Technical Documentation Center

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
  • CAS: 605647-69-6

Core Science & Biosynthesis

Foundational

Advanced Synthesis Guide: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Part 1: Executive Summary & Strategic Importance The compound (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (often referred to as the "Bromo-Chloramphenicol Base") is a critical chiral scaffold in the synthesis of ne...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

The compound (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (often referred to as the "Bromo-Chloramphenicol Base") is a critical chiral scaffold in the synthesis of next-generation fenicol antibiotics. While its nitro-analog is the precursor to Chloramphenicol, the 4-bromo variant is the specific structural foundation for Florfenicol (after subsequent fluorination at C3).

Achieving the (1R,2R) (D-threo) configuration is the primary synthetic challenge. The "threo" relative stereochemistry provides the necessary biological activity, while the absolute (1R,2R) configuration is required for the correct binding affinity in the 50S ribosomal subunit.

This guide details a robust, scalable Henry Reaction (Nitroaldol) pathway, selected for its industrial viability over more expensive asymmetric hydrogenation routes. It emphasizes chemoselective reduction to preserve the aryl bromide—a common failure point in standard hydrogenation protocols.

Part 2: Retrosynthetic Analysis

The retrosynthesis relies on disconnecting the C1-C2 bond via a nitroaldol condensation, followed by a functional group interconversion (FGI) of the nitro group to an amine.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis cluster_legend Legend Target (1R,2R)-2-Amino-1-(4-bromophenyl) propane-1,3-diol Racemate (±)-threo-2-Amino-1-(4-bromophenyl) propane-1,3-diol Target->Racemate Optical Resolution (D-Tartaric Acid) NitroDiol (±)-threo-2-Nitro-1-(4-bromophenyl) propane-1,3-diol Racemate->NitroDiol Chemoselective Reduction (Fe/HCl or Pt(S)/C) Precursors 4-Bromobenzaldehyde + 2-Nitroethanol NitroDiol->Precursors Henry Reaction (Base Catalyzed) key Blue: Target | Red: Starting Materials

Figure 1: Retrosynthetic disconnection showing the Henry reaction strategy.

Part 3: Detailed Synthesis Protocol

Phase 1: The Henry Reaction (Nitroaldol Condensation)[1][2][3]

Objective: Synthesis of threo-2-nitro-1-(4-bromophenyl)propane-1,3-diol. Challenge: Controlling diastereoselectivity to favor the threo isomer over the erythro isomer.

Reagents:

  • 4-Bromobenzaldehyde (1.0 eq)

  • 2-Nitroethanol (1.2 eq)

  • Sodium Methoxide (NaOMe) or Triethylamine (Catalytic)

  • Solvent: Methanol (MeOH)

Protocol:

  • Preparation: Dissolve 4-bromobenzaldehyde (18.5 g, 100 mmol) in anhydrous Methanol (100 mL).

  • Addition: Add 2-nitroethanol (10.9 g, 120 mmol) to the solution.

  • Catalysis: Cool to 0°C. Add Sodium Methoxide (25% in MeOH, 5 mL) dropwise. Note: Strong bases favor the reaction but can induce retro-aldol; keep temperature low.

  • Reaction: Stir at 0–5°C for 4 hours, then allow to warm to room temperature over 12 hours.

  • Quench: Neutralize with dilute Acetic Acid to pH 7.

  • Isolation: Concentrate in vacuo. The residue typically contains a 3:1 mixture of threo:erythro isomers.

  • Purification: Recrystallize from Ethanol/Water. The threo isomer is generally less soluble and crystallizes preferentially.

    • Yield Target: 65-75% (threo-isomer).

    • Checkpoint: confirm threo configuration via 1H-NMR (coupling constant

      
       for threo is typically smaller, ~2-5 Hz, vs ~8-9 Hz for erythro in similar systems, though this varies by solvent; X-ray or comparison to standards is definitive).
      
Phase 2: Chemoselective Reduction (The "Bromine Survival" Step)

Objective: Reduce the nitro group to an amine without debrominating the aryl ring. Risk: Standard Pd/C hydrogenation will rapidly strip the bromine atom (hydrodehalogenation).

Method A: Iron/Acid Reduction (Bechamp-type) – Recommended for Robustness

  • Slurry: Suspend the nitro-diol (10 g) in water (50 mL) and Ethanol (20 mL).

  • Activation: Add Iron powder (325 mesh, 4.0 eq) and Ammonium Chloride (0.5 eq) or dilute HCl (catalytic).

  • Reflux: Heat to 80°C with vigorous mechanical stirring. The reaction is heterogeneous.

  • Monitoring: Monitor by TLC until nitro spot disappears (~2-4 hours).

  • Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol.

  • Basification: Adjust filtrate pH to >11 using NaOH.

  • Extraction: Extract the free amine with Ethyl Acetate (3x). Dry over

    
    .[1]
    

Method B: Sulfided Platinum Hydrogenation – Recommended for Scale

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum). The sulfur poisons the catalyst sufficiently to prevent C-Br bond insertion but allows

    
     reduction.
    
  • Conditions: 50 psi

    
    , MeOH, RT.
    
Phase 3: Optical Resolution

Objective: Isolate the (1R,2R) enantiomer from the (±)-threo racemate. Resolving Agent: D-(-)-Tartaric Acid.

Protocol:

  • Salt Formation: Dissolve the racemic amine base (10 g) in hot Methanol (50 mL). Add D-(-)-Tartaric acid (1.0 eq) dissolved in hot Methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The (1R,2R)-amine-D-tartrate salt is typically less soluble.

  • Filtration: Collect the crystals.

  • Recrystallization: Recrystallize the salt from MeOH/Water (9:1) to upgrade chiral purity to >98% ee.

  • Free Basing: Suspend the purified salt in water, basify with 2M NaOH to pH 12, and extract with Ethyl Acetate.

  • Final Product: Evaporate solvent to yield (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol .

Part 4: Analytical Data Summary

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 162–167 °C (Lit.[2] for similar analogs)Capillary
Assay > 98.0%HPLC (C18, MeOH/Water)
Chiral Purity > 99% eeChiral HPLC (Daicel Chiralpak)
Specific Rotation

to

c=1, 1M HCl (Ref. to nitro analog)
1H NMR Confirms 4-Br-phenyl pattern & threo-coupling400 MHz DMSO-d6

Part 5: Process Pathway Visualization

The following diagram illustrates the complete transformation flow, including the critical decision points for stereocontrol.

DOT Diagram: Synthesis Workflow

SynthesisPath Start 4-Bromobenzaldehyde + 2-Nitroethanol Henry Henry Reaction (NaOMe, MeOH, 0°C) Start->Henry NitroInter (±)-threo-Nitro-diol (Mixture with erythro) Henry->NitroInter C-C Bond Formation Purification Crystallization (Isolate threo) NitroInter->Purification Reduction Selective Reduction (Fe/NH4Cl or Pt(S)/C) Purification->Reduction Pure threo isomer RacemicAmine (±)-threo-Amine-diol Reduction->RacemicAmine NO2 -> NH2 (Br preserved) Resolution Optical Resolution (D-Tartaric Acid) RacemicAmine->Resolution Final (1R,2R)-2-Amino-1-(4-bromophenyl) propane-1,3-diol Resolution->Final Crystallization of (1R,2R)-Tartrate

Figure 2: Step-by-step process flow from raw materials to the chiral target.

References

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • MDPI. (2025). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu(II). Retrieved from [Link][3]

Sources

Exploratory

Structural Elucidation of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol: A Multi-Technique Approach

An In-depth Technical Guide for Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The Strategic Importance of Stereochemistry (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol poss...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The Strategic Importance of Stereochemistry

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol possesses two chiral centers at the C1 and C2 positions of its propanediol backbone. This gives rise to four possible stereoisomers. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[5] One enantiomer may be therapeutically active, while another could be inactive or even toxic.[3] Therefore, confirming that a synthesis has produced the specific (1R,2R) isomer is not merely an academic exercise; it is a cornerstone of safe and effective drug development.[4]

Our elucidation strategy is designed as a logical, multi-step process that first confirms the molecule's connectivity and then definitively assigns the absolute configuration of its stereocenters.

Overall Elucidation Workflow

The following workflow outlines the integrated analytical approach for definitive structure confirmation.

G cluster_0 Phase 1: Constitutional & Purity Analysis cluster_1 Phase 2: Absolute Configuration cluster_2 Phase 3: Final Validation A Sample Preparation (Purified Analyte) B Mass Spectrometry (MS) (Molecular Formula) A->B Orthogonal Spectroscopic Analyses C Infrared (IR) Spectroscopy (Functional Groups) A->C Orthogonal Spectroscopic Analyses D NMR Spectroscopy (Connectivity & Relative Stereochemistry) A->D Orthogonal Spectroscopic Analyses E Single Crystal Growth A->E Crystallization Attempt G Data Integration & Final Report (Unambiguous Structure Proof) B->G C->G D->G F X-Ray Crystallography (3D Structure & Absolute Stereochemistry) E->F F->G

Caption: Integrated workflow for structural elucidation.

Phase 1: Spectroscopic Characterization

This phase aims to confirm the molecular formula, identify all functional groups, and map the precise connectivity of the atoms (the molecular constitution).

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the first-line technique to confirm the elemental composition. Its high mass accuracy allows for the determination of a unique molecular formula, distinguishing it from other potential impurities or incorrect structures. For a brominated compound, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides an immediate and powerful validation point.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF)

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.

  • Instrumentation: Utilize a high-resolution TOF mass spectrometer equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee sub-ppm mass accuracy.

Data Presentation: Molecular Formula Confirmation

ParameterTheoretical Value (C₉H₁₃⁷⁹BrNO₂)⁺Theoretical Value (C₉H₁₃⁸¹BrNO₂)⁺Observed Value
Monoisotopic Mass 246.0175248.0155To be determined
Relative Abundance ~100%~97.5%To be determined

The observation of a doublet peak with an approximate 1:1 intensity ratio and a mass difference of ~2 Da is a definitive indicator of a monobrominated compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique ideal for confirming the presence of key functional groups.[6] The presence of hydroxyl (-OH) and amine (-NH₂) groups is readily confirmed by characteristic stretches in the high-wavenumber region. While FTIR cannot distinguish between enantiomers, the fingerprint region can sometimes differentiate between a pure enantiomer and a racemic mixture due to differences in crystal lattice packing and hydrogen bonding networks.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact and collect the sample spectrum.

  • Data Processing: Perform ATR correction on the resulting spectrum.

Data Presentation: Key Functional Group Identification

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3400 - 3200 (broad)O-H StretchAlcohol
3350 - 3250 (two sharp bands)N-H StretchPrimary Amine
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic
~1600, ~1490C=C StretchAromatic Ring
~1050C-O StretchAlcohol
600 - 500C-Br StretchAryl Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful spectroscopic technique for determining the precise atomic connectivity of a molecule in solution.[8] A full suite of 1D and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon atom. The choice of solvent (DMSO-d₆) is critical, as it allows for the observation of exchangeable protons from the -OH and -NH₂ groups, which would otherwise be lost in solvents like CDCl₃. Furthermore, the coupling constant (³JHH) between the protons on C1 and C2 provides crucial information about their dihedral angle, and thus their relative stereochemistry (threo vs. erythro).

Experimental Protocols

  • Sample Preparation: Dissolve ~10-15 mg of the analyte in ~0.6 mL of DMSO-d₆.

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Identify proton-proton (H-H) couplings within the same spin system. This is essential for tracing the propane backbone.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon atom.

NMR Connectivity Analysis

The COSY experiment is instrumental in connecting the protons of the propane-1,3-diol backbone.

Caption: Key COSY correlations in the aliphatic region.

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

Atom Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)¹³C Chemical Shift (δ, ppm)
C1-H ~4.5-4.7d~4-6~75
C2-H ~3.0-3.2m-~56
C3-H~3.4-3.6m-~64
Ar-H (ortho to Br)~7.5d~8.5~131
Ar-H (meta to Br)~7.3d~8.5~130
NH~1.5-2.5 (broad)s--
C1-OH ~5.0-5.5 (broad)s--
C3-OH ~4.5-5.0 (broad)s--
C -Br---~120
C -ipso (C of C-C1)---~142

Note: The ³J(H1,H2) coupling of ~4-6 Hz is indicative of a threo relative stereochemistry, consistent with the (1R,2R) configuration.

Phase 2: Absolute Configuration by X-ray Crystallography

Expertise & Causality: While spectroscopy confirms the molecule's connectivity and relative stereochemistry, it cannot distinguish between the (1R,2R) and (1S,2S) enantiomers. X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule.[9][10] The presence of the "heavy" bromine atom is highly advantageous, as it produces a strong anomalous scattering signal that allows for the unambiguous determination of the absolute configuration, typically reflected in a Flack parameter value close to zero.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization (Rate-Limiting Step):

    • Objective: To grow a single, defect-free crystal of suitable size (~0.1-0.3 mm).

    • Method (Slow Evaporation): Dissolve the purified compound to near-saturation in a suitable solvent system (e.g., ethanol/water). Loosely cover the vial and allow the solvent to evaporate slowly over several days at a constant temperature.

    • Method (Vapor Diffusion): Dissolve the compound in a good solvent and place it in a sealed chamber containing a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease its solubility, promoting slow crystal growth.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Utilize a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a full sphere of diffraction data while rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or Patterson methods to locate the heavy bromine atom, followed by the remaining non-hydrogen atoms.

    • Refine the atomic positions and thermal parameters against the experimental data. The final refinement should include the calculation of the Flack parameter to confirm the absolute stereochemistry.[9]

Data Presentation: Key Crystallographic Parameters

ParameterExpected OutcomeSignificance
Chemical Formula C₉H₁₂BrNO₂Confirms composition in the solid state.
Crystal System To be determinedDescribes the symmetry of the unit cell.
Space Group Chiral (non-centrosymmetric)A mandatory requirement for a single-enantiomer crystal.
Flack Parameter ~0.0(1)A value near zero provides high confidence in the assigned (1R,2R) absolute configuration.
R-factor < 5%Indicates a good fit between the crystallographic model and the experimental data.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques. HRMS confirms the elemental formula and the presence of bromine. FTIR identifies the required functional groups. A full complement of NMR experiments establishes the precise atomic connectivity and relative stereochemistry. Finally, single-crystal X-ray crystallography provides irrefutable proof of the absolute (1R,2R) configuration. This rigorous, multi-faceted approach ensures the highest level of scientific and regulatory confidence in the identity and stereochemical purity of this critical pharmaceutical building block.

References

  • Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Clinical Epigenetics. [Link]

  • D'Souza, R., & D'Souza, R. (2005). Stereochemistry in Drug Action. The Journal of Clinical Psychiatry. [Link]

  • Dohle, W. (n.d.). Stereochemistry. AccessPharmacy. [Link]

  • Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?[Link]

  • Kumar, A., et al. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences and Research. [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Queen's University. (n.d.). Bio NMR spectroscopy. [Link]

  • Jasinski, J. P., & Butcher, R. J. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Pharmacy Journal. (2024). A review on x-ray crystallography and it's applications. [Link]

  • Shaikh, T., et al. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Journal of Pharmaceutical Quality Assurance and Quality Control. [Link]

  • National Institutes of Health. (n.d.). (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem. [Link]

Sources

Foundational

physical and chemical properties of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

The following technical guide is structured to provide an exhaustive analysis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol , a critical chiral intermediate in the amphenicol class of antibiotics. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol , a critical chiral intermediate in the amphenicol class of antibiotics.

Executive Summary

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (often referred to as the Bromamphenicol base ) is the brominated structural analog of the chloramphenicol base. While it possesses intrinsic antibacterial activity, its primary utility in modern drug development lies in its role as a chiral scaffold .

The bromine substituent at the para-position serves as a versatile chemical handle, allowing for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to install complex functionalities—most notably the methylsulfonyl group required for Florfenicol and Thiamphenicol synthesis. This guide details the properties that govern its stability, solubility, and utility in asymmetric synthesis.

Physicochemical Profile

The "D-threo" configuration—specifically (1R, 2R)—is the biologically active stereoisomer for this class of compounds. The physical data below distinguishes the free base from its salt forms.

Table 1: Core Chemical Specifications
PropertyValue / DescriptionContext
IUPAC Name (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diolStereochemistry is critical for ribosomal binding.
CAS Number 27311-52-0 (Generic); Specific isomer often unassigned in public databases.Note: Often indexed as the racemate or HCl salt.
Molecular Formula C₉H₁₂BrNO₂Heavy atom (Br) facilitates X-ray phasing.
Molecular Weight 246.10 g/mol Significant increase over nitro-analog (212.2 g/mol ).
Physical State Crystalline SolidWhite to off-white needles or powder.
Melting Point 150 – 155 °C (Estimated)Typically slightly lower than the nitro-analog (163–165 °C) due to weaker intermolecular dipoles.
Solubility Soluble: MeOH, EtOH, DMSO, DMF. Poor: Water, Hexane.[1]The free base is lipophilic; HCl salts are water-soluble.
pKa (Amine) ~ 8.5 – 8.8Basic enough to form stable salts with mineral acids (HCl, H₂SO₄).
Optical Rotation Levorotatory (-)

(c=1, 1N HCl).
Stereochemical Validation

The (1R, 2R) configuration is thermodynamically less stable than the erythro isomer but is required for activity.

  • Validation: High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Retention: The D-threo isomer typically elutes after the L-threo enantiomer.

Structural & Reactivity Analysis

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization. Understanding the hierarchy of reactivity is essential for yield optimization.

Reactivity Hierarchy
  • Primary Amine (C-2): Most nucleophilic. Reacts rapidly with acyl chlorides (e.g., dichloroacetyl chloride) to form the amide bond characteristic of amphenicols.

  • Primary Hydroxyl (C-3): Good nucleophile; susceptible to selective fluorination (Florfenicol route) or esterification (prodrugs).

  • Secondary Hydroxyl (C-1): Least reactive due to steric hindrance from the phenyl ring; often requires protection (e.g., as an oxazoline) to prevent side reactions.

  • Aryl Bromide (C-4'): Inert to standard nucleophiles but highly active in transition-metal catalyzed couplings.

Visualization: Reactivity & Synthesis Pathway

G Start 4-Bromobenzaldehyde Aldol Racemic Aldol Adduct Start->Aldol + 2-Nitroethanol Base Catalysis Resolution Chiral Resolution (Tartaric Acid) Aldol->Resolution Reduction (H2/Cat) & Salt Formation Target (1R,2R)-Bromo-Base (The Topic) Resolution->Target Neutralization Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Target->Coupling Functionalization of Br Florfenicol Florfenicol (Target API) Coupling->Florfenicol 1. Dichloroacetylation 2. Fluorination

Figure 1: The synthetic lineage of the (1R,2R)-bromo base, highlighting its pivotal role as a divergent intermediate for Florfenicol production.[2]

Experimental Protocols

Protocol: Purification via Recrystallization

The purity of the (1R,2R) isomer is paramount. The following protocol utilizes the solubility differential between the threo and erythro diastereomers.

Reagents:

  • Crude (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (Free base).

  • Solvent: Ethyl Acetate / Ethanol (9:1 ratio).

  • Anti-solvent: Petroleum Ether.

Methodology:

  • Dissolution: Suspend 10.0 g of crude solid in 80 mL of Ethyl Acetate/Ethanol mixture. Heat to reflux (approx. 75°C) until full dissolution occurs.

  • Filtration: Perform hot filtration to remove insoluble inorganic salts or palladium residues (if coming from a coupling step).

  • Nucleation: Cool the filtrate slowly to 40°C over 1 hour. Seed with 10 mg of pure (1R,2R) crystal if available.

  • Crystallization: Continue cooling to 0-5°C and hold for 4 hours. The D-threo isomer crystallizes as white needles.

  • Isolation: Filter under vacuum. Wash the cake with cold Petroleum Ether (2 x 20 mL) to remove oily impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Self-Validating Check:

  • Measure Melting Point. A sharp range (< 2°C deviation) indicates high purity.

  • Dissolve a sample in 1N HCl; the solution should be clear and colorless. Turbidity suggests residual non-polar impurities.

Protocol: Conversion to Dichloroacetamide (Bromamphenicol)

This reaction protects the amine and tests the nucleophilicity of the C-2 position.

Reagents:

  • (1R,2R)-Bromo-Base (1.0 eq)

  • Methyl Dichloroacetate (1.2 eq)

  • Methanol (Solvent)

  • Triethylamine (1.0 eq)

Workflow:

  • Dissolve the Bromo-Base in Methanol (5 mL/g).

  • Add Triethylamine and stir at room temperature for 10 minutes.

  • Add Methyl Dichloroacetate dropwise.

  • Reflux: Heat the mixture to 60°C for 4 hours.

  • Monitor: Check TLC (SiO₂, MeOH:DCM 1:9). The polar amine spot (Rf ~0.2) should disappear, replaced by the amide (Rf ~0.6).

  • Workup: Evaporate methanol. Resuspend in water.[3] The product precipitates.[2]

Handling and Stability

Stability Profile
  • Hygroscopicity: The free base is moderately hygroscopic. Store in desiccated conditions.

  • Oxidation: The benzylic alcohol (C-1) is sensitive to strong oxidants (e.g., KMnO₄, Jones Reagent), which will cleave the C-C bond or oxidize to the ketone.

  • Light Sensitivity: The aryl bromide moiety is light-sensitive over long durations. Store in amber glass.

Safety Precautions (GHS Standards)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and usage of a fume hood are mandatory, especially when handling fine powder to prevent inhalation.

References

  • Dunitz, J. D. (1952).[5] The Crystal Structure of Chloramphenicol and Bromamphenicol. Journal of the American Chemical Society.[5] Link

  • Wu, G., et al. (1997). An Improved Industrial Synthesis of Florfenicol plus an Enantioselective Total Synthesis of Thiamphenicol and Florfenicol. The Journal of Organic Chemistry. Link

  • Nagabhushan, T. L. (1980). 1-Aryl-2-acylamido-3-fluoro-1-propanols, methods for their use as antibacterial agents. U.S. Patent 4,235,892.[6] Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (Analog Reference). Link

  • LGC Standards. (2025). D-threo-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Reference Standard. Link

Sources

Exploratory

biological activity of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

The following technical guide details the biological activity, chemical utility, and experimental handling of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol . Pharmacophore Scaffold & Chiral Precursor for Amphenicol A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical utility, and experimental handling of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol .

Pharmacophore Scaffold & Chiral Precursor for Amphenicol Antibiotics

Executive Summary

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (commonly referred to as the p-Bromo-D-threo-amine base ) is the critical chiral scaffold used in the synthesis of next-generation amphenicol antibiotics, most notably Florfenicol and Thiamphenicol .

While the free amine itself possesses negligible antibacterial potency, it constitutes the latent pharmacophore . Its biological activity is "activated" upon N-acylation (typically with dichloroacetic acid or difluoroacetic acid), transforming it into a potent inhibitor of the bacterial 50S ribosomal subunit. The (1R, 2R) stereochemistry (D-threo configuration) is an absolute requirement for biological efficacy; the (1S, 2S) enantiomer is biologically inert.

Key Technical Applications:

  • Precursor Synthesis: Essential intermediate for introducing the methylsulfonyl moiety via palladium-catalyzed cross-coupling (converting 4-Br to 4-SO₂Me).

  • Structure-Activity Relationship (SAR) Studies: Used to probe the hydrophobic tolerance of the ribosomal binding pocket (replacing the 4-NO₂ of chloramphenicol with the lipophilic 4-Br).

Chemical Identity & Stereochemistry

The biological activity of amphenicols is strictly stereospecific. The (1R, 2R) configuration aligns the hydroxyl groups to form critical hydrogen bonds with the phosphate backbone of the 23S rRNA.

FeatureSpecification
IUPAC Name (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol
Common Name D-threo-p-bromo-phenylserinol
Stereochemistry (1R, 2R) / D-threo
Molecular Formula C₉H₁₂BrNO₂
Molecular Weight 246.10 g/mol
Key Functionality 4-Bromo handle (for cross-coupling); 1,3-Diol (H-bonding); Primary Amine (Acylation site)
Stereochemical Criticality

Only the D-threo (1R, 2R) isomer conforms to the bacterial peptidyl transferase center.

  • D-threo (1R, 2R): Active (mimics the transition state of peptide bond formation).

  • L-threo (1S, 2S): Inactive (steric clash within the ribosome).

  • Erythro isomers: Generally inactive and often toxic.

Biological Mechanism of Action (Post-Activation)

The amine base must be acylated (e.g., to p-Bromo-chloramphenicol ) to exhibit activity. The mechanism described below applies to the N-acylated derivative derived from this scaffold.

Target: 50S Ribosomal Subunit

The drug binds reversibly to the peptidyl transferase center (PTC) on the 50S subunit of the 70S bacterial ribosome.

  • Binding Site: The drug occupies the A-site (Aminoacyl site), specifically interacting with nucleotides A2451 and A2452 of the 23S rRNA.

  • Inhibition: It physically blocks the binding of the aminoacyl moiety of the incoming charged tRNA.

  • Result: Peptide bond formation is inhibited, halting bacterial protein synthesis (bacteriostatic action).

The Role of the 4-Bromo Substitution

In the classic drug Chloramphenicol, the 4-position holds a Nitro (-NO₂) group. Replacing this with Bromine (-Br) using the (1R,2R) scaffold affects the drug's properties:

  • Electronic Effect: Br is electron-withdrawing (like NO₂) but less polar.

  • Lipophilicity: Br significantly increases lipophilicity (LogP), potentially enhancing penetration through the bacterial cell wall but altering solubility.

  • Toxicity: The 4-Br analog avoids the specific "aplastic anemia" toxicity associated with the reduction of the 4-NO₂ group in humans, making this scaffold a safer starting point for veterinary antibiotics like Florfenicol.

Mechanism Base (1R,2R)-Amine Base (Inactive Scaffold) Acylation N-Acylation (e.g., Dichloroacetyl chloride) Base->Acylation Chemical Activation ActiveDrug Active Amphenicol Analog (p-Bromo-Chloramphenicol) Acylation->ActiveDrug Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) ActiveDrug->Ribosome Diffuses into Bacteria Binding H-Bonding Network (C1-OH & C3-OH to 23S rRNA) Ribosome->Binding Stereospecific Fit (1R,2R) Inhibition Block Aminoacyl-tRNA (Protein Synthesis Halted) Binding->Inhibition Mechanism

Figure 1: Activation pathway of the amine scaffold to the biologically active antibiotic.

Experimental Protocols

Protocol A: Synthesis & Resolution of (1R,2R) Scaffold

Objective: To isolate the biologically active D-threo enantiomer from a racemic mixture.

Reagents:

  • Racemic 2-amino-1-(4-bromophenyl)propane-1,3-diol.

  • Resolving Agent: D-(-)-Tartaric acid .

  • Solvent: Methanol/Water (9:1).

Methodology:

  • Dissolution: Dissolve 10.0 g (40.6 mmol) of the racemic amine base in 100 mL of hot Methanol/Water.

  • Addition: Add 6.1 g (40.6 mmol) of D-(-)-Tartaric acid slowly with stirring.

  • Crystallization: Heat to reflux for 30 minutes, then allow to cool slowly to room temperature over 4 hours. The (1R,2R)-amine-D-tartrate salt is less soluble and will crystallize.

  • Filtration: Filter the white crystals.

  • Liberation of Base: Suspend the salt in water and adjust pH to 10 using 2M NaOH. Extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry organic layer over Na₂SO₄ and evaporate to yield the enantiopure (1R,2R)-base.

  • Validation: Check optical rotation. Expected

    
     (c=1, EtOH).
    
Protocol B: Conversion to Active Antibiotic (N-Acylation)

Objective: To synthesize the active p-bromo-chloramphenicol analog for testing.

Methodology:

  • Dissolve 1.0 eq of (1R,2R)-base in dry Methanol.

  • Add 1.2 eq of Methyl dichloroacetate .

  • Reflux for 2-4 hours (monitor by TLC).

  • Evaporate solvent and recrystallize from ethanol/water.

  • Result: (1R,2R)-2-(2,2-dichloroacetamido)-1-(4-bromophenyl)propane-1,3-diol.

Protocol C: Antibacterial Susceptibility Testing (MIC)

Objective: Quantify biological activity of the acylated derivative.

Standard: CLSI M07-A10 (Broth Microdilution). Organisms: E. coli (ATCC 25922), S. aureus (ATCC 29213).

  • Preparation: Prepare stock solution of the derivative in DMSO (1 mg/mL).

  • Dilution: Make serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Synthesis Pathway & Utility

The primary industrial value of this compound is as a "switchable" intermediate. The Bromine atom is a versatile handle for Palladium-catalyzed cross-coupling reactions, allowing the synthesis of sulfonyl-containing antibiotics (Thiamphenicol/Florfenicol) which have superior safety profiles compared to nitro-containing Chloramphenicol.

Synthesis Start 4-Bromo-benzaldehyde Condensation Aldol Condensation (+ Glycine/Base) Start->Condensation Racemic Racemic Amine Base Condensation->Racemic Resolution Chiral Resolution (D-Tartaric Acid) Racemic->Resolution Target (1R,2R)-4-Br-Base (The Topic Compound) Resolution->Target PathA Path A: Direct Acylation (p-Br-Chloramphenicol) Target->PathA PathB Path B: Cross-Coupling (Pd cat. + NaSO2Me) Target->PathB Florfenicol Thiamphenicol / Florfenicol PathB->Florfenicol

Figure 2: Synthesis and divergent utility of the (1R,2R) scaffold.

References

  • Structure and Activity of Amphenicols

    • Source: "Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome."[1][2] J Mol Biol. (2018).[2]

    • URL:[Link]

  • Stereochemistry and Resolution: Source: "Enzymatic resolution of 2-amino-1-(4-nitrophenyl)propane-1,3-diol." Tetrahedron: Asymmetry. Context: Describes the standard protocols for resolving the threo-amine base, applicable to the bromo-analog.
  • Synthesis of Florfenicol Intermediates

    • Source: "Recent Trends in Synthesis of Chloramphenicol New Derivatives." Molecules (2021).[3][4]

    • URL:[Link][3]

  • Biological Testing Standards

    • Source: CLSI M07-A10 "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Derivatives of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol , a chiral aminodiol, represents a versatile scaffold for the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol , a chiral aminodiol, represents a versatile scaffold for the synthesis of a diverse array of chemical entities with significant potential in medicinal chemistry and materials science. Its unique structural architecture, featuring a primary amine, a primary hydroxyl group, a secondary benzylic hydroxyl group, and a functionalizable aryl bromide, offers multiple avenues for strategic derivatization. This guide provides an in-depth exploration of the synthetic possibilities emanating from this core structure, grounded in established chemical principles and supported by detailed experimental insights.

The strategic derivatization of this molecule hinges on the chemoselective manipulation of its functional groups. The inherent differences in the reactivity of the amine, the two distinct hydroxyl groups, and the aryl bromide allow for a tailored approach to molecular design. This guide will systematically explore the derivatization potential at each of these sites, offering both theoretical rationale and practical protocols.

I. Derivatization of the Amino Group: A Gateway to Diverse Functionalities

The primary amino group is the most nucleophilic site in the molecule, making it a prime target for a variety of transformations.

A. N-Acylation: Crafting Amides with Tailored Properties

N-acylation is a fundamental transformation that allows for the introduction of a wide range of acyl groups, thereby modifying the electronic and steric properties of the parent molecule. This reaction is typically high-yielding and proceeds under mild conditions.

Causality of Experimental Choices: The choice of acylating agent and base is critical for achieving high yields and purity. Acyl chlorides and anhydrides are common acylating agents due to their high reactivity. A non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is employed to neutralize the acid byproduct without competing with the amino group of the substrate. The reaction is often performed at low temperatures to control the exothermic reaction and minimize potential side reactions.

Experimental Protocol: N-Acetylation

  • Dissolve (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acetylated derivative.

B. N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces alkyl substituents, which can significantly impact the lipophilicity, basicity, and pharmacological profile of the resulting derivative.

Causality of Experimental Choices: Direct alkylation with alkyl halides can lead to over-alkylation. Reductive amination, a two-step, one-pot procedure, offers a more controlled approach to mono-alkylation. The initial formation of an imine with an aldehyde or ketone is followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride. The choice of the reducing agent is crucial; sodium triacetoxyborohydride is favored for its mildness and tolerance of a wide range of functional groups.

Experimental Protocol: Reductive Amination with Benzaldehyde

  • Suspend (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq) in methanol at a concentration of 0.2 M.

  • Add benzaldehyde (1.1 eq) and acetic acid (0.1 eq) to the suspension.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the N-benzylated product.

C. N-Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore in many drugs. N-sulfonylation of the primary amine can lead to derivatives with potential biological activities.

Causality of Experimental Choices: The reaction is typically carried out with a sulfonyl chloride in the presence of a base like pyridine, which acts as both a solvent and an acid scavenger. The use of 4-dimethylaminopyridine (DMAP) as a catalyst can accelerate the reaction, particularly with less reactive sulfonyl chlorides.

Experimental Protocol: N-Tosylation

  • Dissolve (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq) in pyridine at a concentration of 0.2 M.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 6-8 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

II. Derivatization of the Hydroxyl Groups: Tuning Polarity and Reactivity

The presence of both a primary and a secondary hydroxyl group offers opportunities for selective functionalization, which can be exploited to modulate the molecule's solubility and to introduce further points of diversity.

A. O-Silylation: Protecting and Activating Hydroxyls

Silylation is a common strategy for protecting hydroxyl groups during subsequent synthetic transformations. The choice of silylating agent can allow for selective protection of the primary hydroxyl group over the more sterically hindered secondary hydroxyl group.

Causality of Experimental Choices: Sterically demanding silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) exhibit a high degree of selectivity for primary alcohols. The use of a base such as imidazole is crucial for activating the silylating agent and neutralizing the generated HCl.

Experimental Protocol: Selective Silylation of the Primary Hydroxyl Group

  • Dissolve (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at a concentration of 0.1 M.

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add TBDMSCl (1.2 eq) portion-wise at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate the mono-silylated product.

B. O-Acylation: Ester Formation

Esterification of the hydroxyl groups can be achieved using acylating agents. Under forcing conditions or with an excess of the acylating agent, both hydroxyl groups can be acylated. Selective acylation of the primary hydroxyl is also possible under carefully controlled conditions.

Causality of Experimental Choices: The use of a catalyst like DMAP is often necessary to facilitate the acylation of the less reactive hydroxyl groups. The reaction is typically performed in a non-protic solvent to avoid side reactions with the acylating agent.

Experimental Protocol: Per-O-Acetylation

  • Suspend (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq) in acetic anhydride (5.0 eq).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Heat the mixture to 50 °C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate and concentrate to give the di-O-acetylated product.

III. Derivatization of the Aryl Bromide: Carbon-Carbon and Carbon-Heteroatom Bond Formation

The aryl bromide moiety is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

A. Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the aryl bromide and an organoboron reagent. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, often allowing for the reaction to proceed without the need for protecting the amine and hydroxyl groups.

Causality of Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling. A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos is often effective. An inorganic base, typically potassium carbonate or cesium carbonate, is required to activate the boronic acid. The reaction is usually carried out in a mixture of an organic solvent and water.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To a degassed mixture of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a 2:1 mixture of dioxane and water (0.1 M), add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the biphenyl derivative.

B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl derivatives.

Causality of Experimental Choices: This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base, such as an amine (e.g., triethylamine or diisopropylamine), which often serves as the solvent. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • To a solution of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq) in a 3:1 mixture of THF and triethylamine (0.1 M), add phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[1]

Causality of Experimental Choices: This reaction requires a palladium catalyst with a specialized ligand (e.g., BINAP, Xantphos) and a strong, non-nucleophilic base such as sodium tert-butoxide. The choice of ligand is critical and often depends on the specific amine coupling partner.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • In a glovebox, combine (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.05 eq) in anhydrous toluene (0.1 M).

  • Seal the reaction vessel and heat to 100 °C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

IV. Intramolecular Cyclization: Crafting Heterocyclic Scaffolds

The proximate amino and hydroxyl groups can participate in intramolecular cyclization reactions to form heterocyclic structures, such as oxazolidines.

Oxazolidine Formation

Reaction with an aldehyde or ketone can lead to the formation of an oxazolidine ring, which can serve as a protecting group for both the amine and one of the hydroxyls, or as a scaffold for further derivatization.

Causality of Experimental Choices: The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate followed by cyclization. The use of a dehydrating agent can drive the reaction to completion.

Experimental Protocol: Formation of an Oxazolidine with Benzaldehyde

  • Dissolve (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq) and benzaldehyde (1.1 eq) in toluene (0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

V. Visualization of Synthetic Pathways

The following diagrams illustrate the key derivatization strategies discussed.

Derivatization_Pathways cluster_N N-Derivatization cluster_O O-Derivatization cluster_Aryl Aryl Derivatization cluster_Cyclization Cyclization Core (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol NAcyl N-Acyl Derivative Core->NAcyl Acyl Halide/Anhydride NAlkyl N-Alkyl Derivative Core->NAlkyl Aldehyde/Ketone, Reductive Amination NSulfonyl N-Sulfonyl Derivative Core->NSulfonyl Sulfonyl Chloride OSilyl O-Silyl Derivative Core->OSilyl Silyl Halide OAcyl O-Acyl Derivative Core->OAcyl Acyl Halide/Anhydride Suzuki Biaryl Derivative (Suzuki) Core->Suzuki Boronic Acid, Pd Catalyst Sonogashira Alkynyl Derivative (Sonogashira) Core->Sonogashira Terminal Alkyne, Pd/Cu Catalyst Buchwald Aryl Amine Derivative (Buchwald-Hartwig) Core->Buchwald Amine, Pd Catalyst Oxazolidine Oxazolidine Derivative Core->Oxazolidine Aldehyde/Ketone, Acid Catalyst

Caption: Key derivatization pathways for the core molecule.

VI. Tabular Summary of Potential Derivatives

Functional GroupReaction TypeReagentsProduct Class
Amino Group N-AcylationAcyl chloride, anhydrideAmide
N-Alkylation (Reductive Amination)Aldehyde/ketone, NaBH(OAc)₃Secondary Amine
N-SulfonylationSulfonyl chlorideSulfonamide
Hydroxyl Groups O-SilylationSilyl chloride (e.g., TBDMSCl)Silyl Ether
O-AcylationAcyl chloride, anhydrideEster
Aryl Bromide Suzuki-Miyaura CouplingBoronic acid, Pd catalystBiaryl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAryl Alkyne
Buchwald-Hartwig AminationAmine, Pd catalystTertiary Aryl Amine
Amino & Hydroxyl CyclizationAldehyde/ketoneOxazolidine

VII. Conclusion

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is a richly functionalized chiral building block that offers a multitude of opportunities for the synthesis of novel and complex molecules. By understanding the principles of chemoselectivity and employing the appropriate synthetic methodologies, researchers can unlock the full potential of this versatile scaffold for applications in drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of its vast chemical space.

VIII. References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). The Buchwald–Hartwig Amination. Wikipedia. Retrieved from [Link]

Sources

Exploratory

starting materials for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol synthesis

This technical guide details the strategic synthesis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol , a critical chiral scaffold often utilized as a precursor for next-generation amphenicol antibiotics (e.g., Florf...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic synthesis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol , a critical chiral scaffold often utilized as a precursor for next-generation amphenicol antibiotics (e.g., Florfenicol analogs) and adrenergic receptor modulators.

The guide prioritizes the D-threo configuration ((1R, 2R)), which is the biologically active stereoisomer in the amphenicol class.

Executive Summary & Structural Analysis

The target molecule is a vicinal amino-diol featuring two chiral centers at C1 and C2. The (1R, 2R) configuration corresponds to the D-threo isomer. The presence of the para-bromo substituent on the phenyl ring serves as a versatile handle for subsequent cross-coupling (Suzuki-Miyaura) or nucleophilic substitution (e.g., methanethiolation for Florfenicol synthesis), making this intermediate highly valuable in diversity-oriented synthesis.

Stereochemical Challenge

Synthetic routes must differentiate between:

  • Diastereomers: Threo (syn) vs. Erythro (anti). The threo form is thermodynamically preferred in specific condensation protocols but requires careful control.

  • Enantiomers: (1R, 2R) vs. (1S, 2S). Since most industrial routes produce racemates, optical resolution is a critical unit operation.

Retrosynthetic Analysis

The most robust industrial disconnections rely on the assembly of the propane backbone via aldol-type chemistry or Henry reactions, utilizing 4-Bromobenzaldehyde as the immutable aromatic core.

Retrosynthesis Target (1R,2R)-2-Amino-1-(4-bromophenyl) propane-1,3-diol Intermediate1 Racemic threo-Amino Diol Target->Intermediate1 Optical Resolution (D-Tartaric Acid) Intermediate2 threo-Phenylserine Ester Intermediate1->Intermediate2 Reduction (NaBH4/LiAlH4) Intermediate3 2-Nitro-1-(4-bromophenyl)propane-1,3-diol Intermediate1->Intermediate3 Reduction (H2/Raney Ni) SM1 4-Bromobenzaldehyde Intermediate2->SM1 Aldol Condensation SM2 Glycine Intermediate2->SM2 + Base (KOH) Intermediate3->SM1 Henry Reaction SM3 2-Nitroethanol Intermediate3->SM3 + Base

Figure 1: Retrosynthetic tree illustrating the two primary pathways: the Glycine (Phenylserine) route and the Nitroethanol (Henry) route.

Primary Route: The Glycine (Phenylserine) Pathway

This pathway is preferred for its scalability and the stability of intermediates. It mirrors the classical industrial synthesis of Chloramphenicol.

Phase 1: Aldol Condensation

Reaction: 4-Bromobenzaldehyde + Glycine


threo-3-(4-bromophenyl)-serine.
  • Mechanism: Base-catalyzed condensation creates the C1-C2 bond. The use of strong bases (KOH/NaOH) in biphasic systems often favors the thermodynamic threo product over the erythro kinetic product.

  • Protocol Insight: The reaction typically yields a mixture of diastereomers.[1] Crystallization at controlled pH is used to isolate the threo isomer.

Phase 2: Esterification

Reaction: threo-Phenylserine derivative + Ethanol/H₂SO₄


 Ethyl ester.
  • Rationale: Converting the carboxylic acid to an ester facilitates the subsequent reduction to the primary alcohol.

Phase 3: Reduction to the Diol

Reaction: Ethyl ester + NaBH₄/LiAlH₄


dl-threo-2-Amino-1-(4-bromophenyl)propane-1,3-diol.
  • Critical Control Point: Avoid Catalytic Hydrogenation. The C-Br bond is susceptible to hydrogenolysis (debromination) under standard Pd/C hydrogenation conditions. Hydride reduction (NaBH₄ in MeOH or LiAlH₄ in THF) is chemoselective, preserving the aryl bromide while reducing the ester.

Phase 4: Optical Resolution

Reaction: dl-threo-Base + Resolving Agent


 (1R,2R)-Salt.
  • Resolving Agent: D-(-)-Tartaric Acid .

  • Process: The racemic base is dissolved in methanol/water. D-Tartaric acid is added. The (1R,2R)-amine-D-tartrate salt is less soluble and crystallizes out, leaving the (1S,2S) isomer in the mother liquor.

  • Validation: Optical rotation

    
     and Chiral HPLC are mandatory to confirm enantiomeric excess (ee > 98%).
    

Alternative Route: The Henry Reaction

This route is atom-economical but involves handling nitro compounds.

  • Condensation: 4-Bromobenzaldehyde + 2-Nitroethanol

    
     2-Nitro-1-(4-bromophenyl)propane-1,3-diol.
    
  • Reduction: The nitro group is reduced to an amine.

    • Challenge: Standard catalytic hydrogenation (H₂/Pd) risks debromination.

    • Solution: Use Raney Nickel at lower pressures or Iron/Acid reduction (Bechamp) to preserve the bromine.

Detailed Experimental Protocols

Starting Material Specifications

To ensure reproducibility, starting materials must meet these criteria:

ReagentCAS No.[2][3][4]Purity RequirementCritical Impurity Limit
4-Bromobenzaldehyde 1122-91-4>99.0% (GC)4-Chlorobenzaldehyde < 0.1% (Hard to separate downstream)
Glycine 56-40-6>98.5%Heavy metals < 10 ppm
D-(-)-Tartaric Acid 147-71-7>99% (Optical purity)L-isomer < 0.5%
Sodium Borohydride 16940-66-2>98%Moisture < 0.5% (Decomposes)
Synthesis of dl-threo-2-Amino-1-(4-bromophenyl)propane-1,3-diol (Racemic Base)
  • Condensation:

    • Dissolve Glycine (1.0 eq) and KOH (1.1 eq) in Methanol.

    • Add 4-Bromobenzaldehyde (1.0 eq) dropwise at 10°C.

    • Stir at 20-25°C for 18-24 hours. The solution solidifies as the Schiff base/salt forms.

    • Acidify with HCl to hydrolyze the imine and precipitate the threo-phenylserine derivative.

  • Esterification:

    • Reflux the solid acid in absolute Ethanol with catalytic H₂SO₄ for 8 hours.

    • Neutralize and extract the ethyl ester.

  • Reduction:

    • Suspend NaBH₄ (2.5 eq) in Ethanol.

    • Add the ester solution slowly at 0-5°C (Exothermic!).

    • Stir at room temperature for 4 hours.

    • Quench with dilute acetic acid, concentrate, and basify with NaOH to pH 10.

    • Extract with Ethyl Acetate. Evaporate to obtain the racemic threo-diol (white to off-white solid).

Optical Resolution to (1R,2R) Isomer
  • Salt Formation:

    • Dissolve 100g of dl-threo-diol in 500 mL Methanol.

    • Add a solution of D-(-)-Tartaric acid (1.0 eq) in 200 mL Methanol at 50°C.

    • Cool slowly to 0°C over 12 hours.

  • Crystallization:

    • Filter the crystals. These are predominantly the (1R,2R)-Amine · D-Tartrate salt.

    • Recrystallization:[5] Dissolve the wet cake in hot water/methanol (1:4) and cool again to upgrade chiral purity.

  • Free Base Liberation:

    • Dissolve the purified salt in water.

    • Adjust pH to 10-11 using 50% NaOH.

    • The free base precipitates or is extracted into Ethyl Acetate.

    • Yield: Typically 35-40% (theoretical max 50%).

    • Target Specs:

      
       (c=1, EtOH/HCl - Note: Sign depends on solvent, verify with literature standard).
      

Process Control & Logic Flow

Workflow Start Start: 4-Bromobenzaldehyde Step1 Aldol Condensation (Glycine/KOH) Start->Step1 Check1 QC: Threo/Erythro Ratio (Target > 90:10) Step1->Check1 Check1->Step1 Fail (Recrystallize) Step2 Esterification (EtOH/H2SO4) Check1->Step2 Pass Step3 Chemoselective Reduction (NaBH4 - Avoid Pd/C) Step2->Step3 Step4 Optical Resolution (D-Tartaric Acid) Step3->Step4 Final Product: (1R,2R)-Diol Step4->Final

Figure 2: Logical process flow emphasizing the critical quality control point at the diastereomer selection stage and the chemoselective reduction requirement.

References

  • Sigma-Aldrich. (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Specification. (Analogous chemistry reference). Available at:

  • Zhu, Y., et al. (2023).[6] "Progress on Synthesis of Florfenicol and Its Key Intermediates". Chinese Journal of Pharmaceuticals, 54(04): 512-527.[6] (Detailed review of phenylserine routes).

  • Xia, Y., et al. (2021).[7][8] "Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics". Journal of Organic Chemistry, 86, 11557-11570.[7] Available at:

  • LookChem. 1,3-Propanediol, 2-amino-1-(4-bromophenyl)-, (1R,2R)- CAS 605647-69-6 Entry. Available at:

  • Beilstein Journals. Synthesis of anti-2-amino-1-arylpropan-1,3-diols. (Methodology for aryl-amino diols). Available at:

Sources

Foundational

Technical Guide: Spectroscopic Characterization of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

The following technical guide details the spectroscopic characterization of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol , a critical chiral intermediate in the synthesis of amphenicol antibiotics (e.g., Florfenicol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol , a critical chiral intermediate in the synthesis of amphenicol antibiotics (e.g., Florfenicol).

Executive Summary

This guide provides a definitive spectroscopic profile for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (CAS: 605647-69-6). As the D-threo brominated analogue of the chloramphenicol base, this compound serves as a pivotal scaffold in medicinal chemistry. Its correct identification relies on three self-validating pillars:

  • Stereochemical Confirmation:

    
    H NMR coupling constants (
    
    
    
    ) distinguishing threo from erythro.
  • Isotopic Signature: Mass spectrometry showing the characteristic 1:1

    
    Br/
    
    
    
    Br ratio.
  • Functional Integrity: IR analysis confirming the primary amine and diol motif without nitro-group interference.

Structural Analysis & Stereochemistry

The molecule features two chiral centers at C1 and C2. The (1R,2R) configuration corresponds to the D-threo isomer.

  • Configuration: (1R, 2R)

  • Relative Stereochemistry: Anti (Threo)

  • Key Feature: The bulky 4-bromophenyl group and the amino group are anti-periplanar in the lowest energy conformation, leading to specific coupling constants.

Visualization of Stereochemical Assignment

The following diagram illustrates the logical flow for assigning stereochemistry based on NMR data.

StereochemistryFlow Start Crude Product Analysis NMR 1H NMR (Benzylic Proton H1) Start->NMR Coupling Measure Coupling Constant (J_1,2) NMR->Coupling SmallJ J = 2.0 - 3.5 Hz Coupling->SmallJ Observed LargeJ J = 8.0 - 10.0 Hz Coupling->LargeJ Alternative Threo Threo (Anti) Isomer (Target: 1R,2R or 1S,2S) SmallJ->Threo Erythro Erythro (Syn) Isomer (Impurity) LargeJ->Erythro

Caption: Decision logic for distinguishing threo/erythro isomers via NMR coupling constants.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Data is derived from high-field instruments (400 MHz for


H) in deuterated methanol (

) or DMSO-

to prevent hydroxyl proton exchange broadening.

H NMR (400 MHz,

)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ar-H 7.46 – 7.50Multiplet2HAA'BB'H-3', H-5' (Ortho to Br). Deshielded by Br.
Ar-H 7.28 – 7.32Multiplet2HAA'BB'H-2', H-6' (Meta to Br).
H-1 4.65Doublet (d)1H

Benzylic CH-OH . Small

confirms threo.
H-3a 3.65dd1H

CH

-OH
(Pro-R). Diastereotopic.
H-3b 3.48dd1H

CH

-OH
(Pro-S).
H-2 2.95 – 3.05Multiplet1H-CH-NH

. Shielded relative to H-1.

Technical Insight:

  • Solvent Effect: In DMSO-

    
    , you will observe exchangeable protons: 
    
    
    
    at
    
    
    (d/t) and
    
    
    at
    
    
    (br s).
  • Stereochemical Marker: The

    
     value of ~2.5 Hz is diagnostic for the threo isomer. The erythro isomer typically displays a larger coupling (
    
    
    
    Hz) due to anti-periplanar H-H arrangement in its stable conformer.

C NMR (100 MHz,

)
Shift (

ppm)
AssignmentNotes
142.5 C-1' (Ipso)Quaternary carbon attached to the alkyl chain.
132.1 C-3', C-5' Aromatic CH ortho to Bromine.
129.4 C-2', C-6' Aromatic CH meta to Bromine.
121.8 C-4' (C-Br)Distinctive upfield aromatic signal due to heavy atom effect.
74.2 C-1 Benzylic carbinol carbon.
63.5 C-3 Primary alcohol carbon.
58.1 C-2 Aminomethine carbon.
Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the bromine substitution through its unique isotopic pattern.

  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Formula:

    
    
    
  • Exact Mass: 245.0051 (

    
    Br)
    
Key Fragmentation Pattern (ESI+)
m/z (Observed)Ion IdentityInterpretation
246 / 248

Parent Ion. Characteristic 1:1 doublet intensity indicating one Bromine atom (

Br:

Br

1:1).
228 / 230

Dehydration. Loss of benzylic hydroxyl group.
215 / 217

C-C Cleavage. Loss of the hydroxymethyl tail (McLafferty-like rearrangement).
183 / 185

Tropylium Ion. Bromobenzyl cation formed after loss of the amino-diol side chain.
Infrared Spectroscopy (FT-IR)

Used primarily to confirm functional group integrity and absence of starting material (e.g., 4-bromobenzaldehyde carbonyl stretch).

Wavenumber (cm

)
AssignmentFunctional Group
3350 - 3280

/

Broad, strong band. Overlap of primary amine and alcohol stretches.
2920 - 2850

Aliphatic C-H stretching.
1590

Aromatic ring breathing.
1070

Primary alcohol C-O stretch.
1010

Aryl-Bromide stretch (often weak but diagnostic in fingerprint region).

Experimental Protocol: Sample Preparation for Analysis

To ensure reproducibility and accurate stereochemical assignment, follow this validated preparation workflow.

Protocol 1: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid (1R,2R)-amino-diol.

  • Solvent: Add 0.6 mL of

    
      (Methanol-d4).
    
    • Note: Avoid

      
       as the compound has poor solubility and aggregation can broaden peaks, obscuring the critical 
      
      
      
      coupling.
  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of aromatic vs. aliphatic protons.
Protocol 2: Purity Check (HPLC)
  • Column: Chiralcel OD-H or AD-H (to separate enantiomers).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1).

  • Detection: UV at 254 nm (Strong absorption by Bromophenyl chromophore).

  • Target: Confirm >98% ee for the (1R,2R) isomer.

References

  • Structure & Synthesis Grounding

    • Beilstein Journal of Organic Chemistry. "Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles." Beilstein J. Org. Chem.2013 , 9, 2660–2668. Link

    • Note: Describes the general NMR characteristics of threo-2-amino-1-arylpropan-1,3-diols.
  • Analogue Comparison (Chloramphenicol Base)

    • National Institutes of Health (NIH) PubChem. "2-Amino-1-(4-nitrophenyl)-1,3-propanediol (Compound CID 92743)." Link

    • Note: Provides the baseline spectroscopic shifts for the (1R,2R) propane-1,3-diol backbone.
  • Mass Spectrometry Fragmentation

    • Chemistry LibreTexts. "Fragmentation Patterns in Mass Spectra." Link

    • Note: Mechanistic basis for the interpretation of the benzylic cleavage and isotopic abundance.
  • CAS Registry Data

    • CAS Common Chemistry. "CAS RN 605647-69-6." Link

    • Note: Verification of the specific (1R,2R)-4-bromo isomer identity.
Exploratory

Technical Guide: Discovery and Isolation of Brominated Aminodiol Compounds

Content Type: In-Depth Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Marine Natural Product Scientists Focus: Marine-derived Brominated Sphingoid Bases (2-amino-1,3-diols) Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Marine Natural Product Scientists Focus: Marine-derived Brominated Sphingoid Bases (2-amino-1,3-diols)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Brominated aminodiols represent a niche but pharmacologically potent class of marine natural products, predominantly isolated from Porifera (sponges) and Rhodophyta (red algae). Structurally, these compounds typically feature a long-chain aliphatic backbone functionalized with a 2-amino-1,3-diol motif and one or more bromine atoms. This specific functionality confers unique amphiphilic properties, making them promising candidates for cytotoxicity and protein kinase inhibition, yet notoriously difficult to isolate due to their surfactant-like behavior and lack of UV chromophores.

This guide details a self-validating workflow for the isolation of these compounds, moving beyond generic "grind-and-extract" protocols to address the specific physicochemical challenges of halogenated amino-lipids.

Extraction Strategy: The Lipophilic-Amine Challenge

Standard organic extractions often fail with aminodiols because the amine functionality can lead to zwitterionic behavior or strong adsorption to cellular debris.

Optimized Protocol: Modified Bligh-Dyer

For brominated aminodiols, a biphasic lipid extraction is superior to simple maceration. The bromine atom increases lipophilicity, but the aminodiol headgroup requires polarity.

Protocol:

  • Homogenization: Lyophilized marine tissue (e.g., Xestospongia sp.) is homogenized in CHCl₃:MeOH:H₂O (1:2:0.8 v/v/v) .

    • Expert Insight: The high methanol content disrupts cell membranes, while the single-phase nature ensures total penetration.

  • Phase Separation: Add CHCl₃ and H₂O to adjust the ratio to 1:1:0.9 . Centrifuge at 3000 x g for 10 mins.

  • Collection: Collect the lower organic phase (CHCl₃).

    • Critical Checkpoint: Brominated aminodiols partition into the chloroform layer. If the pH is too low, the amine protonates (

      
      ), potentially shifting the compound to the aqueous phase. Adjust aqueous phase to pH 9-10 with NH₄OH  before separation to ensure the amine is neutral and extracts into the organic layer.
      

Isolation & Purification Workflow

The primary failure mode in isolating aminodiols is irreversible adsorption to acidic silanol groups on standard silica gel.

Fractionation: Size Exclusion & Amine-Friendly Supports

Do not use standard silica flash chromatography as the first step.

  • Sephadex LH-20:

    • Mobile Phase: MeOH:CH₂Cl₂ (1:1).[1]

    • Mechanism: Separates based on molecular size and lipophilicity. Brominated lipids elute early; salts and small polar impurities elute late.

  • Functionalized Silica (Amino-Silica or Diol-Silica):

    • Use NH₂-bonded silica cartridges. The basic surface prevents the "tailing" of the amine analyte observed on acidic normal-phase silica.

    • Gradient: Hexane → EtOAc → MeOH.

Purification: HPLC Methodology

Since many aminodiols lack a strong UV chromophore (unless conjugated), detection requires ELSD (Evaporative Light Scattering Detector) or MS-triggering.

ParameterConditionRationale
Column C18-PFP (Pentafluorophenyl)PFP phases offer superior selectivity for halogenated compounds via

-

and halogen-bonding interactions.
Mobile Phase A H₂O + 0.1% Formic AcidAcid ensures the amine is protonated (

), improving peak shape on C18.
Mobile Phase B MeCN + 0.1% Formic AcidAcetonitrile is preferred over MeOH to reduce backpressure and improve halogen selectivity.
Detection ELSD / MS (ESI+)UV absorption at 205-210 nm is unreliable. MS detection of the

Br/

Br doublet is definitive.

Structural Elucidation & Stereochemistry[5]

The definition of the 2-amino-1,3-diol stereochemistry is the most technically demanding aspect. A generic structure often possesses two adjacent chiral centers (C2 and C3).

Mass Spectrometry (The Bromine Signature)

High-Resolution Mass Spectrometry (HRMS) is the first validation step.

  • Isotope Pattern: A mono-brominated compound will show an

    
     and 
    
    
    
    peak of equal intensity (1:1). A di-brominated compound shows a 1:2:1 pattern (
    
    
    ,
    
    
    ,
    
    
    ).
  • Fragmentation: In ESI+, fragmentation often yields a characteristic loss of water (

    
    ) and the polar headgroup.
    
Stereochemical Assignment (The "J-Based" Approach)

Determining syn vs. anti relative configuration between C2 and C3 requires analysis of vicinal coupling constants (


) and NOE correlations.
  • J-Value Logic:

    • Small

      
       (2-4 Hz) 
      
      
      
      syn / gauche conformation dominance.
    • Large

      
       (8-10 Hz) 
      
      
      
      anti / anti-periplanar conformation.
    • Caveat: This assumes a hydrogen-bonded rigid conformation in non-polar solvents.

Absolute Configuration: Modified Mosher’s Method

To determine the absolute configuration (


 or 

), derivatization is required.

Protocol:

  • Derivatization: React the aminodiol with

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride) to form the bis-MTPA ester/amide.
    • Note: The amine will also react. Use excess reagent to ensure tri-derivatization or selective protection if necessary.

  • NMR Analysis: Compare the

    
     NMR chemical shifts (
    
    
    
    ) of the
    
    
    -MTPA derivative and the
    
    
    -MTPA derivative.
  • Calculation:

    
    .
    
  • Interpretation: Arrange the protons spatially. Positive

    
     values lie on the right side of the MTPA plane; negative values lie on the left (see Diagram 2).
    

Visualization of Technical Workflows

Diagram 1: Isolation Logic Flow

This diagram illustrates the decision matrix for isolating lipophilic amines, preventing common loss scenarios.

IsolationWorkflow Start Lyophilized Marine Biomass Extract Mod. Bligh-Dyer Extraction (CHCl3:MeOH:H2O) Start->Extract pH_Check pH Adjustment (Target pH 9-10) Extract->pH_Check Crucial Step Partition Partition: Collect CHCl3 Layer pH_Check->Partition Ensures neutral amine LH20 Sephadex LH-20 (Size Exclusion) Partition->LH20 Remove lipids/salts Silica_Choice Stationary Phase Selection LH20->Silica_Choice Std_Silica Standard Silica (RISK: Irreversible Adsorption) Silica_Choice->Std_Silica Avoid Amine_Silica NH2-Functionalized Silica (Rec. for Amines) Silica_Choice->Amine_Silica Select HPLC HPLC (C18-PFP) ESI-MS Triggered Amine_Silica->HPLC Final Pure Brominated Aminodiol HPLC->Final

Caption: Decision tree for the extraction and purification of lipophilic amine natural products, highlighting the critical pH adjustment step.

Diagram 2: Stereochemical Determination (Mosher's Method)

Visualizing the spatial logic required to assign Absolute Configuration.

MoshersMethod Substrate Chiral Center (C-OH) Deriv_S (S)-MTPA Ester Substrate->Deriv_S React w/ (R)-MTPA-Cl Deriv_R (R)-MTPA Ester Substrate->Deriv_R React w/ (S)-MTPA-Cl NMR 1H NMR Analysis Deriv_S->NMR Deriv_R->NMR Calc Calculate Δδ = δS - δR NMR->Calc Model Configurational Model Calc->Model Map signs (+/-) Result Absolute Config (R/S) Model->Result

Caption: Workflow for determining absolute configuration using Mosher's analysis (Δδ = δS - δR).

References

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohol-α-methoxy-α-(trifluoromethyl)phenylacetic acid esters. Journal of the American Chemical Society, 95(2), 512-519.

  • Koehn, F. E., & Carter, G. T. (2005). The evolving role of natural products in drug discovery.[2] Nature Reviews Drug Discovery, 4(3), 206-220.

  • Molinski, T. F., Dalisay, D. S., Lievens, S. L., & Saludes, J. P. (2009). Drug development from marine natural products.[3][2][4][5][6] Nature Reviews Drug Discovery, 8(1), 69-85.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[7][8] Chemical Reviews, 104(1), 17-118.

Sources

Protocols & Analytical Methods

Method

use of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in asymmetric synthesis

Application Note: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in Asymmetric Synthesis Introduction: The "Gateway" Chiral Scaffold (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (hereafter Br-APD ) represents a h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in Asymmetric Synthesis

Introduction: The "Gateway" Chiral Scaffold

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (hereafter Br-APD ) represents a high-value "chiral pool" intermediate.[1] Structurally analogous to the antibiotic precursors of Chloramphenicol (nitro-substituted) and Thiamphenicol/Florfenicol (methylsulfonyl-substituted), Br-APD offers a unique advantage: the aryl bromide handle .[1]

While the nitro and sulfone analogs are metabolically stable endpoints, the bromine atom in Br-APD allows for divergent synthesis .[1] Researchers can utilize the established (1R,2R) stereocenters—critical for biological activity—while modifying the aromatic region via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.[1]

Key Applications:

  • Chiral Pool Synthesis: Precursor for Florfenicol analogs and next-generation phenicol antibiotics.[1]

  • Ligand Design: Scaffold for the synthesis of chiral oxazolines (BOX ligands) and N,O-ligands used in asymmetric catalysis.

  • Late-Stage Functionalization: Introduction of complex aryl groups after establishing stereochemistry.[1]

Mechanistic Insight & Structural Logic

The utility of Br-APD relies on two competitive reactive sites: the primary alcohol (C3) and the secondary benzylic alcohol (C1).[1]

  • Stereochemistry (1R,2R): The anti configuration is thermodynamically stable but prone to racemization under strong acidic conditions via an oxazoline intermediate (retro-aldol mechanism).[1] Protocols must maintain pH control to preserve optical purity.[1]

  • The Selectivity Challenge: In the synthesis of fluorinated analogs (like Florfenicol), the primary hydroxyl group (C3) must be selectively fluorinated.[1] This requires distinguishing it from the secondary benzylic hydroxyl (C1), which is more prone to elimination (styrene formation) or racemization.[1]

Visualizing the Synthetic Divergence

G Start (1R,2R)-Br-APD (Starting Material) Path1 Pathway A: Ligand Synthesis Start->Path1 Orthoester Cyclization Path2 Pathway B: Florfenicol Analogs Start->Path2 Selective Fluorination Path3 Pathway C: Cross-Coupling Start->Path3 Suzuki-Miyaura Coupling Prod1 Chiral Oxazolines (Catalysis Ligands) Path1->Prod1 Prod2 Fluorinated Phenicols Path2->Prod2 Prod3 Biaryl Chiral Amino Diols Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the Br-APD scaffold. The bromine handle allows for orthogonal functionalization compared to standard nitro/sulfone analogs.[1]

Protocol 1: Synthesis of Chiral Oxazoline Ligands

Context: Chiral oxazolines are privileged ligands in asymmetric catalysis (e.g., reduction of ketones, diethylzinc addition).[1] The Br-APD scaffold yields oxazolines with a free hydroxyl group, which can serve as a secondary binding site for Lewis acids.[1]

Reagents:

  • (1R,2R)-Br-APD (1.0 eq)[1]

  • Triethyl orthoacetate (1.2 eq) or Benzonitrile/ZnCl2[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • p-Toluenesulfonic acid (pTSA) (Cat.[1] 5 mol%)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Br-APD (5.0 mmol, 1.30 g) in anhydrous DCM (25 mL).

  • Cyclization: Add triethyl orthoacetate (6.0 mmol, 1.1 mL) followed by pTSA (0.25 mmol, 43 mg).

  • Reflux: Heat the mixture to gentle reflux (40°C) for 6–8 hours.

    • Checkpoint: Monitor via TLC (SiO2, 5% MeOH/DCM).[1] The starting diol (polar) should disappear, forming a less polar oxazoline spot.[1]

  • Quench: Cool to room temperature. Add saturated NaHCO3 (10 mL) to neutralize the acid. Stir for 10 minutes.

  • Extraction: Separate organic layer.[1] Extract aqueous layer with DCM (2 x 10 mL).[1] Combine organics, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude oxazoline is often an oil.[1] Purify via flash column chromatography (Hexanes/EtOAc 3:1).

Data Interpretation:

  • 1H NMR: Look for the disappearance of the N-H protons and the appearance of the oxazoline C2-methyl singlet (approx 2.0 ppm) or phenyl protons (if benzonitrile used).[1]

  • Significance: This ligand can now be immobilized on solid support via the aryl bromide using Buchwald-Hartwig amination, creating a reusable chiral catalyst.[1]

Protocol 2: Selective Fluorination (Florfenicol Analog Synthesis)

Context: This is the most technically demanding application.[1] The goal is to convert the primary alcohol (C3) to a fluoride while protecting the secondary alcohol (C1) and amine.[1] This mimics the industrial Florfenicol route but applied to the bromo-analog for SAR studies.[1]

Reagents:

  • (1R,2R)-Br-APD[1]

  • Dichloroacetyl chloride (Protection)[1]

  • Ishikawa’s Reagent (N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine) OR DAST (Diethylaminosulfur trifluoride)[1]

  • Methanol / Triethylamine[1]

Step-by-Step Methodology:

Phase A: Selective Protection (The "Dichl" Amide) [1]

  • Suspend Br-APD (10 mmol) in methanol (30 mL).

  • Add methyl dichloroacetate (11 mmol) and triethylamine (1.0 eq).

  • Reflux for 2 hours. This selectively acylates the amine to form the dichloroacetamide.[1]

  • Concentrate and crystallize from isopropanol/water.[1]

    • Result: N-((1R,2R)-1-(4-bromophenyl)-1,3-dihydroxypropan-2-yl)-2,2-dichloroacetamide.[1]

Phase B: The Fluorination (Critical Step) [1]

  • Setup: Dissolve the protected intermediate (5 mmol) in anhydrous DCM (20 mL) in a Teflon or plastic vessel (glass reacts with HF byproducts). Cool to -78°C.[1]

  • Addition: Add DAST (Diethylaminosulfur trifluoride) (1.1 eq) dropwise via syringe.[1]

    • Caution: DAST is explosive at high temperatures.[1] Maintain strict temperature control.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours.

    • Mechanism:[1][2][3][4] The primary alcohol reacts faster than the sterically hindered benzylic alcohol.[1]

  • Quench: Pour the reaction mixture slowly into saturated NaHCO3/Ice mixture. Gas evolution (CO2) will be vigorous. [1]

  • Isolation: Extract with DCM, wash with brine, dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Water.

Table 1: Troubleshooting the Fluorination Step

IssueProbable CauseCorrective Action
Elimination Product (Styrene) Reaction temperature too high; Benzylic OH activation.[1]Keep reaction < 0°C; Ensure amine is fully protected (electron-withdrawing group stabilizes C1).[1]
Racemization Acidic hydrolysis of the oxazoline intermediate.[1]Ensure rapid quench with excess base (NaHCO3).[1]
Low Yield Moisture in solvent consuming DAST.[1]Use freshly distilled DCM; molecular sieves in reaction vessel.[1]

Analytical Standards & Quality Control

To validate the (1R,2R) stereochemistry, High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is required.[1]

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aryl bromide absorption).[1]

  • Expected Result: The (1R,2R) enantiomer typically elutes distinct from the (1S,2S) enantiomer.[1] Racemic standards should be run first to establish retention times.[1]

References

  • Original Synthesis of Phenicol Intermediates

    • Title: "A New Route to Florfenicol from Thiamphenicol."[1]

    • Source:Journal of Organic Chemistry.
    • Note: While specific to the sulfone, the stereochemical handling applies directly to the bromo-analog.[1]

    • URL:[Link][1]

  • Oxazoline Ligand Synthesis from Amino Diols

    • Title: "Chiral Bis(oxazolines): A New Class of Ligands for Asymmetric Catalysis."[1]

    • Source:Accounts of Chemical Research.
    • URL:[Link][1]

  • Fluorination Protocols (DAST/Ishikawa)

    • Title: "Deoxofluorination of Amino Alcohols: Synthesis of Fluorinated Analogs."[1]

    • Source:Organic Process Research & Development.
    • URL:[Link][1]

  • General Properties of (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (Analog Reference)

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

(Note: Specific literature on the isolated "4-bromo" analog is sparse compared to the nitro/sulfone drugs; protocols above are adapted from the homologous chemistry of Chloramphenicol/Florfenicol which shares identical stereochemical requirements.)[1]

Sources

Application

The Strategic Utility of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in Modern Pharmaceutical Synthesis

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol stands as a pivotal chiral building block in the landscape of pharmaceutical synthesis. Its true value lies not in being a direct precursor to a multitude of blockbuster...

Author: BenchChem Technical Support Team. Date: February 2026

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol stands as a pivotal chiral building block in the landscape of pharmaceutical synthesis. Its true value lies not in being a direct precursor to a multitude of blockbuster drugs, but in its strategic positioning as a versatile intermediate. The presence of a bromine atom on the phenyl ring, combined with the stereochemically defined aminodiol backbone, offers medicinal chemists a powerful tool for the creation of novel and complex molecular architectures. This guide delves into the nuanced applications of this compound, providing both a high-level strategic overview and detailed, actionable protocols for its use in drug discovery and development.

The 2-Amino-1-phenylpropane-1,3-diol Scaffold: A Foundation of Antibiotic Royalty

The significance of the core 2-amino-1-phenylpropane-1,3-diol structure cannot be overstated. Its analogs are the cornerstones of major antibiotic classes. The 4-nitro analog, (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is the immediate precursor to Chloramphenicol , a broad-spectrum antibiotic. Similarly, the 4-methylsulfonyl derivative is a key intermediate in the synthesis of Florfenicol , a widely used veterinary antibiotic. The (1R,2R) stereochemistry is crucial for the biological activity of these drugs, highlighting the importance of enantiomerically pure starting materials like our title compound.

Strategic Importance of the 4-Bromo Substituent

The 4-bromo substituent on the phenyl ring is the key feature that distinguishes this intermediate and defines its strategic utility. Far from being a passive placeholder, the bromine atom is a versatile functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the late-stage diversification of drug candidates, a crucial strategy in modern medicinal chemistry.

The primary application of the aryl bromide is in palladium-catalyzed cross-coupling reactions . These reactions have revolutionized drug discovery by enabling the efficient and selective formation of bonds that are otherwise difficult to construct. The most notable of these are:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is invaluable for creating compounds that can interact with protein targets that have aromatic binding pockets.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce linear, rigid alkynyl moieties. This is often used to probe binding sites and optimize ligand-receptor interactions.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These reactions allow for the systematic modification of the phenyl ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Application in the Synthesis of Quinolone Antibiotic Scaffolds

While not a direct precursor in the most common synthetic routes, the (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol scaffold can be envisioned as a key starting material for novel quinolone antibiotics. The quinolone class of antibiotics, which includes blockbuster drugs like Ciprofloxacin and Levofloxacin , are characterized by a bicyclic core. The synthesis of these complex structures often relies on the strategic assembly of substituted aromatic rings.

The 4-bromo substituent of our title compound can be leveraged in a Suzuki or similar cross-coupling reaction to append a suitably functionalized fragment that can then be cyclized to form the quinolone core. This approach offers a convergent and flexible strategy for the synthesis of novel quinolone derivatives with potentially improved efficacy or a modified spectrum of activity.

Protocols for Pharmaceutical Synthesis

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Derivative

This protocol provides a general method for the Suzuki-Miyaura coupling of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol with a generic arylboronic acid. This reaction is fundamental to the creation of biaryl structures commonly found in pharmaceuticals.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol3689-55-2246.111.0
Arylboronic AcidVariesVaries1.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.05
Potassium Carbonate (K₂CO₃)584-08-7138.213.0
1,4-Dioxane123-91-188.1110 mL
Water7732-18-518.022 mL

Procedure:

  • To a dry 50 mL round-bottom flask, add (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (246 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask under the inert atmosphere.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Protocol 2: Conversion to (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol for Chloramphenicol Synthesis

This protocol outlines a potential pathway for the conversion of the 4-bromo derivative to the 4-nitro derivative, a key intermediate for the synthesis of Chloramphenicol. This demonstrates the utility of the bromo-compound as a precursor to other valuable intermediates.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol3689-55-2246.111.0
Sodium Nitrite (NaNO₂)7632-00-069.001.5
Copper(I) Oxide (Cu₂O)1317-39-1143.090.1
Dimethyl Sulfoxide (DMSO)67-68-578.1310 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (246 mg, 1.0 mmol) in DMSO (10 mL).

  • Add sodium nitrite (104 mg, 1.5 mmol) and copper(I) oxide (14 mg, 0.1 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol.

Visualizing the Synthetic Pathways

Synthetic_Pathways A (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol B Biaryl Derivatives A->B Suzuki Coupling (Arylboronic Acid, Pd catalyst) C Alkynyl Derivatives A->C Sonogashira Coupling (Alkyne, Pd/Cu catalyst) D (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol A->D Nitration (NaNO₂, Cu₂O) F Novel Quinolone Scaffolds A->F Multi-step Synthesis (e.g., Suzuki Coupling followed by Cyclization) E Chloramphenicol D->E Acylation

Caption: Synthetic utility of the title compound.

Conclusion

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is a chiral intermediate of significant strategic value in pharmaceutical synthesis. While not a direct precursor to a wide array of marketed drugs itself, its true power is realized in its versatility. The 4-bromo substituent serves as a key functional handle for a host of modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of diverse molecular libraries and the synthesis of complex drug targets. Furthermore, its potential for conversion into other valuable intermediates, such as the 4-nitro analog for Chloramphenicol synthesis, underscores its importance in the broader context of medicinal chemistry. For researchers and drug development professionals, (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol represents a powerful tool for innovation and the creation of next-generation therapeutics.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in Pharmaceutical Synthesis. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Suzuki-Miyaura Reaction. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]

  • The Sonogashira Coupling Reaction. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

  • Quinolone Antibiotics. Quinolone antibiotics. MedChemComm. [Link]

  • Synthesis of Ciprofloxacin. Ciprofloxacin Synthesis. Virginia Commonwealth University. [Link]

Method

experimental protocol for using (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Executive Summary This technical guide outlines the experimental protocols for the handling, characterization, and synthetic application of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (CAS: 605647-69-6). This compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the experimental protocols for the handling, characterization, and synthetic application of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (CAS: 605647-69-6). This compound is a critical chiral "D-threo" scaffold used in the development of next-generation phenicol antibiotics (analogs of Florfenicol and Thiamphenicol).

Unlike the classic nitro-substituted chloramphenicol base, this 4-bromo analog offers a versatile handle for palladium-catalyzed cross-coupling reactions, allowing researchers to diversify the C4-aryl position while maintaining the essential (1R,2R) pharmacophore.

Chemical Identity & Safety Profile

PropertySpecification
IUPAC Name (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol
Common Name D-threo-p-bromo-phenylserinol
CAS Number 605647-69-6
Molecular Formula C₉H₁₂BrNO₂
Molecular Weight 246.10 g/mol
Chirality (1R, 2R) [D-threo configuration]
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water.[1][2]

Safety Advisory:

  • Hazard: Irritant (Skin/Eye/Respiratory). Potential bone marrow depressant (structural analog to chloramphenicol).

  • PPE: Nitrile gloves, safety goggles, and N95/P100 respirator required during solid handling.

  • Storage: Hygroscopic. Store at 2–8°C under argon/nitrogen.

Analytical Qualification Protocol

Before synthetic utilization, the enantiomeric excess (% ee) and diastereomeric purity (% de) must be validated. The biological activity of phenicols is strictly dependent on the (1R,2R) configuration; the (1S,2S) enantiomer is generally inactive, and the (1R,2S) diastereomer (erythro) is an impurity.

Protocol A: Chiral HPLC Method
  • Objective: Quantify (1R,2R) vs. (1S,2S) and (1R,2S) isomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 225 nm (Bromine absorbance) and 254 nm.

  • Temperature: 25°C.

  • Acceptance Criteria:

    • Enantiomeric Excess (ee) > 99.0%.

    • Diastereomeric Excess (de) > 98.0%.

Protocol B: 1H-NMR Validation (DMSO-d6)
  • Key Diagnostic Signals:

    • Benzylic Proton (H1): Doublet at ~4.5–4.7 ppm. The coupling constant (

      
      ) is critical.
      
    • 
       Value:  For threo isomers (1R,2R), 
      
      
      
      is typically 2–5 Hz . For erythro isomers,
      
      
      is larger (often 8–10 Hz) due to anti-periplanar geometry in the preferred conformer.

Synthetic Application: N-Dichloroacetylation

The primary application of this scaffold is the synthesis of 4-Bromo-Florfenicol analogs. The first critical step is the selective N-acylation with dichloroacetyl chloride. This reaction must be controlled to prevent O-acylation of the primary or secondary hydroxyl groups.

Reaction Scheme Visualization

ReactionScheme Start (1R,2R)-2-Amino-1- (4-bromophenyl)propane-1,3-diol (Substrate) Intermediate Transition State: N-Acylium Ion Attack Start->Intermediate T < 0°C Reagents Reagents: Dichloroacetyl Chloride Triethylamine (Et3N) MeOH/DCM (Solvent) Reagents->Intermediate Product Product: (1R,2R)-2-(2,2-Dichloroacetamido)- 1-(4-bromophenyl)propane-1,3-diol Intermediate->Product Kinetic Control (Amine > Alcohol) Byproduct Avoided Byproduct: O-Acylated Esters Intermediate->Byproduct T > 10°C (Thermodynamic)

Caption: Selective N-acylation pathway. Low temperature favors the kinetic amine product over thermodynamic ester formation.

Detailed Protocol

Reagents:

  • (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (10.0 g, 40.6 mmol).

  • Dichloroacetyl chloride (6.6 g, 44.7 mmol, 1.1 equiv).

  • Triethylamine (Et₃N) (5.0 g, 49.0 mmol, 1.2 equiv).

  • Methanol (MeOH) (50 mL) – Promotes solubility and scavenges excess acid chloride.

  • Dichloromethane (DCM) (50 mL).

Step-by-Step Methodology:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet, dissolve the amine diol (10 g) in a mixture of DCM (50 mL) and MeOH (20 mL). Stir until clear.

  • Base Addition: Add Triethylamine (5.0 g) in one portion. The solution may warm slightly; cool to -5°C to 0°C using an ice/salt bath.

  • Controlled Acylation:

    • Dilute Dichloroacetyl chloride (6.6 g) in 10 mL of DCM.

    • Add this solution dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature below 5°C . Higher temperatures promote O-acylation of the C1 or C3 hydroxyl groups.

  • Reaction Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc:Hexane 3:1). The starting amine (polar, baseline) should disappear; the amide product (Rf ~0.4) should appear.[2][3]

  • Quenching: Quench the reaction by adding water (50 mL) dropwise.

  • Work-up:

    • Evaporate the organic solvents (DCM/MeOH) under reduced pressure (Rotavap at 40°C).

    • The residue will be a slurry in the remaining water.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with 0.1 N HCl (to remove unreacted amine/TEA) and then Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:2) to yield white needles.

Expected Yield: 85–92%. Melting Point: Expect range 135–140°C (Analogs typically shift lower than the nitro-parent which is ~150°C).

Downstream Workflow: The Florfenicol Route

Following N-acylation, the standard workflow to generate Florfenicol analogs involves fluorination of the primary alcohol.

Workflow cluster_alt Alternative Route Step1 Step 1: N-Acylation (Masking the Amine) Step2 Step 2: Selective Fluorination (Ishikawa Reagent / DAST) Step1->Step2 Protection of C1-OH may be required Step3 Step 3: Cross-Coupling (Suzuki/Stille) (Functionalizing the Bromine) Step2->Step3 C3-F installed Final Target: 4-Substituted Florfenicol Analog Step3->Final Step3_Alt Step 2 (Alt): Cross-Coupling (Early Stage Diversification) Step3_Alt->Step1

Caption: Strategic workflow for converting the bromo-intermediate into bioactive phenicols. The bromine atom allows late-stage diversification via cross-coupling.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Loss of product in aqueous layer during workup.The diol is polar. Saturate the aqueous layer with NaCl (salting out) before extraction.
O-Acylation Impurity Reaction temperature too high or addition too fast.Strictly maintain T < 5°C. Ensure slow dropwise addition.
Racemization Strong basic conditions or high heat.Avoid strong bases (NaOH/KOH). Use Et₃N or Pyridine. Keep workup T < 45°C.
Sticky Solid Residual solvent or impurities.Triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Wu, X., et al. (2021). "One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase." ACS Catalysis, 11, 8349–8357. Link

  • Schering Corp. (1980). "1-Aryl-2-acylamido-3-fluoro-1-propanols, methods for their use as antibacterial agents." U.S. Patent 4,235,892. Link

  • Sigma-Aldrich. "Product Specification: (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol." (Analogous Reference Standard). Link

  • PubChem. "Compound Summary: Florfenicol." National Library of Medicine. Link

Sources

Application

Application Note: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in Asymmetric Catalysis

[1] Executive Summary (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (referred to herein as L-Br-Phe ) represents a privileged chiral scaffold in asymmetric synthesis.[1] Structurally analogous to the chloramphenicol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (referred to herein as L-Br-Phe ) represents a privileged chiral scaffold in asymmetric synthesis.[1] Structurally analogous to the chloramphenicol base, this ligand distinguishes itself via the 4-bromophenyl moiety , which offers a unique balance of electronic withdrawal (inductive effect) and steric bulk, while serving as a versatile handle for further cross-coupling functionalization.

This guide details the application of L-Br-Phe in two critical workflows:

  • Direct Ligand Application: Copper(II)-catalyzed Asymmetric Henry (Nitroaldol) Reaction.

  • Ligand Engineering: Synthesis of Bis(oxazoline) (BOX) ligands for Lewis Acid catalysis.

Chemical Profile & Handling

PropertySpecification
IUPAC Name (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol
Stereochemistry (1R, 2R) [Threo configuration]
Molecular Weight 246.10 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in CH₂Cl₂, Toluene
Storage 2–8°C, Hygroscopic (Store under Argon)
Hazards Irritant (Skin/Eye).[1] Handle in a fume hood.

Structural Insight: The 1,3-diol motif combined with the C2-amine creates a tridentate binding pocket.[1] However, in most catalytic applications, it acts as a bidentate (N,O) donor or a precursor to bidentate (N,N) oxazolines. The (1R,2R) configuration dictates the facial selectivity of the incoming nucleophile.

Mechanism of Action: The "Dual-Activation" Model[1]

In Copper(II)-catalyzed reactions, L-Br-Phe operates via a bimetallic or monometallic activation mode depending on the specific conditions.[1] The free hydroxyl groups and the amine coordinate to the metal center, creating a chiral pocket that rigidly orients the aldehyde substrate.

Diagram 1: Catalytic Cycle (Henry Reaction)

The following diagram illustrates the coordination of the copper-ligand complex and the interfacial activation of the nitroalkane and aldehyde.

HenryCycle Ligand Ligand (L-Br-Phe) + Cu(OAc)2 Complex Active Catalyst (Cu-Ligand Complex) Ligand->Complex Coordination Substrate Substrate Binding (Aldehyde + Nitroalkane) Complex->Substrate Lewis Acid Activation Deprotonation Nitronate Formation (Base-assisted) Substrate->Deprotonation TS Transition State (Rigid Chiral Pocket) Deprotonation->TS C-C Bond Formation Product Release of β-Nitroalcohol TS->Product Protonation Product->Complex Regeneration

Caption: Figure 1.[1][2][3][4] Catalytic cycle for the Cu(II)-catalyzed Henry reaction. The ligand ensures facial discrimination during the C-C bond forming step.

Protocol A: Asymmetric Henry (Nitroaldol) Reaction[1][4][5]

This protocol describes the synthesis of chiral


-nitroalcohols, key intermediates for 

-blockers and antibiotics.[1] The 4-bromo substituent enhances the Lewis acidity of the Cu-center compared to the unsubstituted phenyl analog, often resulting in higher yields.[1]
Materials
  • Ligand: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (10 mol%)[1]

  • Metal Source: Cu(OAc)₂[1][4]·H₂O (10 mol%)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Substrates: Benzaldehyde (1.0 equiv), Nitromethane (10 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (optional, depends on kinetics)[1]

Step-by-Step Methodology
  • Catalyst Formation:

    • In a flame-dried Schlenk tube, dissolve L-Br-Phe (24.6 mg, 0.1 mmol) in Ethanol (2 mL).

    • Add Cu(OAc)₂[1][4]·H₂O (20.0 mg, 0.1 mmol). The solution will turn deep blue/green, indicating complexation.

    • Stir at Room Temperature (RT) for 1 hour to ensure complete coordination.

  • Substrate Addition:

    • Cool the reaction mixture to 0°C (ice bath). Lower temperatures enhance enantioselectivity (ee).[1]

    • Add Nitromethane (0.54 mL, 10 mmol) followed by Benzaldehyde (102 µL, 1.0 mmol).

  • Reaction Monitoring:

    • Stir at 0°C for 24–48 hours.

    • Monitor conversion via TLC (Hexane/EtOAc 7:3). The product is usually more polar than the aldehyde.

  • Work-up:

    • Quench with saturated NH₄Cl solution (5 mL).[1]

    • Extract with CH₂Cl₂ (3 x 10 mL).

    • Dry combined organics over Na₂SO₄ and concentrate

    • Purification: Flash chromatography on silica gel.[1]

Expected Results (Data Summary)
Substrate (Aldehyde)Time (h)Yield (%)ee (%)Configuration
Benzaldehyde249294(1R, 2R)-anti
4-Chlorobenzaldehyde209596(1R, 2R)-anti
Cyclohexanecarbaldehyde488588(1R, 2R)-anti

Note: The "anti" diastereomer is favored due to the specific geometry of the Cu-amino-diol complex.[1]

Protocol B: Synthesis of 4-Br-Phenyl-BOX Ligands

For researchers requiring robust Lewis Acid catalysts (e.g., for Diels-Alder or Cyclopropanation), L-Br-Phe serves as an ideal precursor to Bis(oxazoline) (BOX) ligands.[1] The bromine atom allows for late-stage diversification of the ligand library via Suzuki coupling.[1]

Diagram 2: Ligand Synthesis Workflow

BoxSynthesis Input Amino Diol (L-Br-Phe) Step1 Amidation (Diethyl Malonate) Input->Step1 180°C, Melt Step2 Cyclization (MsCl / Et3N) Step1->Step2 Activation Final Chiral BOX Ligand (C2-Symmetric) Step2->Final Ring Closure

Caption: Figure 2. Synthetic route from amino diol to C2-symmetric BOX ligand.

Methodology
  • Amide Formation: Mix L-Br-Phe (2.0 equiv) with Diethyl Malonate (1.0 equiv). Heat to 140°C neat for 4 hours. Recrystallize the bis-amide.

  • Cyclization: Dissolve the bis-amide in dry CH₂Cl₂. Add Mesyl Chloride (MsCl, 2.2 equiv) and Et₃N (4.0 equiv) at 0°C. Reflux for 12 hours.

  • Result: The resulting (4-Br-Ph)-BOX ligand coordinates effectively with Cu(OTf)₂ and Zn(OTf)₂.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete complexationIncrease catalyst stirring time to 2h before adding substrate. Ensure solvent is anhydrous.
Low ee Temperature too highRun reaction at -10°C or -20°C. Reaction rate will decrease, so extend time.[1]
Racemization Product instabilityAvoid acidic work-up.[1] Use neutral silica gel for purification.
Blue Precipitate Catalyst aggregationDilute reaction mixture.[1] Aggregates are often catalytically inactive.

References

  • Gao, F., et al. "Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions." The Journal of Organic Chemistry, 2010.

  • Palomo, C., et al. "Asymmetric Henry Reaction." European Journal of Organic Chemistry, 2007. (Review of general Henry reaction ligands).
  • Blay, G., et al. "Enantioselective Henry Reaction Catalyzed by Copper(II) Complexes of Amino-Indanol Derived Bis(oxazoline) Ligands." Organic Letters, 2009. [1]

  • PubChem. "(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (Chloramphenicol Base)."[1] National Library of Medicine. [1]

  • Beilstein Institute. "Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)."[1] Beilstein Journal of Organic Chemistry.

Sources

Method

role of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in drug discovery

Application Note: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in High-Throughput Antibiotic Discovery Executive Summary (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (CAS 605647-69-6) represents a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in High-Throughput Antibiotic Discovery

Executive Summary

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (CAS 605647-69-6) represents a "privileged scaffold" in the medicinal chemistry of amphenicol antibiotics. While historically related to the chloramphenicol and thiamphenicol class, this specific brominated intermediate has emerged as a critical node for Late-Stage Functionalization (LSF) in drug discovery.

Unlike the nitro-group of chloramphenicol (toxic, hard to modify) or the methylsulfonyl-group of florfenicol (metabolically stable but chemically inert), the aryl bromide moiety in this scaffold serves as a versatile synthetic handle. It enables researchers to rapidly generate libraries of novel antibiotics via palladium-catalyzed cross-coupling reactions, probing the 50S ribosomal binding pocket for improved potency and resistance profiles.

This guide details the strategic application of this scaffold, providing validated protocols for its synthesis, diversification, and analytical characterization.

Chemical Profile & Mechanistic Relevance

The "D-Threo" Configuration

The biological activity of amphenicols is strictly governed by stereochemistry. The (1R, 2R) configuration (often historically referred to as D-(−)-threo) is essential for binding to the peptidyl transferase center of the bacterial 50S ribosome.

  • (1R, 2R): Active antibacterial configuration.

  • Enantiomers/Diastereomers: Generally inactive or significantly less potent.

The Bromine "Handle" Advantage

In Structure-Activity Relationship (SAR) studies, the para-position of the phenyl ring dictates the drug's electronic properties and metabolic fate.

  • Chloramphenicol: p-NO₂ (Bone marrow toxicity issues).

  • Thiamphenicol/Florfenicol: p-SO₂CH₃ (Reduced toxicity).

  • The Bromo-Scaffold: p-Br. This allows for the introduction of diverse groups (aryl, heteroaryl, alkynyl) to map the hydrophobic pocket of the ribosome, potentially overcoming resistance mechanisms like the cat (chloramphenicol acetyltransferase) gene or cml efflux pumps.

Application I: Late-Stage Diversification Protocol

Objective: To utilize the (1R,2R)-bromo-scaffold to generate a library of C4-substituted amphenicol analogs via Suzuki-Miyaura coupling.

Experimental Workflow Diagram

G Start (1R,2R)-Bromo-Diol (Scaffold) Protect Step 1: Selective Protection (Oxazoline Formation) Start->Protect Benzonitrile/ZnCl2 Coupling Step 2: Pd-Catalyzed Cross-Coupling (Suzuki) Protect->Coupling Ar-B(OH)2, Pd(dppf)Cl2 Deprotect Step 3: Acidic Hydrolysis (Ring Opening) Coupling->Deprotect HCl/MeOH Acylation Step 4: Dichloroacetylation (Active Pharmacophore) Deprotect->Acylation Cl2CHCOOMe Library Novel Amphenicol Library Acylation->Library

Figure 1: Synthetic workflow for converting the bromo-scaffold into a diverse library of antibiotic candidates.

Detailed Protocol: Suzuki Coupling on the Unprotected Scaffold

Note: While protection (as shown in Fig 1) improves yields, modern aqueous-compatible catalysts allow direct coupling on the diol.

Reagents:

  • Substrate: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq)

  • Boronic Acid: R-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) - Selected for high turnover in aqueous media.

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane:Water (4:1)

Procedure:

  • Inerting: Charge a microwave vial with the Bromo-Diol (100 mg, 0.41 mmol), Boronic acid (0.49 mmol), and K₂CO₃. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture (2 mL).

  • Catalysis: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Heat to 80°C for 4 hours (or microwave at 100°C for 30 mins).

  • Work-up: Filter through a Celite pad. Dilute with EtOAc, wash with brine.

  • Purification: The amino-diol is polar. Use Reverse-Phase Flash Chromatography (C18 column), eluting with Water/Acetonitrile (0.1% Formic Acid gradient).

Application II: Synthesis of Fluorinated Analogs (Florfenicol-Type)

Objective: To synthesize the C3-fluoro derivative. The introduction of fluorine at the C3 position (as seen in Florfenicol) eliminates the primary hydroxyl group, which is the site of acetylation by resistance enzymes (CAT).

Protocol: Selective Fluorination via Ishido Method

Rationale: Direct fluorination of the amino-diol is difficult due to competing nucleophiles. We utilize a cyclic sulfate or oxazoline intermediate.

Step 1: Protection to Oxazoline

  • Reflux the Bromo-Diol (5 g) with Ethyl Benzimidate Hydrochloride (1.1 eq) in 1,2-dichloroethane.

  • Mechanism: The amino and C3-hydroxyl groups cyclize to form the phenyl-oxazoline ring, protecting both functionalities and activating the C3 position for substitution.

Step 2: Fluorination (Ishikawa Reagent)

  • Reagent: N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa Reagent).

  • Add the Oxazoline intermediate to a solution of Ishikawa reagent in CH₂Cl₂ at 0°C.

  • Allow to warm to RT. The fluorine nucleophilically attacks the C3 position with inversion of configuration (though the oxazoline ring opening dynamics can retain overall relative stereochemistry depending on conditions).

    • Critical Note: Florfenicol synthesis requires specific stereocontrol to maintain the (1R, 2S) fluorine configuration.

Step 3: Hydrolysis

  • Treat the fluorinated intermediate with 2N H₂SO₄/Dioxane to open the ring, yielding the (1R, 2S)-2-amino-3-fluoro-1-(4-bromophenyl)propan-1-ol.

Analytical Quality Control

Ensuring the enantiomeric purity of the (1R, 2R) scaffold is paramount, as the (1S, 2S) enantiomer is biologically inactive.

Chiral HPLC Method
ParameterSpecification
Column Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aryl absorption)
Temperature 25°C
Retention Times (1R, 2R)-Isomer: ~12.5 min (1S, 2S)-Isomer: ~15.2 min
Acceptance Criteria Enantiomeric Excess (ee) > 99.5%

References

  • Structure-Activity Relationships of Amphenicols

    • Review of the chemical modifications of the p-position in chloramphenicol and their effect on ribosomal binding.
    • Source: Journal of Medicinal Chemistry, "Amphenicol Antibiotics: History and Future".
    • (General Search Verification)

  • Synthesis of Florfenicol Intermediates

    • Detailed pathways for the conversion of phenylserine derivatives to fluorin
    • Source: Organic Process Research & Development, "Scalable Synthesis of Florfenicol".
  • Suzuki Coupling on Unprotected Amino-Alcohols

    • Methodology for aqueous phase cross-coupling used in Protocol 3.
    • Source: Chemical Science, "Direct Functionaliz
  • Chiral Resolution of Aminodiols

    • Protocols for separating (1R,2R)
    • Source: Tetrahedron: Asymmetry.

(Note: Specific URLs to paid journal articles are represented by their landing pages to ensure link persistence and validity.)

Application

Advanced Application Note: Laboratory Setup &amp; Functionalization of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Strategic Overview (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (referred to herein as The Scaffold ) is a high-value chiral intermediate in the synthesis of next-generation phenicol antibiotics.[1] While structural...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (referred to herein as The Scaffold ) is a high-value chiral intermediate in the synthesis of next-generation phenicol antibiotics.[1] While structurally homologous to the precursors of Thiamphenicol and Florfenicol , the presence of the para-bromo substituent provides a unique orthogonal handle for late-stage diversification.

Unlike the methylsulfonyl-containing industrial standard, the Scaffold allows researchers to:

  • Access Novel Analogs: Utilize Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or sulfonyl groups at the 4-position.[1]

  • Study Structure-Activity Relationships (SAR): Modulate the electronic properties of the aromatic ring without altering the critical D-threo stereochemistry of the pharmacophore.

This guide details the facility requirements and provides two validated protocols: Chemo-selective N-Acylation (to prevent catalyst poisoning and side reactions) and Palladium-Catalyzed Cross-Coupling .[1]

Facility & Safety Requirements

Environmental Control
  • Inert Atmosphere: Reactions involving acyl chlorides and Palladium catalysts require strict exclusion of moisture and oxygen. A dual-manifold Schlenk line (Argon/Vacuum) is mandatory.[1]

  • Temperature Control: Stereochemical integrity at the benzylic position (C1) is sensitive. Precision chillers (

    
     to 
    
    
    
    ) are required for the acylation step to prevent O-acylation or racemization.[1]
Hazardous Material Handling[1]
  • Brominated Aromatics: Potential irritants and sensitizers. Handle in a Class II Biosafety Cabinet or Fume Hood.

  • Acylating Agents: Dichloroacetyl chloride (often used to mimic Florfenicol) is a lachrymator and corrosive.

  • Waste Disposal: Segregate halogenated organic waste. Palladium-contaminated waste must be isolated for heavy metal recovery.[1]

Experimental Protocols

Protocol A: Chemo-selective N-Acylation

Objective: Selectively protect the amine moiety to form the amide without reacting with the secondary benzylic hydroxyl or primary hydroxyl groups.[1] This is a prerequisite for subsequent cross-coupling.

Mechanism: Nucleophilic Acyl Substitution. Challenge: The primary hydroxyl (C3) and benzylic hydroxyl (C1) are competing nucleophiles. Kinetic control at low temperature favors the more nucleophilic amine.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Scaffold 1.0SubstrateDried under vacuum (

mbar) for 4h.[1]
Dichloroacetyl Chloride 1.1ElectrophileAdded dropwise; controls reaction rate.
Triethylamine (TEA) 1.5BaseScavenges HCl; must be dry.
Methanol/DCM (1:4) SolventMediumMethanol improves solubility of the polar diol.
Step-by-Step Procedure
  • Dissolution: Charge a flame-dried 3-neck round-bottom flask (RBF) with the Scaffold (10 mmol) and dry Methanol/DCM (50 mL). Stir under Argon until fully dissolved.

  • Base Addition: Add Triethylamine (15 mmol) via syringe. Cool the mixture to

    
      using an ice/salt bath.
    
  • Controlled Addition: Dilute Dichloroacetyl chloride (11 mmol) in 10 mL DCM. Load into a pressure-equalizing addition funnel. Add dropwise over 45 minutes .

    • Critical Control: Maintain internal temperature

      
       to prevent O-acylation.[1]
      
  • Reaction Monitoring: Stir at

    
     for 2 hours. Monitor via TLC (9:1 DCM:MeOH). The amine spot (ninhydrin active) should disappear.
    
  • Quench & Workup: Quench with saturated

    
     (20 mL). Extract aqueous layer with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if O-acylated byproducts are detected.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Functionalize the 4-bromo position to introduce a methylsulfonyl group (mimicking Florfenicol) or other aryl groups.[1] Pre-requisite: Use the N-Acylated intermediate from Protocol A. Free amines can poison Pd catalysts.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
N-Acylated Scaffold 1.0Substrate-
Boronic Acid/Ester 1.2-1.5Coupling Partnere.g., 4-(methylthio)phenylboronic acid

0.03CatalystRobust against air/moisture relative to

.

(2M aq)
3.0BaseActivates the boronic acid.[1]
1,4-Dioxane SolventMediumDegassed via sparging with Argon.[1]
Step-by-Step Procedure
  • Degassing: Sparge 1,4-Dioxane with Argon for 30 minutes prior to use.

  • Catalyst Loading: In a glovebox or under active Argon flow, charge a Schlenk tube with:

    • N-Acylated Scaffold (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • 
       (3 mol%)
      
  • Solvent Addition: Add degassed Dioxane and 2M

    
    . Seal the tube.
    
  • Reaction: Heat to

    
      for 12-16 hours.
    
    • Visual Check: The solution typically turns from orange to black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Dilute with water and extract with EtOAc.

  • Analysis: Check for the disappearance of the aryl bromide isotopic pattern in MS.

Visualization of Workflows

Synthetic Pathway Logic

The following diagram illustrates the critical decision points in processing the Scaffold.

ReactionWorkflow Start (1R,2R)-Bromo-Scaffold (Starting Material) Protect N-Acylation (Protocol A) Start->Protect Dichloroacetyl Cl 0°C, TEA Couple Suzuki Coupling (Protocol B) Start->Couple NOT RECOMMENDED (Catalyst Poisoning) Protect->Couple Pd(dppf)Cl2 Boronic Acid Fluorinate Selective Fluorination (Ishikawa Reagent) Couple->Fluorinate C3-OH Substitution Final Florfenicol Analog Fluorinate->Final Purification

Figure 1: Step-wise functionalization strategy ensuring chemoselectivity and catalyst longevity.

Reaction Setup Diagram

Standard setup for the temperature-sensitive Acylation (Protocol A).

Setup Flask 3-Neck RBF (Substrate + Solvent) Funnel Addition Funnel (Acyl Chloride) Funnel->Flask Dropwise Addition Gas Argon Inlet (Positive Pressure) Gas->Flask Inert Blanket Temp Internal Thermometer (Keep < 5°C) Temp->Flask Monitoring

Figure 2: Reactor configuration for Protocol A, emphasizing temperature monitoring and atmosphere control.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
O-Acylation (Impurity) Temperature too high during addition.[1]Ensure internal temp is

. Slow down addition rate.
Racemization Strong base exposure or excessive heat.Use weak bases (TEA, Pyridine). Avoid refluxing unprotected intermediate.
Low Yield (Coupling) Catalyst poisoning by free amine.Ensure Protocol A (Protection) is 100% complete before attempting Protocol B.
Pd Residue in Product Inefficient filtration.Use "Thiol-functionalized silica" scavengers during purification.[1]

References

  • Wu, G., et al. (1997).[2] An Improved Industrial Synthesis of Florfenicol plus an Enantioselective Total Synthesis of Thiamphenicol and Florfenicol. Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.).[1] (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Specification.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • ChemicalBook. (2024).[3] Florfenicol Synthesis and Application Overview.

Sources

Method

Application Notes and Protocols for the Functionalization of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chemical modification of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. This chiral aminodi...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chemical modification of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. This chiral aminodiol is a valuable scaffold in medicinal chemistry, analogous to the core of antibiotics like chloramphenicol, and serves as a versatile starting material for the synthesis of novel therapeutic agents and chemical probes. The methodologies detailed herein focus on the three primary reactive sites of the molecule: the amino group, the two hydroxyl groups, and the aryl bromide.

I. N-Functionalization of the Amino Group: Amide and Amine Derivatives

The primary amino group in (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol is a key site for modification, allowing for the introduction of a wide array of functionalities that can modulate the biological activity and physicochemical properties of the resulting compounds. N-acylation and N-alkylation are the most common strategies for its functionalization.

A. N-Acylation to Synthesize Amide Derivatives

N-acylation is a robust method for introducing diverse acyl groups, which can participate in key interactions with biological targets. This protocol describes a general procedure for the N-acylation of the parent aminodiol.

Protocol 1: General N-Acylation

  • Dissolution: Dissolve (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Acylating AgentAcyl chloride or anhydride
BaseTriethylamine or DIPEA
SolventDCM or DMF
Typical Yield80-95%
B. N-Alkylation to Synthesize Secondary and Tertiary Amines

N-alkylation introduces alkyl or aryl groups, which can alter the lipophilicity and basicity of the molecule. Reductive amination is a common and effective method for N-alkylation.

Protocol 2: Reductive Amination

  • Imine Formation: Dissolve (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent like methanol or dichloroethane (DCE).

  • Reducing Agent Addition: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

II. O-Functionalization of the Hydroxyl Groups: Ethers and Esters

The presence of both a primary and a secondary hydroxyl group offers opportunities for selective functionalization. The primary hydroxyl group is generally more reactive, allowing for chemoselective modifications under controlled conditions.

A. Selective O-Acylation of the Primary Hydroxyl Group

Enzymatic catalysis can achieve high selectivity for the acylation of the primary hydroxyl group.

Protocol 3: Enzyme-Catalyzed Selective O-Acylation

  • Reaction Setup: In a suitable organic solvent (e.g., 1,4-dioxane), dissolve the N-protected (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq) and an acyl donor like vinyl propionate (5.0 eq).

  • Enzyme Addition: Add an immobilized lipase, such as Lipase from Bacillus amyloliquefaciens (LipBA), to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 50 °C) with shaking.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter off the enzyme and concentrate the filtrate.

  • Purification: Purify the product by column chromatography to isolate the 1-O-acyl derivative.

B. O-Alkylation via Williamson Ether Synthesis

O-alkylation typically requires protection of the more reactive amino and potentially the other hydroxyl group to ensure selectivity.

Protocol 4: O-Alkylation with a Protecting Group Strategy

  • Protection: Protect the amino group of (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol with a suitable protecting group like Boc or Cbz.[1]

  • Alkylation: Dissolve the N-protected aminodiol (1.0 eq) in a polar aprotic solvent like DMF. Add a strong base such as sodium hydride (NaH) (1.1 eq) at 0 °C. After stirring for a short period, add the alkylating agent (e.g., an alkyl halide) (1.2 eq).

  • Reaction Progression: Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Work-up and Deprotection: Quench the reaction with water and extract the product. After purification, remove the N-protecting group under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).

III. Functionalization of the Aryl Bromide: C-C and C-N Bond Formation

The 4-bromophenyl moiety is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, significantly expanding the chemical space of accessible derivatives.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[2][3]

Protocol 5: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heating and Monitoring: Heat the reaction mixture to a temperature typically between 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

ParameterValue
CatalystPd(PPh₃)₄, Pd(OAc)₂/ligand
BaseK₂CO₃, K₃PO₄, Cs₂CO₃
SolventDioxane/Water, Toluene/Water
Temperature80-100 °C
Typical Yield60-90%
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the aryl position.[4][5]

Protocol 6: Buchwald-Hartwig Amination

  • Reaction Assembly: In a glovebox or under an inert atmosphere, combine (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq), the amine coupling partner (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP) (0.04-0.10 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the mixture, typically to 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the resulting residue by column chromatography.

IV. Cyclization to Form Oxazoline Derivatives

The 1,2-aminoalcohol functionality within the molecule can be utilized to form a 2-oxazoline ring, a common scaffold in medicinal chemistry and a useful protecting group for the amino and one hydroxyl group.[6]

Protocol 7: Oxazoline Formation

  • Reaction with an Aldehyde: Dissolve (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent like methanol.

  • Cyclization: The intermediate oxazolidine can be oxidized to the oxazoline using an oxidizing agent such as N-bromosuccinimide (NBS) or iodine.

  • Alternative (from a nitrile): The aminodiol can be reacted with a nitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the oxazoline directly.

  • Work-up and Purification: After the reaction is complete, quench appropriately, extract the product, and purify by column chromatography.

Visualization of Functionalization Pathways

Functionalization_Pathways cluster_N N-Functionalization cluster_O O-Functionalization cluster_Ar Aryl Bromide Functionalization Start_N (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol Acylation N-Acylation Start_N->Acylation RCOCl/Base Alkylation N-Alkylation Start_N->Alkylation RCHO, NaBH(OAc)3 Amide Amide Derivative Acylation->Amide Amine Amine Derivative Alkylation->Amine Start_O N-Protected Aminodiol O_Acylation Selective O-Acylation Start_O->O_Acylation Lipase, Acyl Donor O_Alkylation O-Alkylation Start_O->O_Alkylation NaH, R-X Ester Ester Derivative O_Acylation->Ester Ether Ether Derivative O_Alkylation->Ether Start_Ar (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol Suzuki Suzuki-Miyaura Coupling Start_Ar->Suzuki Pd Catalyst, Base, R-B(OH)2 Buchwald Buchwald-Hartwig Amination Start_Ar->Buchwald Pd Catalyst, Base, R2NH Biaryl Biaryl Derivative Suzuki->Biaryl Arylamine Arylamine Derivative Buchwald->Arylamine

Caption: Key functionalization pathways for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol.

References

  • Recent Trends in Synthesis of Chloramphenicol New Derivatives. PMC. Available at: [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Oxazoline - Wikipedia. Available at: [Link]

  • Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. MDPI. Available at: [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PMC. Available at: [Link]

  • Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Chloramphenicol Binding Site with Analogues of Chloramphenicol and Puromycin. PMC. Available at: [Link]

  • Synthesis of p-Acyl Analogs of Chloramphenicol and Their Antimicrobial Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Deprotective Functionalization: An Emerging Concept for Amine Reactivity. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. PMC. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Aminosilicones without Protecting Groups: Using Natural Amines. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. ResearchGate. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. JIGS Chemical Limited. Available at: [Link]

  • 2-Aryl-1,3-Benzoxaphospholes as Unwilling Participants for Catalytic Suzuki…Miyaura CC Coupling Reactions. Inorganic Chemistry. Available at: [Link]

  • Recent Trends in Synthesis of Chloramphenicol New Derivatives. Semantic Scholar. Available at: [Link]

  • Chloramphenicol's Semi-Synthetic Derivatization And In Vitro Investigation Of Its Broad Spectrum Antimicrobial Activity. Journal of Neonatal Surgery. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Structures of chloramphenicol (CAM) derivatives discovered by functional metagenomics. ResearchGate. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. Available at: [Link]

  • (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • 1 Protection Reactions. Wiley-VCH. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. International Journal of ChemTech Research. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Abstract: This document provides a comprehensive guide to the analytical techniques for the precise quantification of the specific stereoisomer (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. This compound, a chiral a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical techniques for the precise quantification of the specific stereoisomer (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. This compound, a chiral amino alcohol, is of significant interest in pharmaceutical development as a key intermediate or building block. Ensuring its stereochemical purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a primary method using Chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase, which offers high selectivity and accuracy. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also presented for confirmatory purposes. The protocols are designed to be robust and are accompanied by a thorough validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction: The Importance of Stereoisomeric Purity

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol possesses two chiral centers, making four possible stereoisomers. In pharmaceutical synthesis, it is often the case that only one stereoisomer exhibits the desired therapeutic effect, while others may be inactive or, in some instances, contribute to undesirable side effects. Therefore, the ability to selectively quantify the desired (1R,2R) isomer is paramount for quality control throughout the drug development process, from intermediate synthesis to the final product release. This application note addresses this critical need by providing detailed analytical protocols for researchers, scientists, and drug development professionals.

The molecular structure of the analyte, with its aromatic chromophore (bromophenyl group) and polar amino and hydroxyl groups, informs the selection of appropriate analytical techniques. The presence of the bromophenyl group makes it suitable for UV detection in HPLC. The amino and hydroxyl groups provide sites for interaction with chiral stationary phases and are also amenable to derivatization for GC analysis.

Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and widely used technique for the separation and quantification of enantiomers and diastereomers due to its high efficiency and versatility. The direct approach, utilizing a chiral stationary phase (CSP), is preferred as it avoids the potential for incomplete reactions or racemization that can occur with indirect methods involving derivatization.

Rationale for Method Design

The selection of the CSP is the most critical factor in developing a successful chiral separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, have demonstrated broad applicability for a wide range of chiral compounds, including amino alcohols.[6][7][8] These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for resolving the stereoisomers of our target analyte. The bromophenyl group of the analyte can engage in π-π stacking with the aromatic moieties of the CSP, while the amino and hydroxyl groups can form hydrogen bonds.

For the mobile phase, a normal-phase mode (e.g., hexane/ethanol) often provides better selectivity for this class of compounds on polysaccharide CSPs. Small amounts of an amine additive, such as diethylamine or isopropylamine, can be beneficial for improving peak shape and reducing tailing of the basic amino group.

UV detection is selected due to the presence of the bromophenyl chromophore, which should provide good sensitivity at an appropriate wavelength (typically around 220-230 nm).

Proposed Chiral HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System with Chiral Column Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary HPLC system with UV/DAD detectorStandard equipment for pharmaceutical analysis.
Column CHIRALPAK® IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm)Polysaccharide phases are effective for amino alcohols.[6][7][8]
Mobile Phase n-Hexane : Ethanol : Isopropylamine (80:20:0.1, v/v/v)Normal phase often provides good selectivity. Isopropylamine improves peak shape for basic analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can affect selectivity; control is important for reproducibility.[8]
Detection UV at 225 nmThe bromophenyl group should have significant absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system.
Protocol for Analysis
  • Standard Preparation:

    • Prepare a stock solution of the (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol reference standard at a concentration of 1.0 mg/mL in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

    • If available, prepare a standard containing all four stereoisomers to confirm the resolution of the desired (1R,2R) isomer from the others.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability:

    • Inject the resolution standard (or a standard containing the (1R,2R) and at least one other stereoisomer) five times.

    • The resolution between the (1R,2R) peak and the closest eluting stereoisomer peak should be ≥ 1.5.

    • The relative standard deviation (RSD) for the peak area of the (1R,2R) isomer should be ≤ 2.0%.

  • Analysis:

    • Inject the blank (mobile phase), followed by the calibration standards.

    • Inject the sample solutions.

    • Construct a calibration curve by plotting the peak area of the (1R,2R) isomer against its concentration.

    • Determine the concentration of the (1R,2R) isomer in the sample solutions from the calibration curve.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For confirmation of identity and as an orthogonal technique, GC-MS can be employed. Due to the low volatility of the amino alcohol, derivatization is necessary to convert the polar -NH2 and -OH groups into less polar, more volatile moieties.[9][] Silylation is a common and effective derivatization technique for this purpose.

Rationale for Method Design

Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (TMS) groups. This increases the volatility of the analyte, making it suitable for GC analysis. The use of a mass spectrometer as a detector provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the derivatized analyte. A chiral GC column, such as one coated with a cyclodextrin derivative, would be required for the separation of the stereoisomers.

Proposed GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dry Dry Sample Thoroughly Sample->Dry Deriv Add Silylation Reagent (e.g., BSTFA) & Heat Dry->Deriv GCMS GC-MS System with Chiral Capillary Column Deriv->GCMS TIC Obtain Total Ion Chromatogram (TIC) GCMS->TIC MassSpec Extract Mass Spectrum TIC->MassSpec Quant Quantify using Selected Ion Monitoring (SIM) MassSpec->Quant

Caption: Workflow for GC-MS Analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS System Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometerProvides high sensitivity and selectivity.
Column Chirasil-Val or similar chiral capillary column (e.g., 25m x 0.25mm ID)Chiral stationary phase for enantiomeric separation.[11]
Carrier Gas Helium at a constant flow of 1.2 mL/minStandard carrier gas for GC-MS.
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minOptimized temperature program for separation.
Injector Temp. 250 °CEnsures complete volatilization of the derivatized analyte.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.
MS Mode Scan (for identification) and Selected Ion Monitoring (SIM) for quantificationSIM mode enhances sensitivity for quantitative analysis.
Protocol for Derivatization and Analysis
  • Derivatization:

    • Accurately weigh about 1 mg of the sample or standard into a vial.

    • Ensure the sample is completely dry, as moisture will interfere with the silylation reaction.

    • Add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

    • Acquire data in both full scan mode to identify the TMS-derivatized analyte and its stereoisomers by their mass spectra.

    • For quantification, use SIM mode, monitoring characteristic ions of the derivatized (1R,2R) isomer.

Method Validation Protocol

A comprehensive validation of the primary chiral HPLC method should be performed according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4][5]

Validation_Process cluster_validation Method Validation (ICH Q2 R1) Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness

Caption: Key Parameters for Method Validation.

Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank, a placebo (if applicable), the (1R,2R) isomer, and other potential stereoisomers and impurities.The peak for the (1R,2R) isomer should be well-resolved from all other components (Resolution ≥ 1.5). No interfering peaks at the retention time of the analyte in the blank/placebo.
Linearity Analyze at least five concentrations across the proposed range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.998. The y-intercept should not be significantly different from zero.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is shown to be linear, accurate, and precise.
Accuracy Perform recovery studies by spiking a known amount of the (1R,2R) standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).The system suitability criteria (e.g., resolution) should still be met.

Conclusion

This application note provides a detailed framework for the quantitative analysis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. The primary chiral HPLC method offers a robust and selective approach for routine quality control, leveraging the proven efficacy of polysaccharide-based chiral stationary phases. The alternative GC-MS method serves as a valuable orthogonal technique for identity confirmation. By following the outlined protocols and implementing the comprehensive validation plan, researchers and drug development professionals can ensure the stereochemical purity of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Bhushan, R., & Lal, M. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 75(7-8), 413-421. [Link]

  • Borman, P., & Nethercote, P. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In A Lifecycle Approach to Knowledge Excellence in the Biopharmaceutical Industry. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Silfer, J. A., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(3), 482-488. [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Majors, R. E. (2013). Derivatization Methods in GC and GC/MS. In Handbook of Derivatization Reactions for HPLC. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • Yu, J., et al. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-81. [Link]

  • Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. [Link]

  • Naito, R., et al. (2018). Sensitive and Comprehensive LC-MS/MS Analyses of Chiral Pharmaceuticals and Their Hepatic Metabolites Using Ovomucoid Column. Analytical Sciences, 34(9), 1041-1047. [Link]

  • ResearchGate. LC – MS/MS chromatograms for studied chiral pharmaceuticals and their metabolites. [Link]

  • Regis Technologies. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 166-176. [Link]

  • Weatherly, C. (2014). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. [Link]

  • S, P., & P, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Jones, A. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Castrignanò, E., et al. (2015). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. LCGC International. [Link]

  • International Journal of Pharmacy and Technology. (2016). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]

  • Chem-Impex. (1R,2R-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Page. [Link]

  • PubChem. (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. [Link]

  • European Chemicals Agency. Propane-1,3-diol - Registration Dossier. [Link]

Sources

Method

Application Note: Synthetic Utility of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

This Application Note is designed for research scientists and process chemists utilizing (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (hereafter referred to as The Scaffold ) as a chiral building block.[1][2] Docume...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists utilizing (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (hereafter referred to as The Scaffold ) as a chiral building block.[1][2]

Document Type: Technical Guide & Protocol Target Analyte: Chiral Phenylpropanoid Scaffolds Key Applications: Phenicol Antibiotic Development, Chiral Ligand Synthesis, Divergent Library Construction[1][2]

Introduction & Structural Significance[3]

The (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is a high-value chiral intermediate characterized by its D-threo configuration.[1] This specific stereochemistry is biologically privileged, forming the core of the phenicol class of antibiotics (e.g., Chloramphenicol, Thiamphenicol, Florfenicol).

Unlike the commercially ubiquitous p-nitro (Chloramphenicol) or p-methylsulfonyl (Florfenicol) analogues, this 4-bromo variant offers a unique "divergent handle."[1] The aryl bromide allows for late-stage functionalization via palladium-catalyzed cross-couplings, enabling the synthesis of novel antibiotic libraries that were previously inaccessible via standard fermentation or linear synthesis.[1][2]

Key Structural Features[2][3][4]
  • (1R, 2R) Stereocenters: Essential for ribosomal binding (50S subunit inhibition).[2]

  • 1,3-Diol Motif: The primary alcohol (C3) is chemically distinct from the benzylic alcohol (C1), allowing for selective functionalization (e.g., selective fluorination).

  • Aryl Bromide: A reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1][2]

Chemical Properties & Handling[2]

PropertySpecificationHandling Note
Molecular Formula C₉H₁₂BrNO₂
Molecular Weight 246.10 g/mol
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.[1][2][3]
Solubility Soluble in MeOH, EtOH, DMSO; Poor in DCM, HexanesUse polar protic solvents for initial dissolution.
Stability Stable under ambient conditionsAvoid strong bases (>pH 11) to prevent retro-aldol degradation or epimerization at C2.[1][2]
Stereochemistry (1R, 2R) / D-(-)-threoEnantiomeric purity is critical; check via Chiral HPLC before use.[1][2]

Synthetic Application Pathways

The utility of this scaffold branches into two primary workflows: Selective Fluorination (mimicking Florfenicol synthesis) and Cross-Coupling Diversification .[2]

Diagram 1: Divergent Synthetic Utility

G Scaffold (1R,2R)-2-Amino-1- (4-bromophenyl)propane-1,3-diol Protection Oxazoline Protection Scaffold->Protection R-CN / H+ Suzuki Pd-Catalyzed Cross-Coupling Scaffold->Suzuki Ar-B(OH)2 / Pd(0) Fluoro Selective C3-Fluorination (Ishikawa/DAST) Protection->Fluoro Selective Activation Biaryl Biaryl Scaffolds (Library Gen) Suzuki->Biaryl Diversification NovelPhenicol Novel Fluorinated Antibiotics Fluoro->NovelPhenicol Hydrolysis & Acylation

Caption: The scaffold serves as a gateway to both fluorinated antibiotics (left) and biaryl libraries (right).[2]

Detailed Protocols

Protocol A: Selective C3-Fluorination (The "Oxazoline" Route)

Context: Direct fluorination of the diol is non-selective. This industrial-standard method uses the nitrile solvent to form a transient oxazoline ring, protecting the amine and C1-hydroxyl while activating the C3-hydroxyl for substitution.[1][2]

Reagents:

  • Scaffold (1.0 eq)[1][2]

  • Dichloroacetonitrile (Solvent/Reagent)[1][2]

  • Ishikawa Reagent (N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine) or DAST[2]

  • Methanol (for quenching)[1][2]

Step-by-Step Procedure:

  • Oxazoline Formation:

    • Suspend the Scaffold (10 mmol) in anhydrous dichloroacetonitrile (30 mL).

    • Add a catalytic amount of anhydrous H₂SO₄ or MeOH (0.1 eq).[2]

    • Heat to reflux (approx. 80°C) for 4–6 hours. Monitoring by TLC should show the disappearance of the starting diol and formation of the oxazoline intermediate.

    • Mechanism:[1][2][4][5][6][7] The amine attacks the nitrile, followed by cyclization of the C1-OH onto the imidate.

  • Fluorination:

    • Cool the mixture to 0°C.

    • Add Ishikawa Reagent (1.2 eq) dropwise under nitrogen.[1][2]

    • Allow to warm to room temperature and stir for 2 hours.

    • Note: The oxazoline ring locks the conformation, preventing rearrangement and protecting the C1 stereocenter.

  • Hydrolysis & Isolation:

    • Quench the reaction with aqueous NaHCO₃ (Caution: CO₂ evolution).[2]

    • Extract with Ethyl Acetate (3x).[1][2][3][6]

    • To obtain the free amine: Reflux the crude fluorinated oxazoline in 2N HCl/EtOH (1:1) for 2 hours.

    • Neutralize with NaOH to pH 10 and extract.

Expected Outcome: (1R,2S)-2-amino-1-(4-bromophenyl)-3-fluoropropan-1-ol.[1][2] Note the C3 center is not chiral, but the C1/C2 configuration is retained.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: This protocol allows for the replacement of the bromine atom with various aryl or heteroaryl groups without affecting the sensitive aminodiol motif.

Reagents:

  • Scaffold (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.2 eq)[1][2]

  • Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1][2]

  • K₂CO₃ (3.0 eq)[1][2]

  • Solvent System: 1,4-Dioxane : Water (4:1)[1][2]

Step-by-Step Procedure:

  • Preparation:

    • In a microwave vial or round-bottom flask, dissolve the Scaffold (1.0 mmol) and the Aryl Boronic Acid (1.2 mmol) in degassed Dioxane/Water (5 mL).

    • Tip: While the free amine/diol is generally tolerated in aqueous Suzuki conditions, protecting it as an acetonide (2,2-dimethoxypropane, pTsOH) prior to coupling can improve yields for difficult substrates.

  • Catalysis:

    • Add K₂CO₃ (3.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol).

    • Purge with Nitrogen/Argon for 5 minutes.[1][2]

  • Reaction:

    • Heat to 80°C for 12 hours (thermal) or 100°C for 30 mins (microwave).

    • Monitor via LC-MS.[1][2] The bromine peak (M and M+2 pattern) should disappear.[2]

  • Workup:

    • Filter through a Celite pad to remove Palladium black.[1][2]

    • Concentrate filtrate and purify via Reverse-Phase Flash Chromatography (C18, Water/MeOH gradient).[1][2]

Analytical Characterization & Quality Control

To validate the integrity of the (1R,2R) stereochemistry, High-Performance Liquid Chromatography (HPLC) is required.

Method Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1).[1][2]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Aryl absorption).[1][2]

  • Temperature: 25°C.

Acceptance Criteria:

  • Enantiomeric Excess (ee): > 98.5%.[1]

  • Diastereomeric Ratio (dr): > 99:1 (anti:syn).[1][2]

  • Note: The erythro isomer (1R,2S) is a common impurity arising from improper reduction steps during the synthesis of the starting material.

Safety & Troubleshooting

Diagram 2: Troubleshooting Workflow

G Problem Low Yield or Impurity Profile Check1 Check pH > 11? Problem->Check1 RetroAldol Cause: Retro-Aldol Solution: Keep pH < 10 Check1->RetroAldol Yes Check2 Incomplete Fluorination? Check1->Check2 No Water Cause: Wet Solvents Solution: Dry Dichloroacetonitrile Check2->Water Yes

Caption: Decision tree for resolving common synthetic failures.

  • Ishikawa Reagent/DAST: These reagents release HF upon hydrolysis.[1][2] Glassware etching may occur.[1][2] Use Teflon/HDPE containers where possible and keep calcium gluconate gel nearby for HF burns.[2]

  • Epimerization: The C1-benzylic position is sensitive.[1][2] Avoid strong thermodynamic equilibration conditions.

References

  • Florfenicol Synthesis Overview: Wu, G. Z., et al. "An Improved Industrial Synthesis of Florfenicol."[8] Journal of Organic Chemistry, 1997.[8]

  • Ishikawa Reagent Mechanism: "Ishikawa's Reagent: Mechanism and Description." ACS Green Chemistry Institute.[1]

  • Analytical Methods: "Determination of Florfenicol Amine by HPLC." Merck Animal Health / FDA Guidelines.

  • Stereochemical Data: "Properties of (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (Analogous Structure)." PubChem. [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol Production

Ticket ID: #SYN-FLR-004 Subject: Yield Improvement & Stereochemical Control for Bromamine Intermediate Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary This technical guide addresses yi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-FLR-004 Subject: Yield Improvement & Stereochemical Control for Bromamine Intermediate Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This technical guide addresses yield attrition in the synthesis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (commonly referred to as the Bromamine or Florfenicol Amine intermediate).[1]

The synthesis of this molecule is governed by two critical constraints:

  • Diastereoselectivity: Achieving the threo configuration over the thermodynamically stable erythro form.[1]

  • Enantiopurity: Isolating the (1R,2R) enantiomer from the racemate.[1]

This guide moves beyond standard textbook protocols to address industrial bottlenecks: Retro-Aldol degradation , inefficient chiral resolution , and hydride reduction selectivity .[1]

Module 1: The Resolution Crisis (Chiral Separation)

Issue: Low recovery of the (1R,2R) enantiomer during optical resolution of the racemic threo base.

The Mechanism of Failure

The most common industrial route involves resolving the racemic base using a chiral acid (e.g., D-Tartaric acid or Dibenzoyl-L-tartaric acid).[1] Yield loss here is rarely due to "bad chemistry" but rather thermodynamic equilibration .[1]

If the crystallization temperature is too high, or the pH drifts, the amino-diol undergoes a Retro-Aldol reaction , reverting to 4-bromobenzaldehyde and glycine/amine derivatives.[1] This is irreversible in the crystallization mother liquor.[1]

Protocol: Optimized Resolution Workflow

Reagents:

  • Racemic threo-2-amino-1-(4-bromophenyl)-1,3-propanediol.[1]

  • Resolving Agent: (2S,3S)-Dibenzoyltartaric acid (L-DBTA) (Preferred over D-Tartaric for higher specificity with brominated analogs).[1]

  • Solvent: Methanol/Water (4:1 v/v).[1]

Step-by-Step Optimization:

  • Dissolution: Dissolve racemate in Methanol at 50°C. Do not exceed 60°C to prevent retro-aldol degradation.

  • Acid Addition: Add L-DBTA (0.55 eq) dissolved in warm methanol.

  • Seeding (Critical): Cool to 45°C and seed with pure (1R,2R)-salt crystals.

  • Controlled Cooling: Ramp temperature down by 5°C/hour until 20°C. Rapid cooling traps the (1S,2S) isomer, lowering optical purity.[1]

  • Filtration: Filter the precipitated salt.

  • Recycle: The mother liquor contains the (1S,2S) isomer.[1] Do not discard.[1] Racemize this stream via Schiff-base formation (with benzaldehyde) and hydrolysis to recycle back to the start.[1]

Visualization: Resolution Logic Flow

ResolutionWorkflow Racemate Racemic threo-Base Mix Solution (MeOH/H2O) Max Temp 55°C Racemate->Mix DBTA Add L-DBTA (0.55 eq) DBTA->Mix Crystallization Controlled Cooling (-5°C/hr) Mix->Crystallization Filter Filtration Crystallization->Filter Solid Precipitate: (1R,2R)-Salt Filter->Solid Yield Liquid Filtrate: (1S,2S)-Enriched Filter->Liquid Waste/Recycle Racemization Racemization Step (Recycle) Liquid->Racemization Racemization->Racemate Return to Feed

Figure 1: Optical resolution workflow with mother liquor recycling path to maximize atom economy.

Module 2: Stereoselective Reduction (The "Threo" Challenge)

Issue: Formation of the erythro isomer during the reduction of the ketone precursor (if synthesizing via the acetophenone/Henry reaction route).

The Chemistry

When reducing


-amino ketones, the stereochemical outcome is dictated by the Felkin-Anh model vs. Chelation Control.[1]
  • Problem: Standard NaBH4 reduction often yields a 60:40 mixture of erythro:threo.

  • Goal: >90% threo selectivity.

Protocol: Chelation-Controlled Reduction

To favor the threo isomer (syn-amino alcohol), you must disrupt the chelation that stabilizes the erythro transition state.[1]

Optimized Conditions:

Parameter Standard Condition (Avoid) Optimized Condition Reason
Reducing Agent NaBH4 (Sodium Borohydride) KBH4 (Potassium Borohydride) Larger cation size alters transition state geometry.[1]
Solvent Ethanol Methanol/THF (1:1) THF disrupts tight ion pairing.[1]
Additive None CaCl2 (0.5 eq) Calcium coordinates with the amino/carbonyl, enforcing a rigid transition state favoring threo.[1]

| Temperature | 0°C | -15°C | Lower kinetic energy maximizes stereochemical differentiation.[1] |

Troubleshooting Table:

Observation Root Cause Corrective Action
High Erythro Content Fast addition of hydride. Slow addition of KBH4 over 2 hours.
Incomplete Reaction Calcium complex too stable.[1] Add small amount of water to dissociate complex before workup.[1]

| Yellow Product | Oxidation of amine.[1] | Perform reduction under N2 atmosphere; use degassed solvents.[1] |

Module 3: Retro-Aldol Degradation (The Silent Yield Killer)

Issue: Yield drops significantly during drying or concentration steps.[1]

Mechanism

The (1R,2R)-aminodiol structure is an aldol adduct.[1] Under basic conditions or high heat, it is susceptible to reversing into 4-bromobenzaldehyde and the amino-fragment.[1] 4-bromobenzaldehyde is volatile and reactive, leading to "tar" formation.[1]

Visualization: Degradation Pathway

RetroAldol Target (1R,2R)-Aminodiol TS Transition State (Heat/Base) Target->TS >60°C Breakdown 4-Bromobenzaldehyde + Glycinol TS->Breakdown Retro-Aldol Tar Polymerized Tar (Yellow/Brown) Breakdown->Tar Oxidation

Figure 2: Thermal instability pathway.[1] Avoiding temperatures >60°C is critical to preventing the irreversible retro-aldol breakdown.[1]

Prevention Strategy
  • pH Control: Never allow the pH to exceed 10.5 during the free-basing step. Strong bases catalyze the retro-aldol mechanism.[1] Use Ammonia water (NH4OH) rather than NaOH for neutralization.[1]

  • Drying: Vacuum dry at <50°C . Do not oven dry at standard pressure.

FAQ: Rapid Troubleshooting

Q1: My final product has a low melting point (145-150°C instead of 163-165°C).

  • Diagnosis: This indicates contamination with the erythro isomer or the enantiomer.[1]

  • Fix: Recrystallize using Isopropanol/Water (9:1). Isopropanol is excellent for purging the erythro isomer, which is more soluble in alcohols than the threo form.

Q2: The reaction mixture turns dark brown during the Henry reaction (Nitroaldol).

  • Diagnosis: Polymerization of 4-bromobenzaldehyde.[1]

  • Fix: Ensure the aldehyde is freshly distilled or bisulfite-washed before use.[1] Conduct the reaction at lower temperatures (5-10°C) with a copper catalyst (Cu(OAc)2 + chiral ligand) rather than strong bases like KOH.[1]

Q3: Can I use enzymatic resolution instead of chemical resolution?

  • Answer: Yes. Lipase-catalyzed transesterification is highly effective.[1]

  • Protocol: Use Candida antarctica Lipase B (CAL-B) in vinyl acetate.[1] The enzyme selectively acylates the (1R,2R)-isomer, allowing separation from the unreacted (1S,2S)-diol via column chromatography or extraction.[1] This method often yields >99% ee but requires more expensive reagents.[1]

References

  • Industrial Synthesis of Florfenicol Intermediates

    • Title: Preparation for florfenicol amine (Patent CN101125826B).[1][2]

    • Source: Google Patents.[1]

    • URL
  • Enzymatic Routes & Stereochemistry

    • Title: One-Pot Asymmetric Synthesis of the Most Direct Chiral Intermediate of Florfenicol.[1][3]

    • Source: Shanghai Jiao Tong University (SJTU) News / ACS Catalysis.[1]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (Analog Data).[1][4]

    • Source: Sigma-Aldrich / Merck.[1]

  • Stereoselective Reduction Mechanisms

    • Title: New stereoselective synthesis of thiamphenicol and florfenicol from enantiomerically pure cyanohydrin.[1]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Purification of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Executive Summary & Compound Profile Welcome to the technical support hub for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol . This compound (CAS: 605647-69-6) is a critical chiral intermediate, structurally analogous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol . This compound (CAS: 605647-69-6) is a critical chiral intermediate, structurally analogous to the "Chloramphenicol base" and the key precursor for Florfenicol and Thiamphenicol .

Achieving high purity (>99%) with this intermediate is often bottlenecked by three specific challenges: diastereomeric separation (removing the erythro isomer), enantiomeric resolution (if the synthesis is not stereospecific), and chemical stability (specifically, the risk of debromination).

Compound Specifications
FeatureSpecificationNotes
Formula C₉H₁₂BrNO₂MW: 246.10 g/mol
Stereochemistry (1R, 2R)D-threo configuration (Active form)
Appearance White to Off-white Crystalline SolidColor indicates oxidation or metal residues
Melting Point ~150–160 °C (Estimated)Nitro-analog melts at 163–165 °C [1]
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly in WaterLower water solubility than nitro-analog

Phase 1: Diagnostic Triage (Troubleshooting FAQs)

Use this section to identify your specific issue before proceeding to the protocols.

Q1: My product has a persistent yellow/beige color. Is this acceptable?

A: No. Pure (1R,2R)-bromo-diol should be white.[1]

  • Cause: The color usually arises from oxidative byproducts of the amino group or residual iron/tin salts if a metal-mediated reduction (e.g., Fe/HCl or Sn/HCl) was used to generate the amine.

  • Fix: Perform a carbon treatment . Dissolve the crude material in hot methanol/water (1:1), add 5% w/w activated charcoal, stir for 30 mins at 50°C, and filter while hot over Celite. Recrystallize the filtrate.

Q2: My melting point is broad and lower than expected (<145°C).

A: This is the classic signature of diastereomeric contamination .

  • Mechanism: The erythro isomers ((1R,2S) or (1S,2R)) disrupt the crystal lattice of the desired threo ((1R,2R)) form. Even 5% erythro content can depress the MP by 10–15°C.

  • Fix: Proceed to Protocol A (Diastereomeric Enrichment) below.

Q3: HPLC shows a peak at RRT ~0.8 that tracks with my product.

A: Check for Debromination .

  • Cause: If you used catalytic hydrogenation (Pd/C, H₂) to reduce a precursor (like a ketone or nitro group), you likely cleaved the C-Br bond, forming the des-bromo analog (phenyl-propane-diol).

  • Fix: This is difficult to remove by crystallization due to structural similarity. You must optimize the upstream reaction (switch to NaBH₄ or Zn/HCl) or use Protocol C (Salt Formation) .

Phase 2: Purification Protocols

Protocol A: Diastereomeric Enrichment (Removing Erythro Impurities)

The (1R,2R)-threo form typically has different solubility characteristics than the erythro form. This protocol leverages the "solubility differential" in aqueous alcohols.

Reagents: Ethanol (95%), Deionized Water.

  • Dissolution: Suspend crude solid in Ethanol:Water (3:1 v/v) . Use 10 mL solvent per gram of solid.

  • Reflux: Heat to reflux (~80°C) until full dissolution. If insolubles remain, filter hot.

  • Controlled Cooling:

    • Cool rapidly to 60°C.

    • Cool slowly (10°C/hour) from 60°C to 20°C. Rapid cooling here traps the erythro isomer.

  • Seeding: At 50°C, seed with 0.1% pure (1R,2R) crystals if available.

  • Isolation: Stir at 0–5°C for 2 hours. Filter and wash with cold Ethanol:Water (1:1).

  • Validation: Dry and check HPLC. The threo form crystallizes preferentially; the erythro stays in the mother liquor [2].

Protocol B: Enantiomeric Resolution (If Racemic)

If your starting material was not chiral, you have a 50:50 mixture of (1R,2R) and (1S,2S). You need a resolving agent.

Resolving Agent: L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid.

  • Salt Formation: Dissolve racemic amine (1.0 eq) in Methanol. Add L-(+)-Tartaric acid (1.0 eq) dissolved in warm Methanol.

  • Crystallization: Heat to reflux, then cool slowly to room temperature. The (1R,2R)-amine-L-tartrate salt is typically less soluble than the (1S,2S) salt.

  • Recrystallization: Recrystallize the salt from Methanol/Water until optical rotation stabilizes.

  • Free Basing: Dissolve the purified salt in water, adjust pH to >10 with NaOH, and extract the free amine into Ethyl Acetate.

Protocol C: Chemical Purification via HCl Salt

Useful for removing non-amine impurities (des-bromo analog, inorganic salts).

  • Dissolve crude amine in dry Ethyl Acetate .

  • Cool to 0–5°C.

  • Slowly bubble dry HCl gas or add HCl in dioxane (1.1 eq).

  • The Amine-HCl salt will precipitate as a white solid.

  • Filter and wash with cold Ethyl Acetate.

  • Note: The salt is hygroscopic; store in a desiccator.

Visual Troubleshooting Guide

The following logic flow helps you decide which protocol to apply based on your analytical data.

PurificationStrategy Start Crude (1R,2R)-Bromo-Diol CheckColor Check Appearance: Is it White? Start->CheckColor CarbonTreat Perform Carbon Treatment (Hot MeOH) CheckColor->CarbonTreat No (Yellow/Dark) CheckChiral Check Chiral HPLC: Is Enantiomeric Excess >98%? CheckColor->CheckChiral Yes CarbonTreat->CheckChiral Resolution Protocol B: Resolution with Tartaric Acid CheckChiral->Resolution No (Racemic) CheckDiast Check Diastereomers: Is Threo/Erythro ratio >99:1? CheckChiral->CheckDiast Yes Resolution->CheckDiast Recryst Protocol A: Recrystallize (EtOH/H2O) CheckDiast->Recryst No (High Erythro) CheckChem Check Chemical Purity: Is Des-Bromo present? CheckDiast->CheckChem Yes Recryst->CheckChem SaltForm Protocol C: HCl Salt Formation CheckChem->SaltForm Yes (Non-Amine Impurities) Final Final Product (>99% Purity) CheckChem->Final No SaltForm->Final

Figure 1: Decision tree for purification based on specific impurity profiles.

Analytical Methods (HPLC)

To verify your purification, use this standard reverse-phase method adapted for phenyl-propanediols.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Expected Elution Order:

    • Solvent Front / Salts

    • Des-bromo impurity (Polar)

    • (1R,2R)-Bromo-diol (Target)[2]

    • Precursors (Aldehydes/Ketones - Non-polar)

References

  • Sigma-Aldrich. (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Specification. Retrieved from (Analogous physical properties).

  • Wu, G., et al. (1997).[3] An Improved Industrial Synthesis of Florfenicol plus an Enantioselective Total Synthesis of Thiamphenicol and Florfenicol. Journal of Organic Chemistry, 62(9), 2996-2998.[3] Retrieved from (Crystallization strategies for phenyl-propanediols).

  • LookChem. 1,3-Propanediol, 2-amino-1-(4-bromophenyl)-, (1R,2R)- CAS 605647-69-6 Entry. Retrieved from .

  • Venkataraman, S., et al. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol before handling.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Aminodiol Synthesis

An in-depth guide to navigating the complexities of aminodiol synthesis, designed for chemists and researchers in the pharmaceutical and life sciences industries. As a Senior Application Scientist, this guide is structur...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of aminodiol synthesis, designed for chemists and researchers in the pharmaceutical and life sciences industries.

As a Senior Application Scientist, this guide is structured to address the most common and critical challenges encountered during the synthesis of aminodiols. These molecules are vital chiral building blocks for numerous biologically active compounds, including antitumor agents, immunosuppressants, and antiviral drugs.[1][2] Achieving high yield and stereochemical purity is paramount, yet the path is often fraught with experimental hurdles. This document provides direct, experience-based solutions and explains the fundamental principles behind each recommendation.

Troubleshooting Guide

This section addresses specific problems encountered during experimental work. Each answer provides a diagnostic workflow and actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield is a multifaceted problem that can originate from reaction conditions, reagent choice, or workup procedures. A systematic diagnosis is crucial.

  • Cause 1: Suboptimal Reductive Amination Conditions In reductive aminations, a primary cause of low yield is the premature reduction of the starting ketone or aldehyde before the imine can form.[3] This is particularly common with strong, non-selective reducing agents.

    • Solution: Switch to a milder, pH-sensitive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of the protonated iminium ion over the starting carbonyl compound.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH which favors iminium ion formation.[3]

  • Cause 2: Inefficient Product Isolation Aminodiols are often highly polar, hydrophilic molecules due to the presence of multiple hydroxyl and amino groups. This can lead to poor extraction from aqueous media and significant product loss during workup.[2]

    • Solution: If direct extraction with common organic solvents is inefficient, consider derivatization. One effective strategy is to react the crude aminodiol with an aromatic aldehyde (e.g., benzaldehyde) to form a Schiff base.[4] This derivative is typically less polar and more crystalline, facilitating isolation by precipitation or extraction. The pure Schiff base can then be easily hydrolyzed back to the aminodiol under acidic conditions.[4]

  • Cause 3: Catalyst Inactivity or Poisoning In catalytic processes like Sharpless Asymmetric Aminohydroxylation (ASAH) or catalytic hydrogenations, the catalyst's effectiveness is paramount.

    • Solution: For catalytic hydrogenations (e.g., using Pd/C), ensure the catalyst is fresh and not poisoned by impurities (e.g., sulfur compounds) in the starting materials or solvent.[3] For ASAH, ensure the osmium catalyst and chiral ligand are handled under appropriate conditions to prevent degradation.

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low Yield Observed cond1 Reaction Type? start->cond1 reductive Reductive Amination cond1->reductive Reductive Amination catalytic Catalytic (ASAH, Hydrogenation) cond1->catalytic Catalytic other Other cond1->other Other/ Unknown check_reductant Assess Reducing Agent reductive->check_reductant check_catalyst Check Catalyst Activity catalytic->check_catalyst check_workup Analyze Workup & Purification other->check_workup strong_reductant Using NaBH4 or LiAlH4? check_reductant->strong_reductant mild_reductant Switch to Milder Agent (e.g., NaBH(OAc)₃) strong_reductant->mild_reductant Yes strong_reductant->check_workup No catalyst_ok Use Fresh Catalyst Ensure Anhydrous Conditions check_catalyst->catalyst_ok catalyst_ok->check_workup polar_product Is Product Highly Polar? check_workup->polar_product derivatize Consider Derivatization (e.g., Schiff Base Formation) polar_product->derivatize Yes optimize_extraction Optimize Extraction (e.g., Salting Out, Continuous Extraction) polar_product->optimize_extraction No

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Q2: I'm getting poor stereoselectivity. How can I control the formation of the desired diastereomer and/or enantiomer?

Controlling stereochemistry is the central challenge in aminodiol synthesis. The strategy depends heavily on the chosen synthetic route.

  • For Asymmetric Aminohydroxylation (ASAH) of Alkenes: The choice of the chiral ligand is the most critical factor influencing both enantioselectivity and regioselectivity.[5][6]

    • Enantioselectivity: The cinchona alkaloid-derived ligands, such as those based on dihydroquinine (DHQ) and dihydroquinidine (DHQD), provide opposite enantiomers. For example, (DHQ)₂PHAL and (DHQD)₂PHAL are pseudoenantiomeric ligands that deliver the nitrogen and oxygen atoms to opposite faces of the alkene.

    • Regioselectivity: This is a known challenge, as unsymmetrical alkenes can yield two regioisomeric amino alcohols.[7] The regioselectivity can be profoundly influenced by the ligand backbone. For instance, in the aminohydroxylation of cinnamates, using a phthalazine (PHAL) derived ligand can favor one regioisomer, while an anthraquinone (AQN) derived ligand can favor the other, without compromising enantioselectivity.[5]

    • Side Reactions: A potential side reaction that erodes enantioselectivity is the formation of an osmium(VI) bis(azaglycolate). This can be suppressed by conducting the reaction in a more dilute aqueous medium, which favors the desired hydrolysis of the intermediate.[5]

  • For Substrate-Controlled Reactions (Chiral Pool Approach): When starting from a chiral molecule like an α-amino acid, the existing stereocenter can direct the formation of new ones.[8]

    • Nucleophilic Addition to α-Amino Aldehydes: The addition of organometallic reagents (e.g., Grignard reagents) to α-amino aldehydes often proceeds with good diastereoselectivity, governed by Felkin-Anh or chelation-controlled models. The choice of protecting group on the nitrogen atom can influence the controlling model and thus the stereochemical outcome.

MethodKey Control ElementCommon IssueSolution
Sharpless ASAH Chiral Ligand (e.g., (DHQ)₂PHAL)Poor regioselectivityScreen different ligand backbones (e.g., PHAL vs. AQN).[5][7]
Chiral Pool Synthesis Pre-existing stereocenterIncorrect diastereomerModify protecting groups or reaction conditions to alter the transition state model (e.g., chelation vs. non-chelation).
Enzymatic Synthesis Enzyme selectivityLow conversionOptimize enzyme concentration, pH, and reaction time.[2]
Q3: I'm observing significant side products. What are they and how can I minimize them?

Side product formation directly impacts yield and complicates purification. Identifying the likely side reactions is the first step toward suppression.

  • Over-alkylation in Reductive Amination: When using ammonia or a primary amine, the desired primary amine product can react further with the starting aldehyde/ketone to form secondary and tertiary amines.[3]

    • Solution: Use a large excess of the ammonia equivalent (e.g., ammonium acetate) to favor the formation of the primary amine.[3]

  • Alcohol Byproduct Formation: As mentioned in Q1, direct reduction of the starting carbonyl is a major side reaction.

    • Solution: Use an imine-selective reducing agent like NaBH(OAc)₃.[3] Additionally, ensure conditions favor imine formation (e.g., by using a Dean-Stark trap to remove water) before introducing the reducing agent.[3]

  • N-Acylurea Formation: During coupling reactions that use carbodiimides (e.g., DCC, EDC) to form an amide bond as part of the aminodiol backbone, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea, which is a common and difficult-to-remove impurity.[9]

    • Solution: Add a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the reaction. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more efficient in the subsequent acylation step.

Q4: My aminodiol is difficult to purify. What are the best strategies?

The high polarity of aminodiols makes them challenging to purify using standard chromatographic methods.

  • Problem: The product is highly water-soluble and difficult to extract.

    • Strategy 1: Recrystallization. If the product is a solid, recrystallization is a powerful purification technique. Try various solvent systems, such as ethanol/water or isopropanol/hexane.[10] Adding activated carbon during recrystallization can help remove colored impurities.[10]

    • Strategy 2: Derivatization. As detailed in Q1, converting the aminodiol to a less polar derivative like a Schiff base[4] or protecting the hydroxyl groups as silyl ethers can dramatically improve its solubility in organic solvents and its behavior on silica gel.

    • Strategy 3: Ion-Exchange Chromatography. If the aminodiol has a net charge at a specific pH, ion-exchange chromatography can be a highly effective alternative to normal or reversed-phase chromatography.

  • Problem: Impurities are co-eluting with the product on silica gel.

    • Strategy 1: Change the Mobile Phase. Systematically vary the solvent system. Adding a small amount of a third solvent (e.g., methanol in a DCM/EtOAc system) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can alter selectivity.

    • Strategy 2: Use an Alternative Stationary Phase. If silica gel fails, consider other stationary phases like alumina (basic or neutral), C18-modified silica (reversed-phase), or a diol-bonded phase. Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification and is highly effective for polar molecules like aminodiols.[11]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the strategic planning and execution of aminodiol synthesis.

Q1: What are the key parameters to consider when setting up an aminodiol synthesis for the first time?
  • Choice of Synthetic Route: The three primary approaches are:

    • Asymmetric Aminohydroxylation (ASAH): Best for when a corresponding alkene is readily available. It directly installs both the amino and hydroxyl groups stereoselectively.[7]

    • Chiral Pool Synthesis: Ideal when starting from an enantiomerically pure material like an amino acid or a carbohydrate.[8][12] This leverages the existing stereochemistry.

    • Reductive Amination of a Hydroxy Ketone: A common and practical method if a suitable α-hydroxy ketone precursor can be synthesized.

  • Protecting Group Strategy: The amino and hydroxyl groups often require protection to prevent unwanted side reactions.[13][14] The choice of protecting groups must be "orthogonal," meaning one can be removed without affecting the other.[13][14]

  • Solvent and Temperature: These parameters can influence reaction rates, solubility of reagents, and even stereoselectivity. Donor solvents, for example, can negatively impact the effectiveness of chiral ligands in some asymmetric additions by competing for coordination with the metal center.[15]

  • Reaction Monitoring: Do not rely solely on reaction time. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product.[3][10]

Q2: How do I choose the right protecting groups for the amine and alcohol functionalities?

A good protecting group should be easy to install, stable under the desired reaction conditions, and easy to remove with high yield under mild conditions that do not affect the rest of the molecule.[16]

Functional GroupProtecting GroupAbbreviationCommon Cleavage ConditionsKey Features
Amine tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)[13]Stable to base and hydrogenolysis.
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H₂, Pd/C)[17]Stable to acidic and basic conditions.
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)[13][14]Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.
Alcohol tert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF)Common, robust silyl ether.
BenzylBnCatalytic Hydrogenolysis (H₂, Pd/C)Stable to many conditions; can be removed with Cbz group.
Acetal/Ketal-Mild AcidProtects 1,2- or 1,3-diols simultaneously.

The choice is strategic. For example, if you need to perform a reaction under strongly acidic conditions, a Boc group would be unsuitable, but an Fmoc or Cbz group would be stable.[13][14]

Q3: What are the most common analytical techniques for monitoring reaction progress and characterizing the final product?
  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Fast, inexpensive, and excellent for a quick qualitative assessment of the reaction's progress.[10]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the molecular weight of the product and intermediates, helping to identify side products.

    • Online NMR Spectroscopy: For detailed mechanistic studies and process optimization, online or flow NMR allows for real-time, non-invasive monitoring of reactant consumption and product formation without manual sampling.[18][19]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): The most powerful tool for structural elucidation, confirming connectivity and providing information about the relative stereochemistry through coupling constants and NOE experiments.[20]

    • Mass Spectrometry (MS): Confirms the molecular weight of the final product. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

    • Chiral Chromatography (HPLC or GC): Essential for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by separating the stereoisomers.

The diagram below illustrates the decision process for selecting a primary synthetic route.

G start Identify Available Starting Material alkene Unsymmetrical Alkene start->alkene amino_acid Enantiopure α-Amino Acid start->amino_acid hydroxy_ketone α-Hydroxy Ketone start->hydroxy_ketone route1 Route: Sharpless Asymmetric Aminohydroxylation (ASAH) alkene->route1 route2 Route: Chiral Pool Synthesis (Substrate-Controlled Reduction or Addition) amino_acid->route2 route3 Route: Diastereoselective Reductive Amination hydroxy_ketone->route3 consider1 Key Challenge: Regioselectivity & Ligand Choice route1->consider1 consider2 Key Challenge: Protecting Group Strategy route2->consider2 consider3 Key Challenge: Choice of Reducing Agent route3->consider3

Caption: Decision logic for selecting a primary synthetic route to aminodiols.

References

  • Synthesis of Virtually Enantiopure Aminodiols with Three Adjacent Stereogenic Centers by Epoxidation and Ring-Opening - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC. (2024, April 13). National Center for Biotechnology Information. [Link]

  • Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC. (2022, September 5). National Center for Biotechnology Information. [Link]

  • Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. (n.d.). Digital CSIC. [Link]

  • One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase | Request PDF. (n.d.). ResearchGate. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (n.d.).
  • Sharpless Aminohydroxylation (Oxyamination). (n.d.). Organic Chemistry Portal. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). [Link]

  • Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC. (2018, October 19). National Center for Biotechnology Information. [Link]

  • The Sharpless Asymmetric Aminohydroxylation. (n.d.). ResearchGate. [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Benefits of Protecting Groups in Organic Synthesis. (2023, May 8). Labinsights. [Link]

  • Enantioselective Addition of Grignard Reagents to Aldehydes. (2000, March 22). MDPI. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016, July 21). MDPI. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. (2026, February 6). Pharmaceutical Technology. [Link]

  • 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. (n.d.). ResearchGate. [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). [Link]

  • Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. (2000, August 12). ACS Publications. [Link]

  • Sharpless Aminohydroxylation. (2019, April 11). YouTube. [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems. (2019, December 9). Chemistry Steps. [Link]

  • 26.4: Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. [Link]

  • 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025, January 19). Chemistry LibreTexts. [Link]

  • Engineering copper plasmonic chirality via ligand-induced dissolution for enantioselective recognition of amino acids. (n.d.). Royal Society of Chemistry. [Link]

  • Enhanced Reaction Understanding with On-line NMR Monitoring (Pharmaceutical Analysis). (2017, April 4). YouTube. [Link]

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. (2017, September 1). PubMed. [Link]

  • Tips and Strategies for Successful Purification of Your Proteins. (2016, August 11). Bio-Radiations. [Link]

  • NMR reaction monitoring in flow synthesis. (2017, February 14). Beilstein Journals. [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. [Link]

  • Side reaction in peptide synthesis. (n.d.). Slideshare. [Link]

  • Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example. (n.d.). [Link]

  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. [Link]

Sources

Optimization

Technical Support Center: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Welcome to the technical support guide for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. This document provides in-depth guidance on the stability and storage of this crucial research compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. This document provides in-depth guidance on the stability and storage of this crucial research compound. As drug development professionals, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide is structured to address common questions and troubleshoot potential issues you may encounter, ensuring you maintain the highest quality of your compound throughout its lifecycle.

Section 1: Core Concepts & Stability Profile

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is a chiral aminodiol compound. Its stability is governed by the reactivity of its key functional groups: the primary amine, the two hydroxyl groups (a benzylic secondary alcohol and a primary alcohol), and the brominated aromatic ring. Understanding the potential liabilities of these groups is essential for proper handling and storage. The molecule is generally stable under recommended conditions, but deviations can lead to degradation.[1][2]

Potential degradation pathways include:

  • Oxidation: The primary amine and benzylic alcohol are susceptible to oxidative degradation, which can be accelerated by air, light, and trace metal impurities.

  • Photodegradation: Aromatic halides can be sensitive to light, potentially leading to dehalogenation or other radical-mediated reactions.[3][4]

  • Reactivity with Incompatible Materials: As a primary amine, it can react with aldehydes, ketones, and strong oxidizing agents.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol?

For optimal long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric and environmental catalysts of degradation. Based on the stability of analogous aminodiol and brominated compounds, we have established the following best practices.

Causality: The aminodiol functionality is prone to slow oxidation over time, and the brominated phenyl ring can be light-sensitive.[3][7] Low temperatures reduce the kinetic rate of all potential degradation reactions, while an inert, dry atmosphere prevents oxidative and hydrolytic processes. Protecting the compound from light is crucial to prevent photolytic degradation.[4]

Parameter Condition Rationale
Temperature 2–8 °C (Refrigerator)Slows chemical degradation kinetics.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine and alcohol groups.
Moisture Store with a desiccant.Minimizes water-mediated degradation pathways.
Light Amber glass vial or opaque container.Protects the brominated aromatic ring from photolysis.[3]
Container Tightly sealed, appropriate material.Prevents contamination and exposure to air/moisture.[9]

Q2: I need to prepare a stock solution. How stable is the compound in solution, and what solvents are recommended?

The stability of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in solution is lower than in its solid state and is highly dependent on the solvent, pH, and storage conditions.

  • Recommended Solvents: For immediate use, solvents like DMSO, DMF, or methanol are suitable. For some biological applications, solubility in aqueous buffers may be required, but these solutions should always be prepared fresh.

  • Solution Storage: If short-term storage is unavoidable, prepare small aliquots of high-concentration stock in an anhydrous solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • pH Considerations: The primary amine makes the molecule basic. In acidic conditions, it will be protonated and may be more stable against oxidation but could be susceptible to other acid-catalyzed reactions. In alkaline conditions, deamidation and other base-catalyzed degradations are more likely.[10]

Q3: What are the primary safety and handling precautions I should take?

Due to its chemical nature as a brominated aromatic amine, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine powder.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Always wear chemical splash goggles.[1]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[11]

    • Body Protection: Wear a lab coat and ensure arms are covered.[1]

  • Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and aldehydes.[5][6]

Section 3: Troubleshooting Guide

This section addresses specific issues that may indicate compound degradation. A logical workflow for investigating stability is essential for troubleshooting.

Stability_Troubleshooting_Workflow Start Experiment Yields Inconsistent or Unexpected Results Visual_Inspect Visually Inspect Solid Compound (Color, Texture) Start->Visual_Inspect Analytical_Check Perform Analytical Check (e.g., HPLC, LC-MS) Visual_Inspect->Analytical_Check If any change noted or for confirmation Compare_Standard Compare Data to Certificate of Analysis or a Fresh Standard Analytical_Check->Compare_Standard Purity_OK Purity and Appearance Match Standard Compare_Standard->Purity_OK Data Matches Degradation_Suspected Degradation Suspected: New Peaks or Lower Purity Detected Compare_Standard->Degradation_Suspected Discrepancy Found End_OK Conclusion: Compound is Stable. Investigate Other Experimental Variables. Purity_OK->End_OK Review_Storage Review Storage & Handling Procedures Degradation_Suspected->Review_Storage Forced_Degradation Action: Conduct Forced Degradation Study to Identify Degradants Review_Storage->Forced_Degradation End_Degraded Conclusion: Compound has Degraded. Procure a New Lot and Implement Corrective Storage Actions. Forced_Degradation->End_Degraded

Caption: Decision workflow for troubleshooting compound stability issues.

Problem: My HPLC analysis shows new, unexpected peaks that were not present in the initial analysis.

  • Probable Cause: This is a classic sign of chemical degradation. The new peaks represent degradation products. This can be caused by improper storage (e.g., exposure to light, air, or high temperatures) or by instability in the analytical mobile phase.

  • Solution:

    • Verify the Method: Ensure your analytical method is a validated, stability-indicating method. A proper method should be able to resolve the parent compound from its potential degradation products.[12]

    • Analyze a Fresh Sample: If possible, analyze a freshly opened vial of the compound to confirm if the degradation is specific to one stored sample.

    • Characterize Impurities: Use LC-MS to get a mass of the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Implement Corrective Actions: Review your storage and handling procedures against the recommendations in this guide. Discard the degraded material.

Problem: The solid material has changed color (e.g., from white to off-white or yellow).

  • Probable Cause: Color change often indicates the formation of minor, highly conjugated impurities, which can result from oxidation or other degradation pathways. While the bulk purity may still be >95%, this is a clear warning sign that the material is beginning to degrade.

  • Solution:

    • Do Not Assume It's Usable: A color change is a significant observation. The compound should be re-analyzed for purity via a quantitative method (e.g., HPLC with a reference standard) before use.

    • Segregate the Material: Isolate the discolored batch to prevent accidental use.

    • Review Storage: Immediately assess the storage conditions of the affected vial. Check for a broken seal, desiccant exhaustion, or light exposure.

Section 4: Protocols & Methodologies

Protocol 4.1: Standard Operating Procedure for Storage and Handling

  • Receiving: Upon receipt, visually inspect the container for an intact seal. Log the date of receipt and the manufacturer's lot number.

  • Long-Term Storage: Immediately place the sealed container in a 2–8 °C refrigerator, inside a secondary container that is opaque and contains a desiccant.

  • Dispensing: For use, allow the container to equilibrate to room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Conduct all weighing operations in a chemical fume hood. Dispense only the amount needed for the experiment.

  • Resealing: After dispensing, purge the vial headspace with an inert gas (e.g., argon), securely reseal the container, and promptly return it to the recommended storage conditions.

Protocol 4.2: General Protocol for Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[][14] This protocol outlines the general conditions recommended by the International Council for Harmonisation (ICH).[12]

  • Objective: To intentionally degrade the compound to identify potential degradation products and pathways. A target degradation of 5-20% is typically desired.[14]

  • Methodology:

    • Prepare Solutions: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

    • Apply Stress Conditions (in parallel):

      • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.

      • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.

      • Oxidation: Add 3% H₂O₂.

      • Thermal: Heat the solution at 60 °C. Also, test the solid compound in a 60 °C oven.

      • Photolytic: Expose the solution and solid compound to a calibrated light source according to ICH Q1B guidelines.

    • Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Analyze all samples by a suitable HPLC-UV/MS method to monitor the disappearance of the parent peak and the appearance of new peaks.

    • Mass Balance: Ensure that the sum of the parent compound and all degradation products is close to 100% to confirm that all significant degradants are being detected.

Degradation_Pathways cluster_paths Potential Degradation Pathways Parent (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (Parent Compound) Oxidized_Amine Oxidized Amine Derivative (e.g., Nitroso, Nitro) Parent->Oxidized_Amine Oxidation (O2, H₂O₂) Oxidized_Alcohol Ketone Formation (at Benzylic Alcohol) Parent->Oxidized_Alcohol Oxidation (O2, H₂O₂) Photodegradation Debrominated Species or Ring-Coupled Dimers Parent->Photodegradation Photolysis (UV/Vis Light)

Caption: Potential chemical degradation pathways for the compound.

Section 5: References

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • Latitude Pharmaceuticals Inc. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ScinoPharm. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • University of Washington. Bromine Safety Guideline. [Link]

  • JIGS Chemical Limited. (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. [Link]

  • Princeton University. LCSS: BROMINE. [Link]

  • Slideshare. BROMINE HANDLING activity in reactor. [Link]

  • YouTube. Bromination safety. [Link]

  • British Pharmacopoeia. Safety data sheet - 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. [Link]

  • PubChem. 2-Amino-1-(4-aminophenyl)propane-1,3-diol. [Link]

  • PMC. Aminodiols, aminotetraols and 1,2,3-triazoles based on allo-gibberic acid: stereoselective syntheses and antiproliferative activities. [Link]

  • Pallav Chemicals. 2-Amino-2-Methyl-1,3-Propanediol AR MATERIAL SAFETY DATA SHEET. [Link]

  • Orion Cientific. (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. [Link]

  • British Pharmacopoeia. 2-amino-1-(4-nitrophenyl)propane-1,3-diol. [Link]

  • PubChem. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. [Link]

  • Coriolis Pharma. Stability Studies-Regulations, Patient Safety & Quality. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703–711. [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Ticket ID: #STR-BR-042 Status: Open Subject: Troubleshooting Diastereoselectivity (dr) and Enantiomeric Excess (ee) in Phenylpropanoid Synthesis. Executive Summary This technical guide addresses the synthesis of (1R,2R)-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STR-BR-042 Status: Open Subject: Troubleshooting Diastereoselectivity (dr) and Enantiomeric Excess (ee) in Phenylpropanoid Synthesis.

Executive Summary

This technical guide addresses the synthesis of (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol , a critical halogenated analog of the thiamphenicol/florfenicol antibiotic class. The (1R,2R) configuration (often referred to as the D-threo isomer in this structural class) presents two primary challenges:

  • Diastereocontrol: Establishing the anti (threo) relationship between the C1-hydroxyl and C2-amine functionalities.

  • Chemoselectivity: Reducing the nitro precursor without debrominating the aryl ring.

This guide moves beyond standard textbook procedures, offering root-cause analysis for common failures in stereocontrol and purification.

Workflow Visualization

The following diagram outlines the critical decision nodes where stereochemistry is either established or lost.

SynthesisWorkflow Start Start: 4-Bromobenzaldehyde Step1 Step 1: Henry Reaction (Nitroaldol) Start->Step1 BranchA Route A: Kinetic Control (Chiral Cu-Catalyst) Step1->BranchA High ee/dr required BranchB Route B: Thermodynamic Control (Achiral Base + Resolution) Step1->BranchB Cost-driven/Bulk Intermed Intermediate: 2-Nitro-1-(4-bromophenyl)propane-1,3-diol BranchA->Intermed BranchB->Intermed Step2 Step 2: Nitro Reduction (Critical: Avoid Debromination) Intermed->Step2 Method1 Pt/C (Sulfided) or Fe/AcOH Step2->Method1 Recommended Method2 Pd/C (Risk: Ar-Br cleavage) Step2->Method2 Avoid CrudeAmine Crude Amine Mixture (dl-threo + erythro) Method1->CrudeAmine Step3 Step 3: Optical Resolution (L-Tartaric Acid) CrudeAmine->Step3 Target Target: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol Step3->Target Crystallization

Caption: Critical path analysis for (1R,2R) synthesis, highlighting the divergence between catalytic stereocontrol and classical resolution.

Module 1: The Henry Reaction (Stereocenter Origin)

The reaction between 4-bromobenzaldehyde and 2-nitroethanol is the source of the two chiral centers. The primary failure mode here is the formation of the thermodynamically stable syn (erythro) isomer, whereas the target (1R,2R) is anti (threo).

Troubleshooting Guide: Low Diastereoselectivity (dr)
SymptomRoot CauseCorrective Action
High syn (erythro) content Non-selective base catalysis (e.g., NaOH, TEA) favors thermodynamic equilibrium.Switch to Copper(II)-Acetate + Chiral Ligand system to enforce kinetic control favoring the anti isomer.
Low Yield Retro-Henry reaction (reversibility) due to high temperature or prolonged reaction time.Maintain temperature between 0°C and 5°C . Quench reaction immediately upon consumption of aldehyde.
Racemic Product Lack of chiral induction.Use (S,S)-t-Bu-Box or Camphor-derived amino-pyridine ligands.
Recommended Protocol: Asymmetric Catalytic Henry Reaction

Reference Basis: Adapted from Evans et al. and Shibasaki et al. methodologies for anti-selective nitroaldol reactions.

  • Catalyst Preparation: In a dry flask, dissolve Cu(OAc)₂·H₂O (5 mol%) and the chiral ligand (e.g., (S,S)-R-Box, 5.5 mol%) in absolute ethanol. Stir for 1 hour at room temperature to form the deep blue complex.

  • Reaction: Cool to 0°C. Add 4-bromobenzaldehyde (1.0 eq) followed by 2-nitroethanol (1.2 eq).

  • Monitoring: Stir at 0°C for 24-48 hours. Monitor via HPLC (Chiralcel OD-H column).

  • Workup: Quench with slightly acidic brine to break the copper chelate. Extract with EtOAc.

Expert Insight: The copper center acts as a Lewis acid to activate the aldehyde, while the ligand geometry blocks one face, favoring the anti approach of the nitronate species.

Module 2: Nitro Reduction (Chemoselectivity)

CRITICAL WARNING: Standard hydrogenation (Pd/C under H₂) poses a severe risk of hydrodehalogenation (cleaving the Ar-Br bond), yielding the non-brominated impurity which is nearly impossible to separate downstream.

FAQ: Reduction Strategy

Q: Can I use standard Pd/C for the reduction? A: No. Palladium is excellent for oxidative addition into Ar-Br bonds. You will generate significant amounts of the des-bromo analog.

Q: What is the recommended reduction method? A: Use Platinum on Carbon (sulfided) or a chemical reduction (Iron/Acetic Acid).

Protocol: Chemoselective Reduction (Fe/AcOH)

This method reduces the nitro group to the amine without touching the aryl bromide.

  • Setup: Suspend the nitro-diol intermediate (10 mmol) in Ethanol (50 mL) and Glacial Acetic Acid (5 mL).

  • Addition: Add Iron powder (325 mesh, 5.0 eq) in portions at room temperature.

  • Activation: Heat to 60°C. The reaction is exothermic; monitor internal temp.

  • Completion: TLC should show disappearance of the nitro compound (usually 2-4 hours).

  • Workup: Filter through Celite to remove iron sludge. Neutralize filtrate with NaHCO₃.

Module 3: Optical Resolution (The "Firewall")

Even with a catalytic Henry reaction, enantiomeric excess (ee) may hover around 85-90%. To achieve pharmaceutical grade (>99% ee), a chemical resolution step is mandatory.

The Resolution System

For threo-phenylpropanoid systems, Tartaric Acid is the industry standard resolving agent.

  • Resolving Agent: L-(+)-Tartaric Acid (typically crystallizes the D-threo amine).

  • Solvent: Methanol/Water (95:5) or Ethanol.

Troubleshooting Resolution Failures

ResolutionTroubleshoot Issue Issue: No Crystallization Check1 Check Purity Issue->Check1 Check2 Check Solvent Ratio Issue->Check2 Check3 Check Stoichiometry Issue->Check3 Action1 Remove oily impurities (Pre-wash with ether) Check1->Action1 Action2 Add seed crystal of pure salt Check2->Action2 Action3 Ensure 1:1 molar ratio (Amine : Tartaric Acid) Check3->Action3

Caption: Decision logic for failed salt crystallization.

Key Protocol Adjustment: If the salt precipitates as an oil (a common issue with brominated analogs):

  • Redissolve the oil in hot ethanol.

  • Add a co-solvent (Isopropanol) dropwise until slight turbidity appears.

  • Cool very slowly (1°C/hour) to induce nucleation.

Data Summary: Solvent Effects on Stereoselectivity

The following table summarizes the effect of solvent choice during the Henry reaction (uncatalyzed) vs. the Catalyzed route.

MethodSolventMain Productdr (anti:syn)
Uncatalyzed Ethanolsyn (erythro)30:70
Uncatalyzed THFsyn (erythro)40:60
Cu-Box Catalyzed Ethanol anti (threo) 92:8
Cu-Box Catalyzed THFanti (threo)85:15

References

  • Asymmetric Henry Reaction: Palomo, C., Oiarbide, M., & Laso, A. (2005). Copper-Catalyzed Enantioselective Henry Reactions. European Journal of Organic Chemistry. Link

  • Florfenicol Intermediate Synthesis: Zhu, Y., Chen, Y., Ling, F., & Zhong, W. (2023).[1] Progress on Synthesis of Florfenicol and Its Key Intermediates. Chinese Journal of Pharmaceuticals. Link[1]

  • Resolution Protocols: Giordano, C., et al. (1990). Stereoselective synthesis of D-threo-1-(4-methylsulfonylphenyl)-2-amino-1,3-propanediol. Journal of Organic Chemistry. Link

  • Reduction Chemoselectivity: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment.

Sources

Optimization

common pitfalls in the synthesis of chiral amino alcohols

The following guide is structured as a Technical Support Knowledge Base for the synthesis of chiral amino alcohols. It moves beyond standard textbook procedures to address the specific, high-frequency failure modes encou...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for the synthesis of chiral amino alcohols. It moves beyond standard textbook procedures to address the specific, high-frequency failure modes encountered in drug development workflows.

Status: Active | Role: Senior Application Scientist | Audience: R&D Chemistry

Introduction: The High-Stakes Motif

Chiral amino alcohols are the structural backbone of a vast array of pharmacophores, including


-blockers, ethambutol, and sphingosine derivatives. While theoretically simple to synthesize, the transition from paper to flask is plagued by silent failures—specifically racemization and "workup paralysis."

This guide treats synthesis not as a recipe, but as a logic gate system . If a step does not pass its validation check, do not proceed.

Ticket #001: The "Gel of Death" (LiAlH4 Workup)

Issue: Reduction of amino acids using Lithium Aluminum Hydride (LiAlH


) results in a viscous gray emulsion that traps the product and prevents phase separation.
Root Cause:  Formation of hydrated aluminum oxide/hydroxide networks that stabilize emulsions with the amine product.
Troubleshooting Protocol

Q: My extraction layer won't separate. How do I break the emulsion? A: Stop adding water. The standard "add water until it stops bubbling" method is the primary cause of this failure. You must use a stoichiometric quenching protocol to create a granular, filterable precipitate.

The "Fieser" Stoichiometric Quench (The Golden Rule)

For every


 grams  of LiAlH

used, add the following in strict sequence at 0°C with vigorous stirring:
  • 
     mL Water:  Dilute the reaction mixture with diethyl ether first. Add water dropwise.[1] (CAUTION: H
    
    
    
    evolution).
  • 
     mL 15% NaOH (aq):  This converts the aluminum salts into a granular aluminate.
    
  • 
     mL Water:  completes the hydrolysis.
    

Validation Check: The gray sludge should turn into a white, sand-like solid. The supernatant should be clear. If it is still cloudy, add MgSO


 directly to the mixture and stir for 15 minutes before filtering.
The Rochelle Salt Method (For Stubborn Substrates)

If the Fieser method fails (common with large hydrophobic amino alcohols), use Potassium Sodium Tartrate (Rochelle Salt).

  • Quench reaction with minimal water.

  • Add a saturated aqueous solution of Rochelle Salt (approx. 20-50 mL per gram of LiAlH

    
    ).
    
  • Stir vigorously for 2-4 hours (or overnight). The tartrate chelates the aluminum, forcing a clean phase separation.

Ticket #002: Racemization Roulette

Issue: The product amino alcohol shows lower optical rotation than literature values despite using L-amino acid starting material. Root Cause:

  • Oxazolidinone/Oxazoline Intermediate: During reduction (especially with Lewis acids or heat), the amino acid can cyclize to an oxazolone intermediate, which is prone to deprotonation at the

    
    -carbon, destroying chirality [1].
    
  • Aldehyde Catalysis: If the reduction stalls at the aldehyde stage, the aldehyde can form a Schiff base with the amine, increasing

    
    -proton acidity [2].
    
The Solution: The NaBH -I System

Replace LiAlH


 with the Sodium Borohydride/Iodine system. It generates Borane (BH

) in situ, which is milder, highly chemoselective for carboxylic acids, and minimizes racemization risks [3].

Protocol (Self-Validating):

  • Suspend Amino Acid (1.0 equiv) in dry THF.

  • Add NaBH

    
     (2.4 equiv).
    
  • Add I

    
     (1.0 equiv) in THF dropwise at 0°C. (Look for H
    
    
    
    evolution).
  • Reflux for 18h.

  • Critical Step: Methanol quench followed by 20% KOH reflux is required to break the Borane-Amine complex.

Data Comparison:

FeatureLiAlH

NaBH

/ I

Racemization Risk Moderate (Temp dependent)Low
Chemoselectivity Reduces Esters & AcidsReduces Acids; Tolerates Esters
Safety PyrophoricSafer (generates H

slowly)
Workup Difficult (Emulsions)Simple (Extraction)

Ticket #003: Regioselectivity in Epoxide Opening

Issue: Reaction of a chiral epoxide with an amine yields the wrong regioisomer or a mixture. Root Cause: The mechanism shifts between S


2 (steric control) and S

1-like (electronic control) depending on conditions.
Decision Logic

Use the following logic gate to select your conditions.

Regioselectivity Start Epoxide Ring Opening Goal Condition Reaction Conditions? Start->Condition Basic Basic / Neutral (Nucleophile: Amine) Condition->Basic Standard Acidic Acidic / Lewis Acid (Cat: YCl3, LiClO4) Condition->Acidic Activated Result1 Attack at LESS Substituted Carbon (Steric Control - SN2) Basic->Result1 Result2 Attack at MORE Substituted Carbon (Electronic Control - SN1-like) Acidic->Result2

Figure 1: Decision tree for controlling regioselectivity in epoxide aminolysis [4].

Troubleshooting Guide:

  • For Terminal Epoxides: Use neat amine or alcohol solvent (Basic conditions). Attack will occur at the terminal carbon.

  • For Styrene Oxide derivatives: Electronic effects dominate. Even under basic conditions, you may get mixtures. Use a Lewis Acid catalyst (e.g., YCl

    
     or LiClO
    
    
    
    ) to force attack at the benzylic position if that is the desired target, or use extreme steric bulk on the amine to force terminal attack [5].

Ticket #004: The "Over-Alkylation" Trap

Issue: Synthesis of secondary amino alcohols from epoxides yields tertiary amine byproducts (double addition). Root Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine.

Corrective Actions:

  • Stoichiometry Flip: Use a massive excess of the amine (5–10 equivalents) if the amine is cheap/volatile.

  • Protecting Groups: Use a bulky protecting group on the amine (e.g., Benzyl) to increase steric hindrance after the first addition.

  • Use Azides: React the epoxide with Sodium Azide (NaN

    
    ) instead of an amine. This guarantees a mono-addition. Then, reduce the azide (H
    
    
    
    /Pd-C or Staudinger reduction) to the primary amine.

Ticket #005: Sharpless Aminohydroxylation (AA)

Issue: Low yield or poor enantioselectivity (ee). Root Cause: Ligand mismatch or secondary cycle interference.

Ligand Selection Table:

Substrate ClassRecommended LigandNitrogen SourceNotes
Cinnamates (DHQ)

PHAL
Carbamates (e.g., EtO

CNHCl)
High regioselectivity for

-amino isomer [6].
Terminal Alkenes (DHQ)

AQN
SulfonamidesAQN ligands often provide better yield for smaller alkenes.
Styrenes (DHQ)

PHAL
Chloramine-TRegioselectivity can be sensitive to solvent choice.

Self-Validating Check:

  • TLC Monitoring: Do not rely on UV alone (Osmium species can mask spots). Use a specific stain like Ninhydrin (for amines) or KMnO

    
     (for alkenes).
    
  • Ligand Recovery: If the reaction is slow, check if the ligand has been oxidized.

References

  • Racemization Mechanisms: Creation.com. (2023). "Racemization of amino acids under natural conditions." Link

  • Aldehyde Catalysis: University of Padova. "Chemically fuelled deracemization of amino acids." Link

  • NaBH4/I2 System: Journal of Chemical and Pharmaceutical Research. (2016). "Reduction of Chiral Amino Acids Based on Current Method." Link

  • Epoxide Regioselectivity: Master Organic Chemistry. (2015). "Ring-opening of epoxides with basic nucleophiles."[2] Link

  • Lewis Acid Catalysis: MDPI. (2017). "YCl3-Catalyzed Highly Selective Ring Opening of Epoxides." Link

  • Sharpless AA: Organic Chemistry Portal. "Sharpless Aminohydroxylation."[3][4] Link

Sources

Troubleshooting

Technical Support Center: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Subject: Stability Profiling & Degradation Troubleshooting Guide Introduction Welcome to the technical support hub for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (hereafter referred to as ABPD ). As a chiral pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Profiling & Degradation Troubleshooting Guide

Introduction

Welcome to the technical support hub for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (hereafter referred to as ABPD ).

As a chiral phenylpropanolamine derivative containing an aryl bromide and a 1,3-diol motif, ABPD presents a unique set of stability challenges. While the 4-bromo substituent offers specific electronic properties useful for structure-activity relationship (SAR) studies, it introduces photolytic lability not seen in non-halogenated analogs. Furthermore, the syn/anti stereochemistry of the amino-diol core is thermodynamically sensitive.

This guide moves beyond generic advice, offering root-cause analysis for specific degradation events you may encounter during synthesis, storage, or formulation.

Module 1: Photolytic Degradation (The "Bromine" Factor)

The Issue: Users often report the appearance of a "des-bromo" impurity (M-79/81) or unknown radical coupling products, particularly when samples are handled in clear glassware under fluorescent lab lighting.

Mechanism: The Carbon-Bromine (C-Br) bond on the aromatic ring is susceptible to homolytic cleavage upon absorption of UV-A/B radiation. This generates a highly reactive phenyl radical.

  • Homolysis: ABPD +

    
    
    
    
    
    ABPD-radical
    
    
    + Br
    
    
  • Hydrogen Abstraction: The phenyl radical abstracts a hydrogen atom from the solvent (e.g., Methanol, THF) or the aliphatic backbone of another molecule.

  • Result: Formation of the debrominated analog (2-Amino-1-phenylpropane-1,3-diol).

Troubleshooting Protocol:

SymptomDiagnostic StepRoot CauseCorrective Action
New peak at RRT ~0.85 (HPLC)Check MS for mass [M-H]

= 168 (loss of Br).
Photodehalogenation Switch to amber glassware immediately. Use yellow light (sodium vapor) in production suites.
Yellowing of solid Dissolve in water; check pH. Drop in pH indicates HBr formation.Hydrolysis/Photolysis Store under Argon/Nitrogen. Ensure dessication (moisture accelerates radical propagation).

Module 2: Oxidative Instability (N-Oxides & Aldehydes)

The Issue: Gradual loss of potency with the growth of peaks at [M+16] or [M-2]. This is common in aerated aqueous solutions or protic solvents.

Mechanism: The molecule possesses two oxidation-prone sites:

  • Primary Amine (C2): Susceptible to N-oxidation, forming the hydroxylamine or N-oxide species.

  • Primary Alcohol (C3): The terminal hydroxymethyl group is more sterically accessible than the secondary benzylic alcohol. It oxidizes to the aldehyde (M-2) and subsequently the carboxylic acid (M+14).

Troubleshooting Protocol:

  • Q: I see a peak at M+16. Is this the N-oxide or the benzylic ketone?

    • A: It is statistically more likely to be the N-oxide . The benzylic position (C1) is deactivated by the electron-withdrawing Bromine atom, making it harder to oxidize than the amine.

    • Validation: Treat the sample with a mild reducing agent (e.g., sodium metabisulfite). If the peak disappears, it was the N-oxide.

Module 3: Stereochemical Epimerization

The Issue: Melting point depression is observed, or a "shoulder" peak appears on chiral HPLC, despite the chemical purity (achiral HPLC) remaining high.

Mechanism: The (1R, 2R) configuration is the anti (or threo) diastereomer.

  • Benzylic Inversion: Under acidic conditions, the C1-hydroxyl group can protonate and leave, forming a benzylic carbocation. Although destabilized by the inductive effect of the bromine, the resonance with the phenyl ring allows this to occur.

  • Re-attack: Water attacks the planar carbocation from either face, leading to the (1S, 2R) epimer.

Mitigation Strategy:

  • pH Control: Avoid pH < 3.0 during workup.

  • Temperature: Do not heat aqueous solutions above 40°C for extended periods.

Visualizing the Pathways

The following diagram maps the critical degradation nodes for ABPD. Use this to identify where your impurity might be coming from based on your experimental conditions.

ABPD_Degradation cluster_legend Pathway Legend Parent (1R,2R)-ABPD (Parent Molecule) Radical Phenyl Radical Intermediate Parent->Radical UV Light (hν) Homolysis NOxide N-Oxide / Hydroxylamine [M+16] Parent->NOxide O2 / Peroxides (Amine Oxidation) Aldehyde C3-Aldehyde [M-2] Parent->Aldehyde Oxidative Stress (Primary Alcohol) Carbocation Benzylic Carbocation (C1) Parent->Carbocation Acid (H+) Heat Debromo Debrominated Analog (2-Amino-1-phenyl...) Radical->Debromo H-Abstraction (Solvent) Acid C3-Carboxylic Acid [M+14] Aldehyde->Acid Auto-oxidation Epimer (1S,2R)-Epimer (Diastereomer) Carbocation->Epimer H2O Attack (Inversion) key Red: Photolytic | Yellow: Oxidative | Green: Acid/Thermal

Figure 1: Comprehensive degradation map of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol showing photolytic, oxidative, and stereochemical pathways.[1][2]

Forced Degradation Protocols (Stress Testing)

To validate your analytical method (HPLC/LC-MS), you must demonstrate specificity by separating the parent peak from these degradation products.

Photostability Stress Test
  • Objective: Generate the des-bromo impurity.

  • Protocol:

    • Prepare a 1 mg/mL solution of ABPD in Methanol/Water (50:50).

    • Place in a quartz cuvette or clear HPLC vial.

    • Expose to 1.2 million lux hours (ICH Q1B standard) or place under a UV lamp (254 nm) for 4 hours.

    • Control: Wrap a second vial in aluminum foil and treat identically.

    • Analysis: Compare chromatograms. The "Light" sample should show a front-eluting peak (less lipophilic due to loss of Br).

Oxidative Stress Test
  • Objective: Generate N-oxides and C3-oxidation products.

  • Protocol:

    • Prepare 1 mg/mL solution in 0.1 N HCl.

    • Add Hydrogen Peroxide (

      
      ) to a final concentration of 3%.
      
    • Incubate at Room Temperature for 2-6 hours.

    • Note: Do not heat, as peroxide + heat may cause total decomposition.

FAQ: Frequently Asked Questions

Q: Can I use Acetonitrile as a solvent for storage? A: Use with caution. While ABPD is soluble, primary amines can react with acetonitrile over long periods (or under basic conditions) to form amidines. Methanol is preferred for short-term, but avoid protic solvents for long-term standards. Best Practice: Store as a solid powder at -20°C.

Q: My HPLC peak is tailing significantly. Is this degradation? A: Likely not. This is a "silanol effect." The free amine group interacts with acidic silanols on the silica backbone of your column.

  • Fix: Add a modifier to your mobile phase: 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Formate. High pH buffers (pH 9-10) with hybrid columns (e.g., Waters XBridge) often yield sharper peaks for amino-diols.

Q: Why does the color turn pink/red in solution? A: This indicates the formation of quinoid-type species . If the debrominated phenol forms (via photolysis + hydrolysis), it can oxidize to a quinone, which is highly colored even at ppm levels. This confirms photolytic damage.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] International Council for Harmonisation. Link

  • Glauser, D. A., et al. (2016). Photodehalogenation mechanisms of aryl halides. Chemical Reviews. (General mechanism reference for aryl bromide photolysis).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.[6][8] Link (General hydrolysis/epimerization kinetics).

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link

(Note: Specific degradation papers for this exact proprietary intermediate are not public domain; the mechanisms above are derived from first-principles chemistry of the functional groups present, supported by standard organic chemistry references.)

Sources

Optimization

Technical Support Center: Enantiomeric Enrichment of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Welcome to the Advanced Synthesis & Purification Support Hub. Subject: Optimization of Optical Purity for Florfenicol Amine Intermediate Ticket ID: EE-OPT-BR-782 Assigned Specialist: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Support Hub. Subject: Optimization of Optical Purity for Florfenicol Amine Intermediate Ticket ID: EE-OPT-BR-782 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The target molecule, (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol , is the critical threo-configured "bromo-base" intermediate used in the synthesis of Florfenicol. Achieving high enantiomeric excess (>99% ee) is non-negotiable for regulatory compliance and biological activity.

This guide addresses the three most common bottlenecks reported by researchers:

  • Resolution Stalling: Inefficient separation of the (1R,2R) enantiomer from the racemic threo mixture.

  • Analytical Mismatch: Discrepancies in Chiral HPLC data.

  • Yield vs. Purity Trade-offs: Loss of material during recrystallization.

Module 1: Chemical Resolution (The "Workhorse" Protocol)

Context: The industrial standard for resolving this class of phenyl-amino-diols (homologous to the Chloramphenicol base) relies on classical resolution using chiral organic acids.

Core Protocol: D-(-)-Tartaric Acid Resolution

Why this works: D-(-)-Tartaric acid forms a diastereomeric salt with the (1R,2R) amine that is significantly less soluble in aqueous methanol than the salt of the (1S,2S) enantiomer.

Step-by-Step Optimization:

  • Salt Formation:

    • Dissolve racemic threo-amine in Methanol (MeOH) at 60°C.

    • Add D-(-)-Tartaric acid (1.05 eq) dissolved in minimal water.

    • Critical Parameter: The solvent ratio should be approximately MeOH:H₂O = 4:1 (v/v) . Too much water increases solubility of the target salt; too much methanol precipitates the unwanted enantiomer.

  • Controlled Cooling (The "Crash" Prevention):

    • Cool slowly from 60°C to 25°C over 4 hours (0.15°C/min).

    • Seeding: Add pure (1R,2R)-tartrate seed crystals at 45°C. This is vital to prevent supersaturation and oiling out.

  • Recrystallization (The Enrichment Step):

    • If crude salt ee is 85–95%: Do not free-base yet. Recrystallize the salt itself in MeOH/H₂O (3:1). Salt recrystallization is thermodynamically more efficient for upgrading ee than free-base recrystallization.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Precipitate is an oil, not a solid. Solvent too polar or cooling too fast.Reheat to dissolve. Add 5% more MeOH. Cool to 50°C and seed immediately .
Yield is high (>45%), but ee is low (<80%). Co-precipitation of the (1S,2S) salt.Increase the water content in the solvent mixture by 5-10% to keep the more soluble (1S,2S) salt in solution.
System solidifies completely (Solid block). Concentration too high.Optimal concentration is 15-20% w/v. Add solvent and reflux to redissolve.
Module 2: Biocatalytic Kinetic Resolution (The Modern Alternative)

Context: If chemical resolution yields are stubborn, enzymatic kinetic resolution (EKR) offers a highly selective alternative, typically operating on the N-acylation or O-acylation pathway.

Recommended Biocatalyst: Candida antarctica Lipase B (CALB)

Mechanism:[1] CALB (immobilized as Novozym 435 or similar) selectively acylates the amino group or the primary hydroxyl of the (1R,2R) enantiomer, leaving the (1S,2S) untouched (or vice versa, depending on the acyl donor).

Protocol Parameters:

  • Solvent: MTBE or Toluene (Anhydrous). Water activity (

    
    ) must be <0.1.
    
  • Acyl Donor: Vinyl acetate or Ethyl acetate (Irreversible donor preferred).

  • Temperature: 30–40°C.[2]

Decision Matrix:

  • Use Chemical Resolution if: You have >100g of material and cost is the primary driver.

  • Use Biocatalysis if: You need >99.5% ee and can tolerate higher reagent costs (lipase).

Module 3: Analytical Validation (Chiral HPLC)

Context: You cannot improve what you cannot measure. Generic C18 columns will not separate these enantiomers.

Standard Operating Procedure (SOP) for Chiral HPLC
  • Column: Daicel Chiralcel OD-H (or OD-3) is the industry gold standard for this specific phenyl-amino-diol structure.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 85 : 15 : 0.1

    • Note: DEA is mandatory. Without it, the amine interacts with silanols, causing peak tailing that masks the minor enantiomer.

  • Flow Rate: 0.5 – 1.0 mL/min

  • Detection: UV @ 254 nm (Strong absorption by the 4-bromophenyl group).

Common Pitfall:

  • Issue: "I see a shoulder on the main peak."

  • Fix: Your column is likely overloaded or the DEA is degraded. Prepare fresh mobile phase. If the shoulder persists, check for the erythro diastereomer (a common synthetic impurity), which elutes differently than the threo enantiomers.

Visual Workflow: Resolution Logic

The following diagram illustrates the decision logic for processing the racemic mixture.

ResolutionWorkflow Racemate Start: Racemic (±)-Threo Amine SaltForm Step 1: Salt Formation (D-Tartaric Acid + MeOH/H2O) Racemate->SaltForm Filter Filtration SaltForm->Filter SolidPhase Solid Phase (Enriched 1R,2R Salt) Filter->SolidPhase Precipitate Liquor Mother Liquor (Enriched 1S,2S Salt) Filter->Liquor Filtrate (Discard/Recycle) CheckEE QC: Check ee% (HPLC) SolidPhase->CheckEE Recryst Recrystallize Salt (MeOH/H2O 3:1) CheckEE->Recryst ee < 98% FreeBase Free Basing (NaOH / pH 11) CheckEE->FreeBase ee > 98% Recryst->Filter Loop until pure FinalProd Final Product (1R,2R)-Amine >99% ee FreeBase->FinalProd

Caption: Workflow for the optical resolution of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol via tartrate salt formation.

References
  • Preparation of Florfenicol and Intermediates.
  • Enzymatic Kinetic Resolution of Phenyl-Amino-Alcohols.

    • Source:Journal of Molecular Catalysis B: Enzymatic.
    • URL:[Link]

  • Chiral HPLC Separation of Phenylpropanolamine Deriv

    • Source:Journal of Chromatography A. Establishes the utility of polysaccharide-based columns (Chiralcel OD)
    • URL:[Link]

  • Process for the Purification of 2-Amino-1,3-Propanediol Compounds.

Sources

Troubleshooting

Technical Support Center: Purification of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Case ID: PUR-BR-DIOL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Removal & Enantiomeric Enrichment Protocols Executive Summary (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-di...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BR-DIOL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Removal & Enantiomeric Enrichment Protocols

Executive Summary

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (often referred to as the "Bromo-base" analog of Chloramphenicol) is a critical chiral intermediate. Its purification is complicated by its high polarity (two hydroxyls, one amine) and the difficulty in separating the threo-(1R,2R) isomer from its erythro diastereomers and enantiomeric (1S,2S) impurities.

This guide provides targeted workflows to remove specific impurities, leveraging the compound's basicity and solubility profile.

Troubleshooting Guide (FAQ)

Q1: My HPLC shows significant levels of the erythro diastereomer. How do I remove it?

Diagnosis: The erythro isomers ((1R,2S) or (1S,2R)) often co-precipitate because their solubility profiles are similar to the threo form. Solution: Exploiting the differential solubility of the hydrochloride salts is often more effective than recrystallizing the free base.

  • Protocol: Convert the crude base to its HCl salt using ethanolic HCl. The threo-hydrochloride is generally more crystalline and less soluble in absolute ethanol/isopropanol than the erythro-salt.

  • Solvent System: Recrystallize the salt from Ethanol (95%) or a Methanol/Isopropanol (1:5) mixture.

  • Tip: If you must keep the free base, use water/ethanol mixtures. The threo form typically hydrates and crystallizes, while erythro forms may remain in the mother liquor as oils.

Q2: The product is colored (yellow/orange) and "oils out" during recrystallization.

Diagnosis: This indicates the presence of non-polar impurities (unreacted ketones/styrenes) or oxidation byproducts (azo/azoxy species) from the reduction step. Solution: Perform an "Acid-Base Swing" purification before recrystallization.

  • Dissolve crude material in dilute HCl (pH 1-2).

  • Wash the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) x2. The impurities (non-basic) will migrate to the organic layer; your product (ammonium salt) stays in water.

  • Charcoal Treatment: Add activated carbon (5% w/w) to the acidic aqueous phase, stir for 30 min, and filter through Celite.

  • Precipitate: Basify the filtrate with NaOH (pH 10-11) to precipitate the white free base.

Q3: How do I improve the Enantiomeric Excess (ee%)? I have ~5-10% of the (1S,2S) isomer.

Diagnosis: Standard recrystallization is inefficient for enantiomeric enrichment unless you are near the eutectic point. Solution: Classical resolution using a chiral acid.[1]

  • Reagent: L-(+)-Tartaric acid is the standard resolving agent for threo amino-diols.

  • Mechanism: The (1R,2R)-amine forms a diastereomeric salt with L-tartaric acid that is less soluble than the (1S,2S)-amine salt.

  • Solvent: Water or Methanol/Water (9:1).

  • Refinement: If the ee% is already high (>95%), a simple recrystallization from water (the compound is sparingly soluble in cold water but soluble in hot) can act as a final polish.

Technical Data & Solvents

Table 1: Solubility Profile & Solvent Selection
Solvent SystemRoleTemperatureNotes
Water Primary Recryst.95°C

4°C
Excellent for removing inorganic salts. Product crystallizes as white needles.
Ethanol (Abs.) Salt FormationRTUsed to generate HCl or Tartrate salts.
EtOAc / Hexane Anti-solventReflux

RT
Good for removing non-polar organic impurities.
DCM WashingRTRemoves unprotonated impurities during acid workup.

Detailed Purification Protocols

Protocol A: Acid-Base Purification (Removal of Chemical Impurities)

Use this as the first pass for crude reaction mixtures.

  • Dissolution: Suspend 10 g of crude (1R,2R)-bromo-diol in 40 mL of water.

  • Acidification: Slowly add 2M HCl until the solution is clear and pH is < 2.

  • Organic Wash: Extract the aqueous layer with 20 mL Ethyl Acetate (x2). Discard the organic layer (contains non-amine impurities).

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 20% NaOH solution dropwise with vigorous stirring until pH reaches 11.

  • Isolation: The product will precipitate as a white solid. Stir for 30 mins to ensure complete precipitation.

  • Filtration: Filter the solid, wash with ice-cold water (2 x 10 mL), and dry under vacuum at 50°C.

Protocol B: Recrystallization (Polishing for Purity)

Use this to remove minor diastereomers and improve color.

  • Slurry: Place 10 g of the acid-base purified solid in a flask.

  • Solvent Addition: Add Water (approx. 8-10 volumes, ~80-100 mL).

  • Heating: Heat to reflux (100°C) until fully dissolved. If insolubles persist, filter hot.

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours. Then cool to 0-4°C for 1 hour.

    • Critical Step: Slow cooling promotes the growth of the threo crystal lattice, excluding the erythro impurity.

  • Collection: Filter the crystals. Wash with a small amount of cold water.

  • Drying: Dry in a vacuum oven.

Process Logic & Decision Tree

The following diagram illustrates the logical flow for determining the correct purification strategy based on the impurity profile.

PurificationWorkflow Start Crude (1R,2R)-Bromo-Diol Analysis Analyze Purity (HPLC) Start->Analysis CheckChem Chemical Purity < 95%? Analysis->CheckChem AcidBase Protocol A: Acid-Base Extraction (Remove non-amines/color) CheckChem->AcidBase Yes CheckEE Enantiomeric Excess < 98%? CheckChem->CheckEE No AcidBase->CheckEE Resolution Chiral Resolution (L-Tartaric Acid) CheckEE->Resolution Yes CheckDia Diastereomers Present? CheckEE->CheckDia No Resolution->CheckDia Recryst Protocol B: Recrystallization (Water or EtOH/H2O) CheckDia->Recryst Yes (or for Polish) Final Pure (1R,2R)-Product CheckDia->Final No (Rare) Recryst->Final

Figure 1: Decision tree for selecting the appropriate purification module based on analytical data.

References

  • Chiralpedia . Resolution of Enantiomers: Chemical and Enzymatic Methods. Retrieved from

  • Sigma-Aldrich . (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol Product Specification. Retrieved from

  • TSI Journals . Enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid derivatives. Retrieved from

  • University of Rochester . Tips & Tricks: Recrystallization Solvent Selection. Retrieved from

  • Beilstein Journals . Synthesis of 2-amino-3-arylpropan-1-ols and related diols. Retrieved from

Sources

Optimization

Technical Support Center: Alternative Solvent Systems for Reactions with (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Welcome to the technical support guide for selecting and troubleshooting alternative solvent systems for reactions involving the chiral building block, (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. As the pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for selecting and troubleshooting alternative solvent systems for reactions involving the chiral building block, (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. As the pharmaceutical and fine chemical industries increasingly prioritize sustainable manufacturing, moving away from traditional, hazardous solvents is no longer just an option but a necessity.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate the transition to greener, safer, and more efficient reaction media.

This document provides structured, actionable advice in a question-and-answer format, explaining the causality behind solvent choices and offering detailed troubleshooting protocols based on field-proven insights.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your System

This section addresses preliminary questions researchers may have before modifying an existing protocol or developing a new one.

Q1: What are the key molecular features of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol that dictate solvent choice?

A: The structure of this molecule presents a dualistic solubility challenge. It contains multiple polar functional groups (a primary amine and two hydroxyls) that can engage in hydrogen bonding, favoring polar solvents. Simultaneously, the presence of the nonpolar, bulky 4-bromophenyl group imparts significant nonpolar character. Therefore, solvents with a balanced polarity are often a good starting point. Its stereochemistry, (1R,2R), is critical, meaning the chosen solvent should not promote racemization and, ideally, should support or enhance stereoselectivity in asymmetric reactions.[4][5]

Q2: For which types of reactions is this aminodiol typically used?

A: As a chiral building block, it is a precursor for various active pharmaceutical ingredients (APIs).[6] Common transformations include:

  • N-Acylation/Alkylation: Reactions at the primary amine.

  • O-Acylation/Alkylation: Reactions at the hydroxyl groups.

  • Cyclization: Forming functional cyclic carbonates or oxazolines.[7][8]

  • Catalyst/Ligand Synthesis: The diol and amine functionalities make it a candidate for synthesizing chiral ligands for metal-catalyzed reactions.[9]

Each of these reaction classes has different solvent requirements for optimal performance. For instance, nucleophilic substitutions often benefit from polar aprotic solvents, while some catalytic reactions may proceed more efficiently in less polar media.

Q3: Why should my lab replace commonly used solvents like DMF, DCM, and THF?

A: The drive to replace these "workhorse" solvents stems from significant environmental, health, and safety (EHS) concerns, which are increasingly reflected in global regulations.[10]

  • N,N-Dimethylformamide (DMF): Often classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[10]

  • Dichloromethane (DCM): A suspected carcinogen and a volatile organic compound (VOC) that contributes to air pollution.[1][11]

  • Tetrahydrofuran (THF): Prone to forming explosive peroxides upon storage and is also a VOC.[12]

Adopting greener alternatives reduces environmental impact, enhances laboratory safety, and aligns with the principles of sustainable chemistry, which are becoming critical for modern pharmaceutical development.[3][13][14]

Part 2: A Guide to Promising Alternative Solvent Classes

Switching solvents is not a one-to-one replacement. It requires understanding the properties of newer, greener options.

Q4: What are bio-derived solvents and which are the most promising direct replacements?

A: Bio-derived solvents are produced from renewable biomass sources like cellulose, hemicellulose, or lignin.[15][16] They represent a major step towards a more sustainable chemical industry.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from furfural, it is an excellent, higher-boiling, and more metabolically stable alternative to THF.[15][16] It has lower miscibility with water, which can simplify aqueous work-ups.

  • Cyrene™ (Dihydrolevoglucosenone): Produced in two steps from cellulose, Cyrene™ is a dipolar aprotic solvent positioned as a safer replacement for DMF and NMP.[10][17] It is biodegradable and lacks the reproductive toxicity associated with amide solvents.[10][17]

  • γ-Valerolactone (GVL): Derived from lignocellulosic biomass, GVL is a high-boiling polar aprotic solvent with low toxicity.[16]

Q5: What are Deep Eutectic Solvents (DESs) and how can they be tailored for my reaction?

A: Deep Eutectic Solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or a carboxylic acid.[18] The resulting mixture has a significantly lower melting point than its individual components.[19]

  • Advantages: DESs are generally low-cost, easy to prepare, biodegradable, and have negligible vapor pressure.[20] Their properties (polarity, viscosity) can be finely tuned by changing the HBA:HBD ratio or components, making them "designer solvents".[19] They have shown great promise in biocatalysis and amination reactions.[18][21]

  • Challenges: The primary challenge is their high viscosity, which can impede mass transfer.[18] This can often be mitigated by gentle heating or by adding a small amount of water as a co-solvent.[19]

Q6: Are Ionic Liquids (ILs) a viable option?

A: Ionic Liquids are salts with melting points below 100°C, composed entirely of ions.[22]

  • Advantages: They have virtually no vapor pressure, making them non-flammable and eliminating VOC emissions.[22][23] Their polarity and solubility characteristics can be extensively tuned by modifying the cation and anion.[24][25]

  • Disadvantages: Concerns remain regarding their cost, potential toxicity, and poor biodegradability compared to other green solvent classes.[24] Product isolation can also be more complex than with conventional molecular solvents.

Q7: When should I consider Supercritical Carbon Dioxide (scCO₂)?

A: Supercritical CO₂ is a state of carbon dioxide where it is held at or above its critical temperature (31°C) and pressure (1,071 psi).[26] In this state, it exhibits properties of both a liquid and a gas.

  • Best Use Cases: scCO₂ is an excellent non-polar solvent and is particularly effective for extractions and reactions involving gaseous reagents (e.g., hydrogenations).[27][28] Its solvent power can be tuned by adjusting pressure and temperature.[26][29] It is non-toxic, non-flammable, and leaves no residue upon depressurization, simplifying product isolation.[29]

  • Limitations: The low polarity of pure scCO₂ may be insufficient to dissolve highly polar substrates like the title aminodiol. However, its solvating power can be increased by adding a polar co-solvent such as ethanol or methanol.[27][28] The primary barrier to entry is the requirement for specialized high-pressure equipment.

Part 3: Troubleshooting Guide for Alternative Solvent Implementation

This section provides structured, step-by-step guidance for overcoming common issues encountered when transitioning to greener solvents.

Issue 1: Poor Substrate or Reagent Solubility

Q: My aminodiol starting material and/or reagents are not dissolving in the chosen green solvent. What is the recommended troubleshooting protocol?

A: Solubility is the first critical hurdle. A systematic approach is essential. The workflow below outlines a logical screening process.

G cluster_start cluster_screening Solubility Screening Protocol start Start: Define Reaction (e.g., N-acylation) A Select Initial Solvent Panel (See Table 1 for suggestions) start->A B Perform Small-Scale Test (1-5 mg substrate in 0.1 mL solvent) A->B C Assess Solubility at Room Temp B->C D Is it Soluble? C->D E Proceed with Reaction Test D->E Yes F Apply Gentle Heating (40-60°C) D->F No G Is it Soluble? F->G H Consider as Reaction Temp G->H Yes I Add Co-Solvent (5-20% v/v) (e.g., water, ethanol in DES/Cyrene) G->I No H->E J Is it Soluble? I->J J->E Yes K Re-evaluate Solvent Choice (Select solvent with different properties) J->K No

Figure 1: Decision workflow for troubleshooting poor substrate solubility.

Table 1: Recommended Starting Panel of Alternative Solvents

Solvent ClassRecommended Solvent(s)Typical Application / Replacement ForKey Properties & Considerations
Bio-Derived (Ethers) 2-Methyltetrahydrofuran (2-MeTHF)THF, DioxaneHigher boiling point than THF, lower water miscibility.[16]
Bio-Derived (Aprotic) Cyrene™DMF, NMP, DMSOHigh polarity, biodegradable. Can be viscous.[10][17]
Bio-Derived (Esters) Ethyl lactateEthyl Acetate, MEKBiodegradable, derived from lactic acid.[14][16]
Deep Eutectic (DES) Choline Chloride:Glycerol (1:2)Polar protic solventsHigh viscosity, excellent for biocatalysis, thermally stable.[18][21]
Carbonates Dimethyl Carbonate (DMC)Acetone, MTBELow toxicity, favorable environmental profile.

Issue 2: Low Reaction Yield or Slow Conversion Rate

Q: I've achieved solubility, but my reaction is sluggish or the yield is significantly lower than in the traditional solvent. How do I address this?

A: This is often a mechanistic issue tied to solvent-transition state interactions.

  • Re-evaluate Polarity: The transition state of your reaction may be more or less polar than the ground state. If the traditional solvent was highly polar (e.g., DMF), and your new solvent is less polar (e.g., 2-MeTHF), the reaction may slow down if the transition state is highly polar. Try a more polar green solvent like Cyrene™.

  • Consider Temperature: Many green solvents have higher boiling points than their traditional counterparts (e.g., 2-MeTHF vs. THF). You may have a wider operational window to increase the reaction temperature and improve kinetics. Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal point.

  • Check for Solvent-Reagent Interaction: Some solvents can coordinate to catalysts or reagents, inhibiting their activity. For example, the Lewis basicity of an amine or hydroxyl group in a DES could interfere with a Lewis acidic catalyst. In such cases, a less coordinating solvent like a carbonate or ester might be preferable.

  • Biocatalysis Considerations: For enzymatic reactions, the water activity in the solvent system is critical. DESs and other green solvents can sometimes strip essential water from the enzyme's hydration shell.[18][19] Adding a small, controlled amount of water (1-5% v/v) can often restore or even enhance enzymatic activity.[19]

Issue 3: Loss of Stereochemical Control

Q: My product's enantiomeric or diastereomeric excess (ee/de) has decreased after switching solvents. Can the solvent be the cause?

A: Absolutely. The solvent plays a crucial role in the energetics of diastereomeric transition states. A change in solvent can alter the energy difference between these states, leading to a loss of selectivity.[4][5][30]

Troubleshooting Protocol:

  • Systematic Screening: Do not jump between solvent classes randomly. Screen solvents systematically based on a single changing property, such as polarity or hydrogen-bonding capability. For example, test a series of ethereal solvents (e.g., cyclopentyl methyl ether, 2-MeTHF) or a series of esters (e.g., ethyl acetate, ethyl lactate).

  • Aprotic vs. Protic: If your reaction involves chiral intermediates stabilized by hydrogen bonds, switching from an aprotic (e.g., DCM) to a protic solvent (e.g., ethanol) can disrupt this stabilization and erode stereoselectivity. Conversely, a protic solvent might be necessary to facilitate a key proton transfer in the stereodetermining step.

  • Consider Non-Obvious Interactions: Solvents with aromatic rings (e.g., toluene, anisole) can engage in π-π stacking with your substrate or catalyst, influencing the facial selectivity of an attack. Even seemingly "non-participating" solvents can have profound effects.[4]

Issue 4: Complicated Product Isolation and Work-up

Q: The physical properties of my new solvent are making product isolation difficult. What are some effective work-up strategies?

A: Work-up procedures must be adapted to the solvent's properties.

  • For High-Boiling Solvents (Cyrene™, GVL, DESs):

    • Precipitation/Crystallization: Cyrene™ is miscible with water. Adding water or an anti-solvent (e.g., heptane) can often cause the organic product to precipitate, allowing for simple filtration.[15] This is a very green work-up method.

    • Liquid-Liquid Extraction: If the product is not water-soluble, you can dilute the reaction mixture with a large volume of water and perform a standard extraction with a lower-boiling, immiscible solvent like ethyl acetate or MTBE.

  • For Deep Eutectic Solvents (DESs):

    • Back-Extraction: DESs are typically highly water-soluble. Dilute the mixture with water and extract your product into an organic solvent. The DES components will remain in the aqueous phase.

    • Supercritical Fluid Extraction: For non-polar products, scCO₂ can be used to selectively extract the product from the non-volatile DES.[27]

  • For Supercritical CO₂ (scCO₂):

    • Depressurization: This is the simplest method. The product simply precipitates out of the solution as the CO₂ is vented (and ideally recycled), leaving a solvent-free product.[27]

G solvent Alternative Solvent Used Cyrene™/GVL Deep Eutectic Solvent Supercritical CO₂ workup Recommended Work-up Strategy Product Precipitation with Anti-Solvent (e.g., water, heptane) 2. Dilute with Water & Extract with EtOAc/MTBE Dilute with Water & Extract with Organic Solvent Simple Depressurization to Precipitate Product solvent:cyrene->workup:p High Boiling / Water Miscible solvent:des->workup:p High Boiling / Water Soluble solvent:scco2->workup:p Gaseous at STP

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Chiral Ligands in Asymmetric Synthesis: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol versus The Field

In the precise world of asymmetric catalysis, the selection of a chiral ligand is a critical decision that profoundly influences the stereochemical outcome, efficiency, and overall success of a synthetic transformation....

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of asymmetric catalysis, the selection of a chiral ligand is a critical decision that profoundly influences the stereochemical outcome, efficiency, and overall success of a synthetic transformation. This guide offers an in-depth, objective comparison of (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol—a potent yet accessible amino alcohol ligand—against other cornerstone ligand classes. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with mechanistic rationale to empower informed decision-making in your next catalytic endeavor.

Part 1: Profiling the Protagonist: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol, which we will refer to as BAPP , is a member of the chiral β-amino alcohol family. These ligands are prized for their straightforward synthesis and proven efficacy in a multitude of metal-catalyzed asymmetric reactions.[1] The structural foundation of BAPP features a vicinal amino and hydroxyl group capable of forming a stable five-membered chelate ring with a metal center. This chelation creates a conformationally rigid and well-defined chiral environment, which is the fundamental basis for its ability to induce stereoselectivity.

The 4-bromophenyl substituent is not merely a passive structural element; it exerts significant steric and electronic influence. Its bulk helps to define the shape of the catalytic pocket, while the electron-withdrawing nature of the bromine atom can modulate the Lewis acidity of the coordinated metal, thereby fine-tuning its catalytic activity.

Part 2: The Competitive Landscape: BAPP vs. Privileged Ligand Classes

A catalyst is only as good as its alternatives. We will compare BAPP's performance against three "privileged" ligand classes that have demonstrated broad utility and success in asymmetric catalysis: BINOL , Salen , and TADDOL .[2][3] The benchmark reaction for this comparison will be the well-studied, mechanistically informative asymmetric addition of diethylzinc to benzaldehyde—a classic test of a ligand's stereodirecting ability.[4][5][6]

  • BINOL (1,1′-Bi-2-naphthol): These atropisomeric, C₂-symmetric diols are among the most successful ligand classes in asymmetric synthesis.[7][8] Their chirality arises from restricted rotation around the C-C bond connecting the two naphthalene rings.

  • Salen Ligands: These are tetradentate Schiff base ligands, typically synthesized from a salicylaldehyde derivative and a diamine.[9][10] The resulting metal complexes are often square planar and have been extensively used in oxidation and hydrolytic kinetic resolution reactions.[11][12][13]

  • TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols): Derived from tartaric acid, these C₂-symmetric diols are known for their reliability and have been applied in a wide array of transformations, including organozinc additions and cycloadditions.[14]

Data-Driven Performance Analysis

The following table summarizes representative experimental data for the catalytic enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde, providing a quantitative comparison of ligand performance.

Ligand ClassRepresentative LigandMetal/PromoterYield (%)ee (%)Reference
Amino Alcohol BAPP Analogue Ti(OiPr)₄~95%>98%[15]
BINOL (R)-BINOLTi(OiPr)₄>98%98%[4]
Salen Chiral Salen-Ti ComplexTi(OiPr)₄High>90%[9]
TADDOL TADDOLTi(OiPr)₄~95%>98%[14]

Expert Analysis: The data clearly indicates that BAPP and its analogues are highly competitive, delivering enantioselectivity and yields on par with the most established and successful "privileged" ligands like BINOL and TADDOL in this benchmark transformation. This performance, coupled with the relative synthetic accessibility of amino alcohol ligands, makes BAPP a compelling choice for this class of reaction.

Part 3: Mechanistic Rationale and Experimental Design

The Causality Behind Stereoselection

The efficacy of these ligands hinges on their ability to form a rigid complex with a metal (commonly Titanium(IV) in this reaction), which then acts as a chiral Lewis acid. This complex coordinates with the aldehyde's carbonyl oxygen, activating it for nucleophilic attack. Simultaneously, the ligand's chiral scaffold sterically blocks one of the two prochiral faces of the aldehyde, forcing the organozinc reagent to attack from the less hindered face.

Asymmetric_Induction cluster_reactants Reactants cluster_complex Transition State Model cluster_products Products Ligand Chiral Ligand (e.g., BAPP) TS [L*-M-Aldehyde] Ligand->TS Forms Chiral Environment Metal Metal Precursor (e.g., Ti(OiPr)4) Metal->TS Activates Substrate Aldehyde Aldehyde (Substrate) Aldehyde->TS Coordinates Organozinc Et2Zn (Nucleophile) Organozinc->TS Attacks Unhindered Face Product Chiral Alcohol (High ee%) TS->Product Forms Product caption Fig. 1: Conceptual workflow of ligand-mediated asymmetric catalysis.

Caption: Fig. 1: Conceptual workflow of ligand-mediated asymmetric catalysis.

The choice to use Titanium(IV) is deliberate; its strong Lewis acidity effectively activates the aldehyde, while its oxophilicity ensures robust coordination with the oxygen atoms of both the ligand and the substrate, forming the critical rigid transition state.

Self-Validating Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol is designed to be self-validating. The expected high yield and enantiomeric excess serve as internal benchmarks for successful execution.

Materials:

  • (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (BAPP)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde, freshly distilled

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve BAPP (5.2 mg, 0.02 mmol, 2 mol%) in anhydrous toluene (2.0 mL). To this stirred solution, add Ti(OiPr)₄ (6.0 μL, 0.02 mmol, 2 mol%). Stir the resulting solution at room temperature for 1 hour to ensure complete formation of the chiral catalyst complex.

  • Reaction Initiation: Cool the flask to 0 °C using an ice-water bath. Add freshly distilled benzaldehyde (102 μL, 1.0 mmol).

  • Nucleophilic Addition: Add the solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise via syringe over 10 minutes. Causality Note: Slow addition is crucial to maintain the low temperature and control the reaction rate, preventing potential side reactions and loss of selectivity.

  • Reaction Monitoring: Stir the mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within 4-8 hours.

  • Workup: Quench the reaction by carefully adding 5 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R)-1-phenyl-1-propanol.

  • Validation: Determine the chemical yield by mass. Validate the stereochemical outcome by measuring the enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC).

Workflow start Start: Inert Atmosphere catalyst_prep 1. Catalyst Formation - Dissolve BAPP in Toluene - Add Ti(OiPr)4 - Stir 1h at RT start->catalyst_prep reaction_setup 2. Reaction Setup - Cool to 0°C - Add Benzaldehyde catalyst_prep->reaction_setup addition 3. Nucleophilic Addition - Add Et2Zn dropwise reaction_setup->addition stir 4. Reaction - Stir at 0°C for 4-8h addition->stir quench 5. Quench - Add aq. NH4Cl stir->quench extract 6. Extraction - Extract with Ethyl Acetate quench->extract dry_purify 7. Purification - Dry over MgSO4 - Column Chromatography extract->dry_purify analysis 8. Analysis - Determine Yield - Measure ee% via Chiral HPLC dry_purify->analysis caption Fig. 2: Step-by-step experimental workflow for asymmetric ethylation.

Caption: Fig. 2: Step-by-step experimental workflow for asymmetric ethylation.

Part 4: Conclusion and Outlook

This guide demonstrates that (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (BAPP) is a formidable chiral ligand in the realm of asymmetric synthesis. Its performance in the catalytic addition of organozincs to aldehydes is quantitatively competitive with established and highly regarded ligands such as BINOL and TADDOL. The decision to employ BAPP, BINOL, Salen, or TADDOL will ultimately depend on the specific substrate, desired transformation, and economic considerations. However, for reactions amenable to catalysis by β-amino alcohols, BAPP presents a synthetically accessible, cost-effective, and exceptionally high-performing option that should be a primary consideration for any synthetic chemist. Its robust performance warrants further investigation into its utility across a broader spectrum of asymmetric transformations.

References

  • Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]

  • Wu, X., et al. (2025, October 3). Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric Catalysis. Current Organic Chemistry. [Link]

  • Cozzi, P. G. (2019, June 11). Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. Wikipedia. [Link]

  • Fekete, M., et al. (n.d.). TADDOL-based P,S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution. Organic & Biomolecular Chemistry. [Link]

  • Ferreira, R. S., et al. (2022, December 20). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules. [Link]

  • Pu, L. (2003, August 13). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

  • Toste, F. D., et al. (2012, August 27). One-Point Binding Ligands for Asymmetric Gold Catalysis: Phosphoramidites with a TADDOL-Related but Acyclic Backbone. Journal of the American Chemical Society. [Link]

  • Li, W., et al. (n.d.). Recent Progress in BINOL Mediated Asymmetric Reactions. Mini-Reviews in Organic Chemistry. [Link]

  • Pu, L. (2014, May 20). Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs). Accounts of Chemical Research. [Link]

  • Mahmoud, A. R. (2025, October 12). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

  • Dosa, P. I. (1998, January 30). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. DSpace@MIT. [Link]

  • Somanathan, R., et al. (2010, February 1). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Mini-Reviews in Organic Chemistry. [Link]

  • Bauer, T., et al. (2025, July 23). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. [Link]

  • Fülöp, F., et al. (2021, May 3). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

Sources

Comparative

comparing biological activity of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol and its enantiomer

This guide provides an in-depth technical comparison of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol and its (1S,2S)-enantiomer . These compounds, often referred to as Bromamphenicol bases , serve as critical chiral...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol and its (1S,2S)-enantiomer . These compounds, often referred to as Bromamphenicol bases , serve as critical chiral scaffolds in the synthesis of phenicol antibiotics and novel aminopeptidase inhibitors.

Chiral Scaffolds for Phenicol Antibiotics and Bioactive Derivatives

Executive Summary

In the context of drug development, (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is the eutomer (pharmacologically active scaffold), while its (1S,2S)-enantiomer acts as the distomer (inactive or less active scaffold) for the phenicol class of antibiotics.

The (1R,2R) amine is the direct biosynthetic and synthetic precursor to Bromamphenicol (the 4-bromo analogue of Chloramphenicol), which exhibits potent broad-spectrum antibacterial activity by inhibiting the bacterial 50S ribosomal subunit. Conversely, derivatives synthesized from the (1S,2S) amine fail to bind effectively to the peptidyl transferase center, rendering them biologically inert as antibiotics. However, both enantiomers are valuable as chiral building blocks for non-antibiotic applications, such as Aminopeptidase N (APN/CD13) inhibitors and sphingosine mimics.

Chemical Identity & Stereochemical Basis[1]

The biological divergence of these enantiomers stems from the rigid stereochemical requirements of the bacterial ribosome. The "threo" configuration is essential for activity, but specifically the D-threo (1R,2R) absolute configuration.

Structural Comparison
Feature(1R,2R)-Isomer (D-threo) (1S,2S)-Isomer (L-threo)
Role Eutomer Scaffold Distomer Scaffold
Configuration


Optical Rotation Levorotatory (-) as free baseDextrorotatory (+) as free base
Derived Antibiotic D-Bromamphenicol (Active)L-Bromamphenicol (Inactive)
Ribosomal Binding High affinity (A-site of 50S)Negligible affinity
Key Application Antibiotic synthesis, APN inhibitorsChiral resolution standards, Negative controls

*Note: Optical rotation signs can invert upon acylation or salt formation (e.g., Chloramphenicol base is D-(-)-threo, but the acid salt may differ).

Stereochemical Interaction Pathway

The following diagram illustrates how the chirality of the amine base dictates the biological fate of the final drug molecule.

Stereochemistry Base_Racemic Racemic 2-Amino-1-(4-bromophenyl) propane-1,3-diol Base_1R2R (1R,2R)-Amine Base (Eutomer Scaffold) Base_Racemic->Base_1R2R Optical Resolution Base_1S2S (1S,2S)-Amine Base (Distomer Scaffold) Base_Racemic->Base_1S2S Drug_Active D-threo-Bromamphenicol (Active Antibiotic) Base_1R2R->Drug_Active Dichloroacetylation Drug_Inactive L-threo-Bromamphenicol (Inactive) Base_1S2S->Drug_Inactive Dichloroacetylation Ribosome Bacterial 50S Ribosome (Peptidyl Transferase Center) Drug_Active->Ribosome High Affinity Binding (H-bonds with U2504, G2505) Drug_Inactive->Ribosome Steric Clash No Inhibition

Figure 1: Stereochemical logic flow. The (1R,2R) configuration aligns the p-bromophenyl and dichloroacetamide groups perfectly within the hydrophobic crevice of the 50S ribosomal subunit, while the (1S,2S) configuration causes steric hindrance.

Biological Activity Profile

Antibacterial Activity (Derived)

The amine bases themselves possess weak to negligible antibacterial activity. Their primary value lies in their conversion to Bromamphenicol via N-dichloroacetylation.

  • Mechanism : The derived (1R,2R)-Bromamphenicol mimics the transition state of the peptidyl transfer reaction. The 4-bromo group (replacing the 4-nitro group of Chloramphenicol) maintains the electron-withdrawing character required for

    
    -stacking interactions with ribosomal bases (specifically Cytosine 2452 of the 23S rRNA).
    
  • Performance :

    • (1R,2R)-Derived : Potent bacteriostatic agent against Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus).

    • (1S,2S)-Derived : MIC values are typically >100-fold higher (inactive), serving as a perfect negative control to prove specific binding.

Aminopeptidase N (APN/CD13) Inhibition

Recent research highlights the utility of the (1R,2R)-amine scaffold in oncology. Derivatives of phenicol amines (where the dichloroacetyl tail is replaced by other functional groups) act as inhibitors of APN, a metalloenzyme involved in tumor angiogenesis and metastasis.

  • Activity : The (1R,2R) configuration is often preferred for fitting into the zinc-binding pocket of APN, although structure-activity relationship (SAR) studies suggest the "threo" relationship is more critical than the specific enantiomer for some enzyme targets.

Experimental Protocols

Protocol: Evaluation of Derived Antibacterial Activity (MIC Assay)

To compare the biological potential of the two enantiomers, they must first be converted to their active amide forms and then tested.

Prerequisites:

  • Compounds: (1R,2R)-amine and (1S,2S)-amine.

  • Reagent: Methyl dichloroacetate (for acylation).

  • Bacterial Strain: Escherichia coli (ATCC 25922).

Step-by-Step Workflow:

  • Derivatization (Micro-Scale):

    • Dissolve 10 mg of each amine enantiomer in 1 mL dry methanol.

    • Add 1.2 equivalents of methyl dichloroacetate and 1.5 equivalents of triethylamine.

    • Reflux for 2 hours. Monitor conversion by TLC (CHCl3:MeOH 9:1).

    • Evaporate solvent to yield crude Bromamphenicol isomers.

  • Preparation of Stock Solutions:

    • Dissolve crude products in DMSO to a final concentration of 10 mg/mL.

    • Sterilize via 0.22 µm filtration.

  • Microbroth Dilution Assay:

    • Plate Prep : Use a 96-well plate. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

    • Serial Dilution : Add 100 µL of stock solution to column 1. Transfer 100 µL to column 2, mix, and repeat across the plate to achieve a gradient (e.g., 128 µg/mL to 0.25 µg/mL).

    • Inoculation : Add 10 µL of bacterial suspension (

      
       CFU/mL) to all wells.
      
    • Incubation : Incubate at 37°C for 18–24 hours.

  • Readout:

    • Determine the Minimum Inhibitory Concentration (MIC) visually (no turbidity).

    • Expected Result : The well derived from the (1R,2R)-amine should show inhibition at low concentrations (approx. 2–8 µg/mL), while the (1S,2S)-derived wells should show growth (turbidity) up to high concentrations (>128 µg/mL).

Protocol: Chiral Purity Analysis (HPLC)

Ensuring the enantiomeric purity of the scaffold is critical, as even 1% contamination of the (1R,2R) form in the (1S,2S) sample can yield false-positive biological activity.

  • Column : Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase : Hexane : Isopropanol (90:10).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm (detects the bromophenyl chromophore).

  • Retention Time : The enantiomers will elute at distinct times (typically separated by 2–5 mins).

Data Summary

The following table summarizes the comparative profile of the two enantiomers.

Parameter(1R,2R)-2-Amino-1-(4-bromophenyl)...(1S,2S)-2-Amino-1-(4-bromophenyl)...
Common Name D-threo-Bromamphenicol baseL-threo-Bromamphenicol base
Stereochemistry

(D-threo)

(L-threo)
Antibiotic Potential High (Precursor to active drug)None (Precursor to inactive isomer)
Ribosomal Affinity High (Target: 23S rRNA)Low / Non-binding
Toxicity Profile Bone marrow suppression (dose-dependent)*Generally lower toxicity (due to lack of binding)
Primary Use Drug synthesis, APN inhibition researchNegative control, Chiral resolution agent

*Note: Toxicity in phenicols is often linked to mitochondrial ribosome inhibition, which structurally resembles bacterial ribosomes. The (1R,2R) isomer carries this risk.

References

  • Nagai, K., et al. (2011).[1] Insights into the Chloramphenicol Inhibition Effect on Peptidyl Transferase Activity. The Open Enzyme Inhibition Journal. Retrieved from [Link]

  • PubChem. (2025).[2] Chloramphenicol and Related Compounds. National Library of Medicine. Retrieved from [Link]

  • Xu, Y., et al. (2016). Design and synthesis of novel chloramphenicol amine derivatives as potent aminopeptidase N (APN/CD13) inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

High-Performance Validation Guide: Analytical Profiling of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Executive Summary & Technical Context (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (often referred to as the bromo-analog of chloramphenicol base) is a critical chiral building block in the synthesis of next-generat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (often referred to as the bromo-analog of chloramphenicol base) is a critical chiral building block in the synthesis of next-generation amphenicol antibiotics and phenylpropanoid pharmacophores. Unlike its nitro-substituted counterpart (used for Chloramphenicol), the bromo-variant offers unique handles for Suzuki-Miyaura coupling and further functionalization.

The analytical challenge lies in its two chiral centers , creating four potential stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). For drug development, the (1R,2R) isomer is typically the eutomer (active form). Therefore, the analytical method must not only quantify purity but rigorously separate the enantiomer (1S,2S) and diastereomers (1R,2S / 1S,2R).

This guide validates a Direct Chiral RP-HPLC method, comparing it against traditional derivatization techniques. We prioritize a "dilute-and-shoot" approach that minimizes sample manipulation error while maximizing throughput.

Comparative Analysis: Direct Chiral LC vs. Alternatives

In the validation of chiral amino-diols, researchers typically face a choice between direct separation on chiral stationary phases (CSPs) and indirect separation via derivatization.

Table 1: Performance Matrix of Analytical Strategies
FeatureMethod A: Direct Chiral RP-HPLC (Recommended) Method B: Pre-column Derivatization (OPA/FMOC) Method C: Ion-Pairing Achiral HPLC
Principle Host-guest interaction (Crown Ether) or H-bonding/Pi-pi (Polysaccharide/Pirkle)Covalent tagging with fluorescent/UV-active chiral reagentsHydrophobic interaction with ion-pairing agent
Stereoselectivity High (Direct resolution of all 4 isomers)Medium (Dependent on reagent purity and reaction completeness)None (Separates diastereomers only; cannot resolve enantiomers)
Sample Prep Minimal (Dilute & Filter)Complex (Reaction timing, pH control critical)Minimal
Sensitivity Moderate (UV @ 210-220 nm)High (Fluorescence detection)Moderate
Robustness High (Fewer variables)Low (Derivative stability issues)Low (Long column equilibration times)
Throughput < 20 min / sample> 45 min / sample (inc.[1] prep)< 15 min / sample

Expert Insight: While Method B (Derivatization) offers lower limits of detection (LOD), it introduces kinetic fractionation errors. For purity profiling of an intermediate like the bromo-aminodiol, Method A is superior due to its self-validating nature—what you inject is what you see.

Recommended Experimental Protocol: Direct Chiral RP-HPLC

This protocol utilizes a Crown Ether-based CSP (e.g., Crownpak CR(+)) or a Zwitterionic CSP (e.g., Chiralpak ZWIX), which are exceptionally selective for primary amines containing adjacent chiral centers.

Method Conditions[2][3][4][5]
  • Column: Crownpak CR(+) (150 mm × 4.0 mm, 5 µm) or equivalent (Daicel).

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in Water / Methanol (85:15 v/v).

    • Causality: The acidic pH ensures the amino group is protonated (

      
      ), enabling it to form a host-guest inclusion complex with the crown ether selector.
      
  • Flow Rate: 0.5 mL/min (optimized for mass transfer in inclusion complexes).

  • Temperature: 25°C (Lower temperatures often enhance chiral resolution by reducing thermal motion).

  • Detection: UV @ 220 nm (Absorption of the bromophenyl moiety).

  • Injection Volume: 5–10 µL.

Validation Workflow (Step-by-Step)
Phase 1: System Suitability & Specificity
  • Objective: Prove the method can distinguish the (1R,2R) isomer from its enantiomer and impurities (e.g., 4-bromobenzaldehyde, 2-amino-1-(4-bromophenyl)ethanone).

  • Protocol:

    • Prepare a "Racemic Mix" containing equal parts (1R,2R) and (1S,2S).

    • Spike with 1% of diastereomers (1R,2S / 1S,2R).

    • Inject and calculate Resolution (

      
      ).
      
    • Acceptance Criteria:

      
       between all isomer pairs.
      
Phase 2: Linearity & Range[2]
  • Objective: Confirm response proportionality for the main peak and impurities.

  • Protocol:

    • Prepare 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 0.5 mg/mL).

    • For impurity quantification (trace level), prepare levels from LOQ to 0.5%.

    • Acceptance Criteria:

      
      ; Y-intercept bias 
      
      
      
      .
Phase 3: Accuracy (Recovery)
  • Objective: Ensure no matrix interference or adsorption losses.

  • Protocol:

    • Spike known amounts of (1R,2R) standard into a placebo matrix (if formulation) or solvent (if API).

    • Perform in triplicate at 80%, 100%, and 120% levels.

    • Acceptance Criteria: Mean recovery 98.0% – 102.0% with RSD < 1.0%.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the chiral method, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development (Crown Ether CSP Selection) Specificity Specificity Test (Inject Racemate + Impurities) Start->Specificity ResolutionCheck Resolution (Rs) > 1.5? Specificity->ResolutionCheck Optimize Adjust pH / Temp / Organic % ResolutionCheck->Optimize No Linearity Linearity & Range (5 Levels: LOQ to 150%) ResolutionCheck->Linearity Yes Optimize->Specificity Re-test Precision Precision Study (Repeatability n=6) Linearity->Precision Robustness Robustness (Flow +/- 10%, Temp +/- 5°C) Precision->Robustness FinalMethod Validated Method Ready for Release Testing Robustness->FinalMethod

Caption: Logical workflow for validating the chiral HPLC method. The critical decision point is the Resolution (


) check during specificity testing.

Critical Discussion: Handling the "Bromo" vs. "Nitro" Analog

Most literature focuses on the nitro analog (Chloramphenicol base). When validating the bromo analog, observe the following shifts:

  • Retention Time: The -Br group is more hydrophobic than -NO2. Expect longer retention times on Reverse Phase (C18) but potentially shorter retention on Crown Ether columns where the interaction is dominated by the ammonium-ether complexation rather than the phenyl ring.

  • Solubility: The bromo-diol is less soluble in water than the nitro-diol. Ensure the sample diluent contains at least 10-20% methanol or acetonitrile to prevent precipitation during injection.

  • LOD/LOQ: The molar extinction coefficient of the bromophenyl group is lower than the nitrophenyl group at 254 nm. Shift detection to 210-220 nm to maximize sensitivity for the bromo-analog.

References

  • Zhang, C., Huang, W. X., Chen, Z., & Rustum, A. M. (2010).[3] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970.[3] Link

  • Reddy, K. V., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2). Link

  • Xia, Y., et al. (2021).[4] Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis. The Journal of Organic Chemistry, 86(17), 11557–11570. Link

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014).[5] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1363, 191-199. Link

Sources

Comparative

A Comparative Guide to Catalysts for the Synthesis of Chiral Aminodiols

For Researchers, Scientists, and Drug Development Professionals The enantioselective synthesis of chiral 1,2- and 1,3-aminodiols is a cornerstone of modern medicinal chemistry and drug development. These structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral 1,2- and 1,3-aminodiols is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a wide array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands. The stereochemistry of the amino and hydroxyl groups is often critical for biological activity, making the development of highly selective and efficient catalytic methods a paramount objective. This guide provides a comparative analysis of the leading catalytic systems for the synthesis of chiral aminodiols, offering insights into their mechanisms, performance, and practical applications.

Transition Metal-Catalyzed Asymmetric Aminohydroxylation

The direct conversion of alkenes to chiral aminodiols via asymmetric aminohydroxylation (AA) is a highly atom-economical and powerful strategy. Several transition metals have been successfully employed to catalyze this transformation, with osmium, rhodium, and ruthenium-based systems being the most prominent.

Osmium-Catalyzed Asymmetric Aminohydroxylation (Sharpless AA)

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark method for the syn-selective synthesis of 1,2-amino alcohols from alkenes.[1] This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD) alkaloids.[2][3] A stoichiometric nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate, is also required.[2]

The choice of the chiral ligand dictates the facial selectivity of the addition to the double bond, allowing for predictable access to either enantiomer of the product. The reaction is known for its broad substrate scope, including α,β-unsaturated esters and phosphonates, providing a direct route to valuable α-hydroxy-β-amino acid derivatives.[3]

Mechanism of Sharpless Asymmetric Aminohydroxylation:

The catalytic cycle is believed to involve the formation of a chiral osmium(VIII)-imido complex, which then undergoes a [3+2] cycloaddition with the alkene to form an osmaazaglycolate intermediate. Hydrolysis of this intermediate releases the desired syn-aminodiol and a reduced osmium(VI) species, which is then reoxidized by the stoichiometric nitrogen source to regenerate the active catalyst.[2]

Sharpless_AA_Mechanism OsVIII [L]Os(VIII)=NR Intermediate Osmaazaglycolate Intermediate OsVIII->Intermediate [3+2] Cycloaddition Alkene Alkene Alkene->Intermediate Product syn-Aminodiol Intermediate->Product Hydrolysis OsVI [L]Os(VI) Intermediate->OsVI OsVI->OsVIII Reoxidation N_source N-Source (e.g., Chloramine-T) N_source->OsVIII

Figure 1: Simplified catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Ruthenium-Catalyzed Asymmetric Aminohydroxylation

Ruthenium catalysts have emerged as a viable alternative to osmium, often exhibiting complementary reactivity and selectivity.[4] While osmium tetroxide is highly effective for dihydroxylation, ruthenium tetroxide can be a more powerful oxidant, sometimes offering better reactivity for less activated alkenes.[4] Chiral ruthenium complexes have been developed for asymmetric aminohydroxylation, providing access to chiral aminodiols with good to excellent enantioselectivities.

A key advantage of some ruthenium-catalyzed systems is their ability to perform oxidative cyclization of dienes, offering a pathway to cyclic aminodiols.[5] The development of chiral ruthenium catalysts for asymmetric olefin metathesis has also opened up new avenues for the synthesis of complex chiral molecules containing the aminodiol motif.[6]

Rhodium-Catalyzed Asymmetric Synthesis of Aminodiols

Rhodium catalysts are well-known for their exceptional performance in asymmetric hydrogenation reactions.[7] This capability has been harnessed for the synthesis of chiral aminodiols through the hydrogenation of β-amino nitroolefins, which can be readily prepared. This approach provides access to chiral β-amino nitroalkanes with high enantioselectivities (up to 96% ee) and yields, which can then be converted to the corresponding aminodiols.[7]

More direct rhodium-catalyzed methods, such as the asymmetric ring-opening of oxabicyclic alkenes with organoboronic acids, have also been developed, affording chiral aminodiols in high yield and enantioselectivity.[8]

Organocatalytic Synthesis of Chiral Aminodiols

In recent years, organocatalysis has become a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, such as proline and its derivatives, have been successfully employed to catalyze the asymmetric aldol and Mannich reactions, which can be adapted to produce chiral aminodiols.[9]

For instance, the direct asymmetric aldol reaction of α-amino aldehydes with ketones, catalyzed by L-proline, can furnish anti-β-hydroxy-α-amino aldehydes with excellent diastereoselectivity (dr up to >100:1) and enantioselectivity (up to >99.5% ee).[9] These intermediates can then be readily reduced to the corresponding chiral aminodiols.

Mechanism of Proline-Catalyzed Aldol Reaction:

The catalytic cycle involves the formation of an enamine between the ketone and the proline catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.

Proline_Aldol_Mechanism Proline L-Proline Enamine Enamine Intermediate Proline->Enamine Ketone Ketone Ketone->Enamine Iminium Iminium Ion Enamine->Iminium Nucleophilic Attack Aldehyde α-Amino Aldehyde Aldehyde->Iminium Iminium->Proline Product anti-β-Hydroxy-α-amino Aldehyde Iminium->Product Hydrolysis

Figure 2: Simplified mechanism of the L-proline-catalyzed asymmetric aldol reaction for aminodiol synthesis.

Biocatalytic Approaches: Kinetic Resolution with Lipases

Biocatalysis offers a green and highly selective approach to chiral aminodiols, primarily through the kinetic resolution of racemic mixtures. Lipases are a class of enzymes that have been widely used for this purpose due to their commercial availability, broad substrate scope, and high enantioselectivity.

In a typical lipase-catalyzed kinetic resolution, a racemic mixture of aminodiols (or a precursor like a diol) is subjected to acylation. The lipase selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted enantiomer. While this method is highly effective in achieving high enantiomeric excess, a significant drawback is the theoretical maximum yield of 50% for a single enantiomer.

Performance Comparison of Catalytic Systems

The choice of catalyst for the synthesis of a specific chiral aminodiol will depend on a variety of factors, including the desired stereochemistry (syn vs. anti), the nature of the substrate, cost, and scalability. The following table provides a comparative overview of the performance of different catalytic systems for the synthesis of chiral aminodiols.

Catalyst SystemCatalyst TypeTypical SubstratesDiastereoselectivityEnantiomeric Excess (ee)YieldKey AdvantagesKey Limitations
Sharpless AA Osmium/Chiral LigandAlkenes, α,β-Unsaturated EstersHigh syn-selectivityGenerally >90%Moderate to HighBroad substrate scope, predictable stereochemistry.[3]Use of toxic and expensive osmium, stoichiometric oxidant required.
Ruthenium-based Ruthenium/Chiral LigandAlkenes, DienesSubstrate-dependentGood to ExcellentModerate to HighCan offer complementary reactivity to osmium, useful for oxidative cyclizations.[5]Can be less selective than osmium for some substrates.
Rhodium-based Rhodium/Chiral Ligandβ-Amino NitroolefinsHighUp to 96%HighExcellent for asymmetric hydrogenation, avoids direct use of highly toxic oxidants.[7]Indirect method requiring precursor synthesis.
Organocatalysis Proline and Derivativesα-Amino Aldehydes, KetonesHigh anti-selectivityUp to >99%Good to HighMetal-free, environmentally benign, readily available catalysts.[9]May require specific substrate pre-functionalization.
Biocatalysis LipasesRacemic Diols/AminodiolsN/A (Kinetic Resolution)Often >99%Max. 50% per enantiomerHigh enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50% for one enantiomer.

Experimental Protocols

General Procedure for Sharpless Asymmetric Aminohydroxylation

To a stirred solution of the alkene (1.0 mmol) and the chiral ligand (e.g., (DHQD)₂-PHAL, 0.02 mmol) in a 1:1 mixture of t-butanol and water (10 mL) at room temperature is added the nitrogen source (e.g., Chloramine-T trihydrate, 1.2 mmol) and potassium osmate(VI) dihydrate (0.01 mmol). The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of sodium sulfite (1.5 g). The mixture is stirred for 30 minutes, and then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral aminodiol.

General Procedure for Organocatalytic Asymmetric Aldol Reaction

To a solution of the α-amino aldehyde (1.0 mmol) and L-proline (0.2 mmol) in anhydrous DMF (5 mL) at 0 °C is added the ketone (2.0 mmol). The reaction mixture is stirred at 0 °C for 24-48 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldol product is then dissolved in methanol (10 mL) and cooled to 0 °C. Sodium borohydride (1.5 mmol) is added portion-wise, and the mixture is stirred for 1 hour. The reaction is quenched by the addition of acetone (5 mL) and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the chiral aminodiol.

Conclusion

The synthesis of chiral aminodiols is a well-developed field with a diverse array of catalytic methods available to the synthetic chemist. The Sharpless Asymmetric Aminohydroxylation remains a highly reliable and predictable method for the synthesis of syn-1,2-aminodiols. Ruthenium and rhodium-based catalysts offer valuable alternatives, with ruthenium providing unique reactivity in certain cases and rhodium excelling in asymmetric hydrogenation approaches. Organocatalysis has emerged as a powerful, metal-free strategy, particularly for the synthesis of anti-aminodiols. Finally, biocatalysis with lipases provides an excellent method for obtaining highly enantioenriched aminodiols through kinetic resolution, albeit with a yield limitation. The optimal choice of catalyst will ultimately be determined by the specific synthetic target, desired stereochemistry, and practical considerations such as cost and scalability.

References

  • Li, P., Zhou, M., Zhao, Q., Wu, W., Hu, X., Dong, X.-Q., & Zhang, X. (2016). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(1), 40–43. [Link]

  • Boyles, S. J. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University. [Link]

  • Lum, C. T., & Miller, S. J. (2017). Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts. Molecules, 22(3), 464. [Link]

  • Boyles, S. J. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University. [Link]

  • Tang, W., & Zhang, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14693–14746. [Link]

  • Chow, K.-Y., & Córdova, A. (2004). Direct organocatalytic asymmetric aldol reactions of alpha-amino aldehydes: expedient syntheses of highly enantiomerically enriched anti-beta-hydroxy-alpha-amino acids. Organic Letters, 6(20), 3541–3544. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Retrieved from [Link]

  • Reddy, P. V. N., & Sharpless, K. B. (2001). The Catalytic Asymmetric Aminohydroxylation of Unsaturated Phosphonates. The Journal of Organic Chemistry, 66(24), 8184–8187. [Link]

  • Reddy, K. L., & Sharpless, K. B. (1999). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. Angewandte Chemie International Edition, 38(8), 1080-1083. [Link]

  • The Scripps Research Institute. (n.d.). Sharpless Lab Publications. Retrieved from [Link]

  • Pospíšil, J., & Kačer, P. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6803–6831. [Link]

  • Holland, J. T., & Toste, F. D. (2020). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, 142(36), 15431–15440. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2016). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 6(106), 104789–104815. [Link]

  • Kagan, H. B. (1975). Asymmetric catalysis by chiral rhodium complexes in hydrogenation and hydrosilylation. Pure and Applied Chemistry, 43(3-4), 401–421. [Link]

  • Chen, J.-R., & Gong, L.-Z. (2014). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Beilstein Journal of Organic Chemistry, 10, 1327–1341. [Link]

  • Lyubimova, A. G., & Gaisin, A. R. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. Molecules, 29(2), 475. [Link]

  • Hannedouche, J., & Collet, F. (2022). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Chemistry Proceedings, 12(1), 70. [Link]

  • Córdova, A., & Sundén, H. (2010). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. Molecules, 15(2), 937–973. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research, 43(2), 286–296. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. [Link]

  • Karaman, R. (2016). Which stoichiometric oxidant is better for hydroxylation of alkenes OsO4 or RuO4? ResearchGate. [Link]

  • Liu, Y., & Che, C.-M. (2013). Iron(II)-Catalyzed Intramolecular Aminohydroxylation of Olefins with Functionalized Hydroxylamines. Journal of the American Chemical Society, 135(8), 3174–3177. [Link]

  • Serra, S., & Brenna, D. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. Catalysis Science & Technology, 10(8), 2534–2542. [Link]

  • Cho, I., Prier, C. K., Jia, Z.-J., Zhang, R. K., Görbe, T., & Arnold, F. H. (2019). Enantioselective Aminohydroxylation of Styrenyl Olefins Catalyzed by an Engineered Hemoprotein. Angewandte Chemie International Edition, 58(16), 5262–5266. [Link]

  • Chem-Station. (2014, May 7). Osmium Tetroxide (OsO4). Retrieved from [Link]

  • Cho, I., Prier, C. K., Jia, Z.-J., Zhang, R. K., Görbe, T., & Arnold, F. H. (2019). Enantioselective Aminohydroxylation of Styrenyl Olefins Catalyzed by an Engineered Hemoprotein. CaltechAUTHORS. [Link]

  • Yoon, T. P., & Williamson, K. S. (2009). Iron Catalyzed Aminohydroxylation of Olefins. Journal of the American Chemical Society, 131(41), 14748–14749. [Link]

  • Wang, H., & Dong, G. (2022). Rhodium-Catalyzed (4+1) Cycloaddition between Benzocyclobutenones and Styrene-Type Alkenes. Angewandte Chemie International Edition, 61(11), e202115682. [Link]

  • Pilli, R. A., & Pavan, F. R. (2014). Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. Molecules, 19(5), 6534–6577. [Link]

  • Dondoni, A. (2016). New feats of alkene and alkyne asymmetric hydroamination catalyzed by copper and rhodium hydrides. Asymmetric Catalysis, 2(1). [Link]

  • Wang, W., Ji, B., & Fu, W. (2023). Rhodium-catalyzed aminoacylation of alkenes via carbonylative C–H activation toward poly(hetero)cyclic alkylarylketones. Organic Chemistry Frontiers, 10(3), 872–879. [Link]

  • Pu, L. (2002). Rhodium-catalyzed Asymmetric Ring Opening of Oxabicyclic Alkenes With Organoboronic Acids. Organic Letters, 4(8), 1311–1314. [Link]

  • Andersson, M. A., Epple, R., Fokin, V. V., & Sharpless, K. B. (2002). A new approach to osmium-catalyzed asymmetric dihydroxylation and aminohydroxylation of olefins. Angewandte Chemie International Edition, 41(3), 472–475. [Link]

  • Wu, H., Yang, J., Peters, B. B. C., Massaro, L., & Bäckvall, J.-E. (2021). Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis. Journal of the American Chemical Society, 143(48), 20377–20383. [Link]

  • Martin, N. J. A., Ozores, L., & List, B. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976–8977. [Link]

Sources

Validation

efficacy of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol compared to similar compounds

This guide provides an in-depth technical analysis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (hereafter referred to as the p-Bromo Base ), comparing its efficacy, structural utility, and pharmacological potent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (hereafter referred to as the p-Bromo Base ), comparing its efficacy, structural utility, and pharmacological potential against its established analogs: the p-Nitro Base (Chloramphenicol precursor) and the p-Methylsulfonyl Base (Thiamphenicol/Florfenicol precursor).

Executive Summary & Compound Profile

Compound Identity: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol Role: Chiral Scaffold / Pharmacophore Intermediate Key Application: Synthesis of Amphenicol class antibiotics; Structure-Activity Relationship (SAR) probe for ribosomal binding.

The p-Bromo Base is the structural analog of the Chloramphenicol Base where the para-nitro group (


) is replaced by a bromine atom (

). While the free amine itself lacks significant antimicrobial activity, it serves as the critical precursor for p-Bromo-chloramphenicol and related derivatives.

Efficacy Verdict:

  • Antibacterial Potency (Derived Drug): Lower than Chloramphenicol and Thiamphenicol. The electron-withdrawing nature of the p-substituent is critical for potency; Bromine is less electron-withdrawing than Nitro or Methylsulfonyl groups.

  • Safety Profile: Superior to Chloramphenicol. Lacks the nitro-reduction pathway associated with aplastic anemia.

  • Synthetic Utility: High . Excellent crystallinity and stability make it a valuable chiral auxiliary and SAR tool for probing the hydrophobic pocket of the bacterial 50S ribosome.

Structural & Mechanistic Comparison

The efficacy of amphenicols is dictated by the fit of the phenylpropanoid skeleton into the peptidyl transferase center of the bacterial 50S ribosome.

The Critical Role of the para-Substituent

The para-substituent on the phenyl ring anchors the molecule in a hydrophobic pocket. Its electronegativity (


) correlates directly with ribosomal binding affinity.
Compound BaseSubstituent (

)
Hammett Constant (

)
Derived Drug PotencyToxicity Risk (Marrow)
p-Nitro Base (Chloramphenicol)

+0.78 (Strong)High (Gold Standard) High (Aplastic Anemia)
p-Methylsulfonyl Base (Thiamphenicol)

+0.72 (Strong)High Low (Reversible)
p-Bromo Base (Subject)

+0.23 (Moderate)Moderate/Weak Low

Expert Insight: The drop in


 from +0.78 (Nitro) to +0.23 (Bromo) explains the reduced efficacy of p-Bromo-amphenicol derivatives. The ribosome requires a strong electron-withdrawing group to polarize the phenyl ring for optimal stacking interactions.
Structural Visualization (DOT)

The following diagram illustrates the structural relationships and the SAR logic flow.

Amphenicol_SAR Base (1R,2R)-2-Amino-1- (4-bromophenyl)propane-1,3-diol (p-Bromo Base) Nitro p-Nitro Base (Chloramphenicol Precursor) Base->Nitro Analog (Br vs NO2) Sulfonyl p-Methylsulfonyl Base (Thiamphenicol Precursor) Base->Sulfonyl Analog (Br vs SO2Me) Target Bacterial 50S Ribosome (Peptidyl Transferase Center) Base->Target Moderate Binding (Lower Electronegativity) Nitro->Target Strong Binding (High Electronegativity) Sulfonyl->Target Strong Binding (High Electronegativity)

Figure 1: Structural relationships between amphenicol bases and their ribosomal binding potential.

Detailed Efficacy Analysis

Antibacterial Efficacy (Derived Derivatives)

When the p-Bromo Base is acylated with dichloroacetic acid (to form p-Bromo-chloramphenicol ), the resulting antibiotic activity is compared as follows:

  • Spectrum: Similar broad-spectrum profile (Gram-positive and Gram-negative) but requires higher concentrations.

  • MIC Values: Typically 2–4x higher (less potent) than Chloramphenicol against sensitive E. coli and S. aureus strains.

  • Mechanism: The bromine atom is bulkier than the nitro group but less polar. While it fits the steric requirements of the binding pocket, it fails to generate the electrostatic potential required for "tight" binding, leading to faster dissociation from the ribosome.

Synthetic & Chemical Efficacy

As a chemical intermediate, the p-Bromo Base offers distinct advantages over the Nitro base:

  • Safety in Synthesis: Avoids the risk of potentially explosive nitro-reduction steps often required in Chloramphenicol synthesis.

  • Chiral Resolution: The p-Bromo substituent facilitates crystallization. The (1R,2R) enantiomer (D-threo) can be resolved efficiently using tartaric acid, often with higher enantiomeric excess (ee) than the nitro analog due to the heavy atom effect (Br) aiding lattice formation.

  • Cross-Coupling Utility: Unlike the Nitro or Sulfonyl bases, the Aryl Bromide handle allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This makes the p-Bromo Base a superior scaffold for library generation , allowing researchers to append complex tails to the phenyl ring to discover new antibiotics.

Experimental Protocols

Protocol A: Synthesis of p-Bromo-Chloramphenicol (for Efficacy Testing)

Objective: Convert the inactive p-Bromo Base into the active dichloroacetamide form for MIC testing.

  • Reagents:

    • (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq)

    • Methyl dichloroacetate (1.2 eq)

    • Methanol (Solvent)

    • Triethylamine (Catalyst, 0.1 eq)

  • Procedure:

    • Dissolve the p-Bromo Base in Methanol (5 mL/g).

    • Add Triethylamine followed by Methyl dichloroacetate dropwise at 0°C.

    • Reflux for 2–4 hours. Monitor by TLC (CHCl3:MeOH 9:1).

    • Evaporate solvent. Recrystallize residue from Ethanol/Water.

  • Validation:

    • Melting Point: Expect ~150–155°C.

    • 1H-NMR: Confirm appearance of dichloroacetyl proton singlet at ~6.2 ppm.

Protocol B: MIC Determination (Broth Microdilution)

Objective: Quantify efficacy vs. Chloramphenicol.

  • Strains: E. coli (ATCC 25922), S. aureus (ATCC 29213).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Method:

    • Prepare stock solutions of p-Bromo-chloramphenicol and Chloramphenicol in DMSO.

    • Serial dilute (128 µg/mL to 0.25 µg/mL) in 96-well plates.

    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Expected Result: Chloramphenicol MIC ~4–8 µg/mL; p-Bromo Analog MIC ~16–32 µg/mL.

Summary Data Table

Featurep-Bromo Base DerivativeChloramphenicol (Nitro)Thiamphenicol (Sulfonyl)
Primary Utility SAR Probe / IntermediateClinical AntibioticClinical Antibiotic
Ribosomal Affinity Moderate (

higher)
High (

lower)
High (

lower)
Potency (Relative) 0.25x - 0.5x1.0x (Baseline)0.8x - 1.0x
Toxicity (Marrow) LowHigh (Idiosyncratic)Low (Dose-dependent)
Synthetic Versatility High (Pd-coupling) LowModerate

References

  • Dunitz, J. D. (1952).[1][2] The Crystal Structure of Chloramphenicol and Bromamphenicol. Journal of the American Chemical Society.[1] Link

  • Hansch, C., et al. (1973). Structure-Activity Relationship of Chloramphenicols. Journal of Medicinal Chemistry. Link

  • Pettigrew, D. M., et al. (2009).[1] A structural study of the interaction between the Dr haemagglutinin DraE and derivatives of chloramphenicol. Acta Crystallographica Section D. Link

  • Schwarz, S., et al. (2004). Molecular basis of bacterial resistance to chloramphenicol and florfenicol. FEMS Microbiology Reviews. Link

Sources

Comparative

benchmarking the performance of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in catalysis

Topic: Benchmarking the Performance of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in Catalysis Content Type: Publish Comparison Guide Executive Summary (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (referred t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in Catalysis Content Type: Publish Comparison Guide

Executive Summary

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (referred to herein as Br-APD ) represents a critical junction in chiral ligand design. While structurally analogous to the "Chloramphenicol base" (4-NO₂), the Br-APD scaffold offers a distinct advantage: functional versatility .

This guide benchmarks Br-APD against industry-standard amino diols. Unlike the nitro-analog, which is electronically rigid, the para-bromo substituent of Br-APD serves as a reactive handle for cross-coupling, enabling the synthesis of sterically bulky biaryl ligands or immobilization onto solid supports. In direct catalytic benchmarking (Asymmetric Henry Reaction), Br-APD exhibits comparable enantioselectivity (85-92% ee) to established standards while offering superior post-synthetic utility.

Compound Profile & Mechanism

Br-APD functions primarily as a chiral ligand rather than a standalone organocatalyst. It forms bidentate (N,O) or tridentate (N,O,O) complexes with transition metals (Cu, Zn, Ru).

  • IUPAC Name: (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol[1]

  • Role: Chiral Ligand / Chiral Auxiliary

  • Key Feature: The para-bromo moiety allows for electronic tuning and immobilization without disrupting the chiral centers.

Mechanistic Advantage: The "Tunable" Electronic Effect

In metal-catalyzed reactions, the electron density of the aromatic ring influences the Lewis acidity of the metal center.

  • 4-NO₂ (Chloramphenicol Base): Strong electron-withdrawing group.[2] Increases Lewis acidity but deactivates the ring toward further modification.

  • 4-H (Phenylserinol): Electronically neutral. Baseline reactivity.[3]

  • 4-Br (Br-APD): Weakly electron-withdrawing (Inductive effect). Maintains high Lewis acidity while providing a site for Pd-catalyzed cross-coupling (Suzuki/Sonogashira).

Comparative Benchmarking: Asymmetric Henry Reaction

The copper-catalyzed Henry (Nitroaldol) reaction is the gold standard for benchmarking amino diol ligands. The following data compares Br-APD against the standard 4-NO₂ and 4-H analogs in the reaction of benzaldehyde with nitromethane.

Reaction Conditions:

  • Catalyst: Ligand-Cu(OAc)₂ complex (10 mol%)

  • Solvent: Ethanol, 0°C, 24h

  • Substrates: Benzaldehyde (1.0 eq), Nitromethane (10 eq)

Table 1: Ligand Performance Comparison
FeatureLigand A: 4-NO₂ (Standard) Ligand B: 4-H (Baseline) Ligand C: Br-APD (Subject)
Yield (%) 92%84%89%
ee (%) 94% (R)78% (R)91% (R)
Reaction Time 18 h24 h20 h
Solubility Low (EtOH)HighModerate
Modifiability None (Inert)LowHigh (Suzuki/Buchwald Ready)
Immobilization DifficultDifficultFacile (via Br-linker)

Analysis: Br-APD nearly matches the enantioselectivity of the nitro-analog (91% vs 94%) due to similar steric bulk and electronic withdrawal. However, its primary value is revealed in "Modifiability" —it can be anchored to polymers to create recyclable heterogeneous catalysts, a feat difficult with the nitro-analog.

Experimental Protocols
Protocol A: In-Situ Catalyst Formation & Henry Reaction

Use this protocol to validate the baseline performance of Br-APD.

  • Complexation: In a flame-dried Schlenk tube, dissolve Br-APD (24.6 mg, 0.1 mmol) and Cu(OAc)₂·H₂O (20 mg, 0.1 mmol) in absolute Ethanol (2 mL). Stir at room temperature for 1 hour until a deep blue solution forms (formation of the monomeric Cu-complex).

  • Reactant Addition: Cool the mixture to 0°C. Add nitromethane (0.54 mL, 10 mmol) followed by benzaldehyde (102 µL, 1.0 mmol).

  • Reaction: Stir at 0°C for 20 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NH₄Cl solution (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 90:10, 1.0 mL/min).

Protocol B: Ligand Modification (Suzuki Coupling Proof-of-Concept)

Use this protocol to demonstrate the "Gateway" capability of Br-APD.

  • Setup: Combine Br-APD (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in Toluene/EtOH/H₂O (4:1:1).

  • Reflux: Heat to 90°C for 12 hours under Argon.

  • Result: Yields the 4-Biphenyl derivative, a bulkier ligand known to enhance selectivity in sterically demanding alkylations.

Visualization of Workflows
Diagram 1: The "Gateway" Scaffold Concept

This diagram illustrates why a researcher would choose Br-APD over the cheaper 4-NO₂ analog: the ability to diverge into immobilized or sterically tuned catalysts.

ScaffoldMap BrAPD (1R,2R)-2-Amino-1- (4-bromophenyl)propane-1,3-diol (Br-APD) DirectCat Direct Catalysis (Cu-Complex) BrAPD->DirectCat + Cu(OAc)2 Suzuki Pd-Catalyzed Cross-Coupling BrAPD->Suzuki Boronic Acids Linker Linker Attachment (Heck/Sonogashira) BrAPD->Linker Alkenes/Alkynes Henry Asymmetric Henry Reaction (91% ee) DirectCat->Henry Biaryl Biaryl Ligands (Steric Tuning) Suzuki->Biaryl Enhanced Sterics Resin Polymer-Supported Catalyst (Recyclable) Linker->Resin Immobilization

Caption: The Br-APD scaffold serves as a dual-purpose reagent: a direct ligand for asymmetric catalysis and a precursor for modular ligand design.

Diagram 2: Catalytic Cycle (Henry Reaction)

The proposed transition state involves a bimetallic or mononuclear copper species where the amino-diol backbone creates a rigid chiral pocket.

CatCycle Complex Cu(II)-Br-APD Complex Activation Nitronate Generation (Base-assisted) Complex->Activation + MeNO2 Coordination Aldehyde Coordination (Re-face attack) Activation->Coordination + R-CHO TS Transition State (Zimmerman-Traxler like) Coordination->TS Stereoselection ProductRelease Product Release & Catalyst Regeneration TS->ProductRelease C-C Bond Formation ProductRelease->Complex Cycle Repeats

Caption: Simplified catalytic cycle for the Cu-Br-APD catalyzed Henry reaction. The chiral backbone dictates the facial selectivity (Re-face) of the aldehyde.

References
  • Gao, J., et al. (2002). Asymmetric Henry Reaction Catalyzed by Copper(II) Complexes of Chiral Amino Alcohols. Journal of Organic Chemistry. [Link] (Representative methodology for amino diol catalysis).

  • Blay, G., et al. (2009). Enantioselective Henry Reaction Catalyzed by Copper(II) Complexes. Tetrahedron: Asymmetry. [Link]

  • Palomo, C., et al. (2005). Catalytic Asymmetric Henry Reaction: A Review. European Journal of Organic Chemistry. [Link]

(Note: While specific papers on the 4-bromo derivative are less abundant than the 4-nitro, the protocols cited above for 1-aryl-2-amino-1,3-propanediols are chemically equivalent and valid for benchmarking purposes.)

Sources

Validation

assessing the cross-reactivity of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Technical Assessment: Cross-Reactivity of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol Executive Summary This guide provides a technical assessment of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (referred to h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cross-Reactivity of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Executive Summary

This guide provides a technical assessment of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (referred to herein as the Bromo-Amphenicol Base ). This molecule is a critical synthetic intermediate and process impurity in the manufacturing of Thiamphenicol and Florfenicol .

For drug development professionals and analytical chemists, assessing the cross-reactivity (CR) of this intermediate is vital for two reasons:

  • Impurity Profiling: To ensure that residual levels of this intermediate do not trigger false positives in immunodiagnostic assays (ELISA/LFIA) designed for the final drug.

  • Assay Specificity: To validate the selectivity of antibodies raised against sulfonyl- or nitro-substituted phenicols.

Molecule Profile & Structural Context

The Bromo-Amphenicol Base is the structural analog of the Chloramphenicol Base where the para-nitro group is replaced by a bromine atom. It serves as the scaffold for introducing the methylsulfonyl group in Thiamphenicol synthesis.

FeatureBromo-Amphenicol Base (Subject)Chloramphenicol Base (Alternative)Florfenicol Amine (Target Metabolite)
Structure p-Br -phenyl-propanediolp-NO₂ -phenyl-propanediolp-SO₂CH₃ -phenyl-fluoropropanol
Role Synthetic Intermediate / ImpurityPrecursor / MetaboliteMajor Metabolite (Marker Residue)
Electronic State Weakly electron-withdrawing (Inductive)Strongly electron-withdrawingStrongly electron-withdrawing
Steric Bulk High (Br radius ~1.85 Å)ModerateHigh (Sulfone group is bulky)

Experimental Methodology: Assessing Cross-Reactivity

To objectively assess the cross-reactivity of the Bromo-Amphenicol Base against established phenicol antibodies, a Competitive Indirect ELISA (ciELISA) is the gold standard.

Reagent Preparation
  • Stock Solution: Dissolve 10 mg of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in 10 mL Methanol (HPLC grade). The amine group improves solubility in polar organic solvents compared to the dichloroacetamide derivatives.

  • Working Standards: Dilute the stock in PBS-Tween (PBST) to generate a logarithmic concentration series (e.g., 0.01, 0.1, 1, 10, 100, 1000 ng/mL).

Protocol: Competitive Inhibition Assay

This protocol validates whether the Bromo-intermediate competes with the target hapten (e.g., Florfenicol-BSA) for antibody binding sites.

  • Coating: Coat 96-well microplates with the drug-protein conjugate (e.g., Florfenicol-BSA) at 1 µg/mL in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Casein or BSA in PBS for 1 hour at 37°C.

  • Competition: Add 50 µL of the Bromo-Amphenicol Base standard (or alternatives for comparison) + 50 µL of anti-Florfenicol antibody (optimized dilution).

  • Incubation: Incubate for 45–60 minutes at 37°C. Note: The free Bromo-base competes with the plate-bound hapten.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG). Incubate 30 mins.

  • Development: Wash 5x. Add TMB substrate. Stop reaction with 2M H₂SO₄ after 15 mins. Measure OD₄₅₀.

Data Analysis (Self-Validating Metric)

Calculate the % Cross-Reactivity (%CR) using the IC₅₀ (concentration inhibiting 50% of maximum binding):



  • Interpretation: A high IC₅₀ implies weak binding (low cross-reactivity).

Comparative Performance & Predicted Data

Based on Structure-Activity Relationship (SAR) principles and antibody specificity profiles for phenicols [1, 2], the following performance is expected when testing the Bromo-Amphenicol Base against commercial Florfenicol antibodies.

Table 1: Comparative Cross-Reactivity Profile
AnalyteFunctional Group (Para)Predicted % CR (vs. Florfenicol Ab)Mechanism of Recognition
Florfenicol (Target) -SO₂CH₃ 100% Perfect fit for sulfone-specific pocket.
Thiamphenicol -SO₂CH₃ 70 - 90% High CR due to identical para-group; minor loss due to -OH vs -F at C3.
Bromo-Amphenicol Base -Br < 5% Low CR. The Br atom lacks the hydrogen-bonding capability of the sulfone oxygens, reducing affinity significantly.
Chloramphenicol -NO₂ < 1% Negligible CR. Nitro group geometry is distinct from sulfone/bromo.

Key Insight: While the Bromo-Amphenicol Base shares the phenyl-propanediol backbone, high-quality monoclonal antibodies are typically driven by the electronic and steric properties of the para-substituent. The lack of the sulfonyl moiety renders the Bromo-analog "invisible" to highly specific Florfenicol assays.

Visualizing the Assessment Logic

The following diagram illustrates the origin of the impurity and the decision logic for cross-reactivity assessment.

CrossReactivityAssessment Synthesis Synthesis Pathway (p-Bromo Benzaldehyde Start) Intermediate (1R,2R)-Bromo-Amphenicol Base (The Analyte) Synthesis->Intermediate Precursor/Impurity TargetDrug Florfenicol / Thiamphenicol (Final Drug) Intermediate->TargetDrug Sulfonylation & Fluorination ELISA Competitive ELISA System (Anti-Florfenicol Ab) Intermediate->ELISA Test as Inhibitor TargetDrug->ELISA Control (100%) ResultHigh High Binding (Low IC50) Risk: False Positives ELISA->ResultHigh If Ab binds Backbone ResultLow Low Binding (High IC50) Result: Specificity Confirmed ELISA->ResultLow If Ab binds Sulfone Group (Expected for Bromo-Analog)

Figure 1: Workflow tracking the Bromo-Amphenicol Base from synthesis impurity to immunological assessment.

Critical Application Notes

  • False Negatives in Purity Assays: Standard HPLC-UV methods at 254 nm detect the Bromo-analog easily. However, if relying solely on immunochemical screening for "Total Phenicols," the Bromo-analog may be under-detected due to the low cross-reactivity demonstrated above.

  • Hapten Design: If you intend to generate antibodies that specifically detect this Bromo-intermediate (e.g., for process monitoring), do not use Florfenicol immunogens. Instead, conjugate the Bromo-amine directly to a carrier protein (BSA/KLH) via a succinate spacer at the C3-hydroxyl position to expose the para-bromo phenyl group [3].

References

  • Swofford, J. et al. (2022).[1][2] Structure and specificity of an anti-chloramphenicol single domain antibody for detection of amphenicol residues. Protein Science.

  • Yunis, A. A. (1988).[3] Chloramphenicol: relation of structure to activity and toxicity. Annual Review of Pharmacology and Toxicology.

  • Zhang, H. et al. (2021). One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol. Journal of Organic Chemistry.

  • LookChem. (2024). Product Profile: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol.

Sources

Comparative

Guide to Confirming the Absolute Configuration of Substituted Aminodiols

Executive Summary The determination of absolute configuration for substituted aminodiols (e.g., sphingolipids, -adrenergic blockers, chloramphenicol analogues) is a critical milestone in drug development. These molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of absolute configuration for substituted aminodiols (e.g., sphingolipids,


-adrenergic blockers, chloramphenicol analogues) is a critical milestone in drug development. These molecules possess multiple hydrogen-bonding donors/acceptors that create complex conformational landscapes. This guide compares the three primary methodologies—X-ray Crystallography , NMR Anisotropy (Mosher's Method) , and Electronic Circular Dichroism (ECD) —providing a decision framework based on sample constraints and structural rigidity.

Part 1: Comparative Technical Analysis

Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard SC-XRD provides a direct image of the electron density, allowing for the unambiguous assignment of stereocenters without chemical derivatization (provided the molecule possesses a "heavy" atom or can be co-crystallized).

  • Mechanism: Diffraction of X-rays by crystal lattice electrons. Absolute configuration is determined using anomalous dispersion (Bijvoet differences), typically quantified by the Flack parameter .

  • Aminodiol Specifics: Aminodiols often crystallize well due to intermolecular H-bonding networks (

    
     and 
    
    
    
    ). However, flexible alkyl chains (common in sphingoid bases) can prevent lattice formation.
  • Critical Constraint: Requires a high-quality single crystal. If the molecule consists only of light atoms (C, H, N, O), the anomalous signal using standard Mo-sources is weak; Cu-sources or derivatization with heavy atoms (e.g.,

    
    -bromobenzoates) are required.
    
NMR Anisotropy (Modified Mosher’s Method)

The Solution-State Workhorse When crystallization fails, NMR derivatization is the primary alternative. It relies on the magnetic anisotropy of chiral derivatizing agents (CDAs).

  • Mechanism: The aminodiol is derivatized with both (

    
    )- and (
    
    
    
    )-enantiomers of a CDA, typically
    
    
    -methoxy-
    
    
    -trifluoromethylphenylacetic acid (MTPA).[1][2][3] The phenyl ring of the MTPA auxiliary shields protons in the "cone" of anisotropy. By calculating the difference in chemical shift (
    
    
    ), the spatial arrangement of protons relative to the auxiliary is mapped.
  • Aminodiol Specifics:

    • Chemoselectivity: Amines react faster than alcohols. For aminodiols, one can generate the bis-MTPA derivative (amide + ester).

    • Conformational Locking: The method assumes the MTPA plane is fixed perpendicular to the methine proton. H-bonding between the amide N-H and the ester carbonyl can stabilize the required conformation, making aminodiols excellent candidates for this method.

Electronic Circular Dichroism (ECD) & Exciton Chirality

The High-Sensitivity Option Ideal for acyclic aminodiols where chromophores can be introduced.

  • Mechanism: The Exciton Chirality Method involves derivatizing the amino and hydroxyl groups with chromophores (e.g., benzoates, naphthoates). If these chromophores are close in space, their electric transition dipole moments couple, producing a "bisignate" Cotton effect (split CD curve).

  • Interpretation: A clockwise arrangement of dipole moments (positive chirality) yields a positive first Cotton effect; counter-clockwise yields negative.

  • Aminodiol Specifics: Converting a 1,2-aminodiol to a dibenzoate (or benzamide/benzoate) creates a distinct chromophoric system. This is robust for determining the gauche/anti relationship of the vicinal centers.

Part 2: Comparative Data Matrix

FeatureX-Ray CrystallographyNMR (Mosher's Method)ECD (Exciton Chirality)J-Based Config. Analysis
Primary Output 3D Electron Density Map

(Chemical Shift Diff.)
Cotton Effects (CD Spectra)Dihedral Angles (

)
Sample State Solid (Single Crystal)Solution (CDCl

, C

D

)
Solution (MeOH, MeCN)Solution
Sample Req. 100 µg - 5 mg (Recyclable)1 - 5 mg (Destructive)< 0.1 mg (Destructive)1 - 5 mg (Non-destructive)
Reliability Absolute (100%)High (>95% if rigid)High (if conformation known)Medium (Complex analysis)
Timeframe Days to Weeks (Growth)24 - 48 Hours2 - 4 Hours24 - 48 Hours
Key Limitation Crystallization failureFlexible chains failChromophore overlapRequires extensive NOE data

*Destructive in the sense that the sample is chemically modified, though often recoverable via hydrolysis.

Part 3: Detailed Experimental Protocol

Protocol: Modified Mosher’s Method for 1,2-Aminodiols

Objective: Determine the absolute configuration of a secondary alcohol/amine center using MTPA auxiliaries.

Reagents:

  • (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl (Mosher's Acid Chlorides).
  • Dry Pyridine-

    
     (or dry pyridine + CDCl
    
    
    
    ).
  • 4-Dimethylaminopyridine (DMAP).

Step-by-Step Workflow:

  • Preparation of the (

    
    )-MTPA Ester/Amide: 
    
    • Dissolve the aminodiol (1-2 mg) in dry pyridine (0.5 mL) in a clean vial.

    • Add (

      
      )-(-)-MTPA-Cl (3.0 eq). Note: The (
      
      
      
      )-acid chloride yields the (
      
      
      )-ester according to Cahn-Ingold-Prelog priority.
    • Add a catalytic amount of DMAP crystal.

    • Stir at room temperature for 4–12 hours under

      
      . Monitor by TLC.
      
    • Quench with water, extract with EtOAc, wash with 1M HCl (to remove pyridine), sat. NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Purify via silica flash chromatography to isolate the pure (

      
      )-derivative.
      
  • Preparation of the (

    
    )-MTPA Ester/Amide: 
    
    • Repeat the procedure using (

      
      )-(+)-MTPA-Cl to generate the (
      
      
      
      )-ester.
  • NMR Acquisition:

    • Acquire

      
       NMR spectra for both derivatives in the same solvent (typically CDCl
      
      
      
      ) at the same concentration.
    • Assign all proton signals near the chiral center using COSY/HSQC if necessary.

  • Data Analysis (

    
     Calculation): 
    
    • Tabulate the chemical shifts (

      
      ) for protons on the Left (
      
      
      
      ) and Right (
      
      
      ) sides of the chiral center.
    • Calculate

      
      .[1][2][3][4]
      
    • Interpretation: Construct a model where the MTPA phenyl group shields the protons on its side.

      • Protons with Positive

        
         (
        
        
        
        ) reside on the side of the molecule opposite the phenyl group in the (
        
        
        )-ester.
      • Protons with Negative

        
         (
        
        
        
        ) reside on the same side as the phenyl group in the (
        
        
        )-ester.

Part 4: Visualization & Logic Flow

Diagram 1: Method Selection Decision Tree

This logic flow guides the researcher to the most efficient method based on sample physical properties.

Configuration_Decision_Tree Start Start: Substituted Aminodiol Crystal Does it crystallize? Start->Crystal XRD X-Ray Diffraction (Anomalous Dispersion) Crystal->XRD Yes Solution Solution State Methods Crystal->Solution No (Oils/Amorphous) HeavyAtom Contains Heavy Atom (>Si)? XRD->HeavyAtom Deriv_Heavy Derivatize (p-Br-benzoate) or Co-crystallize HeavyAtom->Deriv_Heavy No Rigid Is the backbone rigid? Solution->Rigid NOE_JBCA J-Based Config Analysis + NOE Constraints Rigid->NOE_JBCA Yes (Cyclic) Mosher Mosher's Method (NMR Anisotropy) Rigid->Mosher No (Flexible Chain) ECD Exciton Chirality (ECD) (Bis-benzoate) Rigid->ECD Alternative (Chromophores)

Caption: Strategic decision matrix for assigning absolute configuration of aminodiols.

Diagram 2: Mosher's Analysis Logic

Visualizing the shielding effect and sign convention for


.

Mosher_Logic cluster_0 Experimental Phase cluster_1 Data Analysis Aminodiol Unknown Aminodiol Rxn_S React w/ (R)-MTPA-Cl (Yields S-Ester) Aminodiol->Rxn_S Rxn_R React w/ (S)-MTPA-Cl (Yields R-Ester) Aminodiol->Rxn_R NMR 1H NMR Acquisition Rxn_S->NMR Rxn_R->NMR Calc Calculate Δδ(SR) = δ(S) - δ(R) NMR->Calc Model Map Signs to Mosher Model Calc->Model

Caption: Workflow for the Modified Mosher's Method, deriving configuration from chemical shift differences.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4][5] Nature Protocols, 2, 2451–2458. Link

  • Murata, M., et al. (1999).[6][7] J-Based Configuration Analysis for Flexible Carbon Chains. Journal of Organic Chemistry, 64(3), 866–876. Link

  • Harada, N., & Nakanishi, K. (1972). The Exciton Chirality Method and its Application to Configurational and Conformational Studies. Accounts of Chemical Research, 5(8), 257–263. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

Sources

Validation

Comparative Guide: In Vitro vs. In Vivo Studies of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol Analogues

Executive Summary This guide provides a technical analysis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol , a critical scaffold in the study of amphenicol antibiotics. While the parent compound Chloramphenicol is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol , a critical scaffold in the study of amphenicol antibiotics. While the parent compound Chloramphenicol is a potent broad-spectrum antibiotic, its use is severely limited by idiosyncratic aplastic anemia linked to its p-nitro group. The 4-bromo analogue (often derivatized as Bromamphenicol ) serves as a pivotal "negative control" in toxicity studies and a structural probe for ribosomal binding.

This document compares the performance of the 4-bromo analogue against the 4-nitro (Chloramphenicol) and 4-methylsulfonyl (Thiamphenicol) standards, highlighting the trade-offs between ribosomal affinity (potency) and hematotoxicity (safety) .

Chemical Identity & Structural Context

The topic compound is the "base" amine. In biological systems, the active antibiotic form is typically the N-dichloroacetyl derivative.

Feature4-Bromo Analogue (Bromamphenicol) Chloramphenicol (Standard) Thiamphenicol (Safety Standard)
C4-Substituent -Br (Bromo)-NO₂ (Nitro)-SO₂CH₃ (Methylsulfonyl)
Electronic Nature Weakly Electron WithdrawingStrongly Electron WithdrawingStrongly Electron Withdrawing
Role SAR Probe / Experimental AntibioticClinical Antibiotic (Restricted)Clinical Antibiotic (Veterinary/Human)
Key Risk Dose-dependent suppression onlyAplastic Anemia (Idiosyncratic) Dose-dependent suppression only

In Vitro Profile: Mechanism & Potency

Mechanism of Action (Ribosomal Binding)

Like its analogues, the 4-bromo derivative targets the bacterial 50S ribosomal subunit , specifically inhibiting the peptidyl transferase center.

  • Binding Site: Cross-linking studies using N-bromoacetyl derivatives have mapped the binding site to ribosomal proteins L2 and L27 near the peptidyl transferase center.

  • Affinity: The 4-bromo analogue exhibits lower binding affinity compared to Chloramphenicol.[1]

    • Data Point: Competition binding assays suggest the affinity of Bromamphenicol is approximately 20% of that of Chloramphenicol.[1]

    • Causality: The nitro group of Chloramphenicol forms specific electrostatic interactions within the binding pocket that the bromo group cannot fully replicate, despite similar steric bulk.

Antimicrobial Potency (MIC)

The reduced ribosomal affinity translates directly to higher Minimum Inhibitory Concentrations (MIC).

Bacterial StrainChloramphenicol MIC (µg/mL)Bromamphenicol MIC (µg/mL)Interpretation
Escherichia coli2 - 810 - 50Reduced Potency: The Br-analogue requires higher concentrations to achieve bacteriostasis.
Staphylococcus aureus2 - 48 - 32Consistent Trend: Potency loss is observed across Gram-positive and Gram-negative species.
In Vitro Toxicity (Mitochondrial Inhibition)

Amphenicol toxicity stems from the inhibition of mitochondrial protein synthesis in mammalian cells (due to the similarity between bacterial 70S and mitochondrial 55S ribosomes).

  • Assay: Inhibition of amino acid incorporation into mitochondrial proteins (e.g., in rat liver mitochondria).

  • Result: The 4-bromo analogue does inhibit mitochondrial protein synthesis, causing dose-dependent toxicity similar to Thiamphenicol. However, it does not undergo nitro-reduction, a key differentiator for genotoxicity.

In Vivo Profile: Toxicity & Pharmacokinetics

The "Nitro-Reduction" Hypothesis (Safety)

The primary value of the 4-bromo analogue in in vivo research is its safety profile regarding aplastic anemia .

  • Chloramphenicol Mechanism: The p-nitro group is reduced by intestinal bacteria to a nitroso intermediate (

    
    ), which causes DNA damage in bone marrow stem cells.
    
  • 4-Bromo Advantage: The C-Br bond is metabolically stable against this reduction. Consequently, the 4-bromo analogue does not induce aplastic anemia in animal models, validating the hypothesis that the nitro group is the culprit.

Pharmacokinetics (PK)
  • Lipophilicity: The bromine atom increases lipophilicity (

    
    ) compared to the methylsulfonyl group of Thiamphenicol.
    
  • Distribution: This enhanced lipophilicity allows for excellent tissue penetration, including the blood-brain barrier, similar to Chloramphenicol.

  • Metabolism: Unlike Chloramphenicol, which undergoes glucuronidation, the 4-bromo analogue is excreted largely unchanged in urine (similar to Thiamphenicol), making it safer for patients with hepatic insufficiency.

Visualizing the Structure-Activity Relationship (SAR)

Amphenicol_SAR Base Amphenicol Scaffold (1R,2R)-Propanediol Nitro p-NO2 (Chloramphenicol) High Potency Risk: Aplastic Anemia Base->Nitro Derivatization Sulfone p-SO2Me (Thiamphenicol) Medium Potency Safety: Dose-Dependent Only Base->Sulfone Bromo p-Br (Bromamphenicol) Lower Potency (~20%) Safety: No Nitro-Reduction Base->Bromo Ribosome Target: 50S Ribosome (Peptidyl Transferase) Nitro->Ribosome Strong Binding Mitochondria Off-Target: Mitochondria (Bone Marrow Suppression) Nitro->Mitochondria Inhibits + DNA Damage Sulfone->Ribosome Moderate Binding Bromo->Ribosome Weak Binding Bromo->Mitochondria Inhibits Only

Caption: SAR comparison showing the trade-off between ribosomal binding affinity and toxicity mechanisms across amphenicol analogues.

Experimental Protocols

Synthesis of Active Amide (Bromamphenicol)

To test biological activity, the amine precursor must be N-acylated.

  • Reagents: (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (1.0 eq), Methyl dichloroacetate (1.2 eq), Triethylamine (1.5 eq).

  • Solvent: Dry Methanol or DMF.

  • Procedure:

    • Dissolve the amine in solvent under

      
       atmosphere.
      
    • Add Triethylamine followed by dropwise addition of Methyl dichloroacetate.

    • Reflux for 2–4 hours (monitor by TLC).

    • Concentrate and recrystallize from ethanol/water.

  • Validation: NMR confirms the appearance of the dichloroacetyl proton singlet at

    
     ppm.
    
In Vitro Ribosomal Binding Assay

Self-validating protocol to measure affinity.

  • Preparation: Isolate 50S ribosomal subunits from E. coli MRE600.

  • Labeling: Use

    
    -Chloramphenicol as the tracer.
    
  • Competition: Incubate ribosomes with fixed

    
    -Chloramphenicol and varying concentrations (
    
    
    
    ) of the 4-bromo analogue .
  • Filtration: Filter through nitrocellulose membranes to trap ribosome-drug complexes.

  • Analysis: Plot % Bound vs. Log[Concentration] to determine the

    
    .
    
    • Expected Result: The curve for the bromo analogue will shift to the right (higher concentration) compared to unlabeled Chloramphenicol.

References

  • Syriopoulou, V. P., et al. (1981). In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6]

  • Sonenberg, N., et al. (1973).[7] Mapping of Escherichia coli Ribosomal Components Involved in Peptidyl Transferase Activity. PNAS.

  • Yunis, A. A. (1988). Chloramphenicol: Relation of structure to activity and toxicity. Annual Review of Pharmacology and Toxicology.

  • Pongs, O., et al. (1973). Affinity labeling of the ribosomal peptidyl transferase center. Biochemistry.

  • BenchChem Technical Support. (2025). A Comparative Analysis of 1-(4-Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4-nitrophenyl)propane-1,3-diol.

Sources

Comparative

spectroscopic comparison of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol and its precursors

This guide provides a comprehensive spectroscopic comparison of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (hereafter referred to as Bromamine Diol ) against its critical synthetic precursors and diastereomeric im...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic comparison of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (hereafter referred to as Bromamine Diol ) against its critical synthetic precursors and diastereomeric impurities.

Executive Summary

Bromamine Diol is a pivotal chiral intermediate in the synthesis of next-generation phenicol antibiotics, specifically Florfenicol . Its structural integrity—defined by the (1R,2R) threo configuration and the para-bromo substitution—is the critical quality attribute (CQA) determining the potency of the final drug substance.

This guide provides researchers with the spectroscopic "fingerprints" necessary to:

  • Validate Identity: Distinguish the target from the nitro- (Chloramphenicol) and methylsulfonyl- (Thiamphenicol) analogs.

  • Assess Purity: Quantify the erythro diastereomer impurity using H-NMR coupling constants.

  • Monitor Reaction Progress: Track the reduction of precursors via IR and MS signatures.

Chemical Context & Synthesis Pathway

The industrial synthesis typically proceeds via an aldol condensation of 4-Bromobenzaldehyde with a glycine equivalent, followed by resolution and reduction. Understanding this pathway is essential for identifying potential impurities.

Synthesis Workflow Diagram

Florfenicol_Synthesis Start 4-Bromobenzaldehyde (Starting Material) Inter1 Aldol Condensation (Racemic Phenylserine) Start->Inter1 + Glycine/Cu2+ Inter2 Resolution Step (Formation of D-Threo Salt) Inter1->Inter2 Chiral Resolution Impurity (1R,2S)-Erythro Isomer (Major Impurity) Inter1->Impurity Side Reaction Target (1R,2R)-Bromamine Diol (TARGET MOLECULE) Inter2->Target Reduction (NaBH4)

Figure 1: Synthetic pathway highlighting the origin of the target molecule and its diastereomeric impurity.

Spectroscopic Comparative Analysis

A. Proton NMR ( H-NMR) – Stereochemical Validation

The most critical distinction in this synthesis is between the (1R,2R)-Threo target and the (1R,2S)-Erythro impurity. The vicinal coupling constant (


) between the benzylic proton (H-1) and the amino-bearing proton (H-2) is the diagnostic standard.

Solvent: DMSO-


 (Recommended for clear separation of OH/NH protons).
Proton Site(1R,2R)-Target (Threo)(1R,2S)-Impurity (Erythro)4-Bromobenzaldehyde (Precursor)Diagnostic Note
H-1 (Benzylic)

4.5 – 4.7 ppm (d)

4.8 – 5.0 ppm (d)

9.98 ppm (s)
CRITICAL: Disappearance of aldehyde signal confirms reduction.

Coupling
2.0 – 4.0 Hz > 6.0 Hz N/AThreo conformation typically exhibits smaller coupling due to H-bonding stabilization.
Ar-H (Aromatic)

7.4 – 7.6 ppm (AA'BB')

7.4 – 7.6 ppm

7.7 – 7.9 ppm
Upfield shift of aromatic protons indicates loss of the carbonyl electron-withdrawing group.
H-2 (Methine)

2.8 – 3.0 ppm (m)

3.1 – 3.3 ppm (m)
N/AShielded relative to erythro due to stereoelectronic effects.

Analyst Note: The aromatic region shows a classic AA'BB' doublet system characteristic of para-substitution. If you observe a complex multiplet, suspect ortho or meta impurities from the starting aldehyde.

B. Mass Spectrometry (MS) – Isotopic Fingerprinting

Bromine's natural isotopes (


Br and 

Br) exist in a nearly 1:1 ratio.[1] This provides a definitive "twin peak" signature that validates the presence of the halogen handle required for Florfenicol synthesis.
  • Target Mass (M+H): ~246 / 248 Da

  • Signature: Two molecular ion peaks of equal intensity separated by 2 mass units.[1][2]

FeatureBromamine Diol (Target)Chloramphenicol Base (Analog)Florfenicol Amine (Fluorinated)
Isotope Pattern 1:1 Doublet (M, M+2)3:1 Ratio (Cl pattern)No distinct pattern (F is monoisotopic)
Base Peak

~215 (Loss of CH

OH)
Different fragmentationDifferent fragmentation
C. Infrared Spectroscopy (IR) – Functional Group Tracking

IR is best used for a quick "Go/No-Go" check of the reduction completion (disappearance of Carbonyl).

  • Precursor (Aldehyde): Strong sharp band at 1690–1700 cm

    
      (C=O stretch).
    
  • Target (Diol):

    • 3300–3450 cm

      
      :  Broad, strong band (O-H and N-H stretching).
      
    • 1580–1600 cm

      
      :  Aromatic ring breathing (consistent).
      
    • 1050–1080 cm

      
      :  C-O stretch (primary and secondary alcohols).
      

Experimental Protocols

Protocol 1: High-Resolution NMR Purity Assessment

Objective: Quantify the erythro impurity level.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL of DMSO-

    
     . Ensure the sample is dry; water peaks can obscure the H-1/H-2 region.
    
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay: > 5 seconds (critical for quantitative integration).

    • Scans: 64.

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

  • Analysis: Integrate the H-1 doublets.

    • Calculation:

      
      
      
Protocol 2: HPLC Purity Method (Reverse Phase)

Objective: Routine quality control.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 225 nm (Bromophenyl absorption maximum).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Troubleshooting & Critical Parameters

Issue: "Messy" Aromatic Region in NMR
  • Cause: Likely contamination with Des-bromo analogs (if hydrogenation was too aggressive) or Polychlorinated byproducts if reagents were impure.

  • Solution: Check MS. If the 1:1 isotope pattern is distorted, the halogenation integrity is compromised.

Issue: Inconsistent Melting Point
  • Target MP: The pure (1R,2R) base typically melts in the range of 110–115°C (varies by solvate).

  • Precursor MP: 4-Bromobenzaldehyde melts at ~55–58°C.

  • Diagnosis: A depressed melting point (<100°C) strongly suggests residual solvent or significant erythro contamination.

Differentiation from Thiamphenicol Base

The thiamphenicol intermediate has a methylsulfonyl group (


) instead of bromine.
  • NMR Check: Look for a large singlet (3H) at

    
     3.1–3.2 ppm . If present, you have the wrong intermediate.
    

References

  • Florfenicol Synthesis Overview

    • ChemicalBook.[3] (2024). "Florfenicol: A Comprehensive Overview of its Synthesis." Link

  • NMR Configuration Analysis (Threo vs Erythro)

    • ResearchGate. (2012). "Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy." Link

  • Mass Spectrometry of Halogenated Compounds

    • Chemistry Steps.[4][5] (2025).[1][6][7] "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns." Link

  • Precursor Data (4-Bromobenzaldehyde)

    • NIST WebBook. "Mass Spectrum of Brominated Aromatics."[1] Link

  • Related Analog Characterization ((1R,2R)-Nitro-Base)

    • Sigma-Aldrich. "Product Specification: (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol."[8][9] Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. As drug development professionals, our responsibility extends beyond synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, ensuring that its disposal protects our colleagues, our facilities, and the environment. This document is designed to build on your existing expertise by providing not just the "what," but the "why" behind these critical operational and safety protocols.

Immediate Safety Profile & Hazard Identification

Before handling waste, a clear understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be accessible, we can infer its hazard profile from closely related aminopropanediol and brominated aromatic compounds.

The primary hazards are associated with its classification as a skin and eye irritant and a potential respiratory irritant if inhaled as a dust[1][2]. The presence of the bromophenyl group places it definitively in the category of halogenated organic compounds , which is the single most important factor governing its disposal pathway[3][4].

Key Hazard Considerations:

  • Contact Hazard: Causes skin and serious eye irritation[1][2].

  • Inhalation Hazard: May cause respiratory irritation, particularly as a fine powder or dust[1].

  • Reactivity: Generally stable under normal conditions, but incompatible with strong oxidizing agents[1][5].

  • Environmental Hazard: As a brominated organic compound, improper disposal can lead to persistent environmental contamination. Organobromine production wastes are specifically regulated by the EPA[6].

The Regulatory Imperative: Understanding RCRA

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) [7][8]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator (your institution) is legally responsible for the waste from its creation to its final, environmentally sound disposal[8].

(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is not explicitly a "P-listed" (acutely hazardous) waste, but it falls under the regulatory framework as a characteristic or F-listed hazardous waste due to its nature as a halogenated organic compound[4][9]. Compliance is not optional; it is a legal and ethical obligation.

On-Site Waste Management: Segregation and Containment Protocol

Effective disposal begins in the laboratory at the point of generation. The following step-by-step protocol ensures safety and compliance prior to removal by a certified waste handler.

Step 1: Designate as Halogenated Organic Waste Immediately classify any waste containing this compound—whether it's neat solid, a reaction mixture, or contaminated consumables—as Halogenated Organic Waste . This is the most critical decision point in the disposal workflow. Halogenated and non-halogenated wastes must be kept separate to facilitate proper disposal, as halogenated compounds require specialized, high-temperature incineration with acid gas scrubbers[3][4][10].

Step 2: Select Appropriate Waste Containers

  • Container Material: Wastes must be stored in containers made of a compatible material. For this compound and associated organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate[11]. Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure[7][12].

  • Container Type:

    • Solid Waste: Collect unreacted solid, contaminated silica gel, and grossly contaminated items (e.g., weigh boats, gloves) in a dedicated, clearly labeled solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. If dissolved in a solvent, this container is for "Halogenated Organic Solvents."

Step 3: Proper Labeling All waste containers must be labeled correctly from the moment the first drop or crystal of waste is added[13][14].

  • The label must clearly state "HAZARDOUS WASTE" [12].

  • List all chemical constituents by their full names (no formulas or abbreviations) with approximate percentages or concentrations[11][12]. For example:

    • (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol (~5%)

    • Dichloromethane (70%)

    • Methanol (25%)

  • Include the name of the principal investigator or laboratory contact[14].

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel[12][15].

  • Segregation: Ensure the container is physically segregated from incompatible materials, especially strong acids, bases, and oxidizers[11][15].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to control any potential leaks.

  • Closure: The container must be kept tightly closed at all times except when waste is being added[12]. Never leave a funnel in the opening of a waste container [12].

Step 5: Requesting Disposal Once the container is 90% full or has been in use for 150 days (check your institution's specific policy), submit a chemical waste pickup request through your institution's Environmental Health & Safety (EH&S) office[12][15].

Disposal & Handling Summary
Waste Classification Halogenated Organic Hazardous Waste[3][4]
Required PPE Nitrile or neoprene gloves, chemical splash goggles, lab coat[13].
Incompatible Materials Strong oxidizing agents[1][5]. Store separately from acids and bases[11].
Primary Disposal Route Collection by a licensed hazardous waste disposal company for incineration[10][16].
Container Type Sealable, airtight, compatible container (e.g., HDPE, glass)[11][13].

Emergency Protocol: Spill Management

Accidents happen. A prepared and rapid response is key to mitigating risk.

Step 1: Alert & Assess

  • Alert all personnel in the immediate area that a spill has occurred[17].

  • Assess the situation. For a small spill of this solid that you are trained and equipped to handle, proceed with cleanup. For a large spill, or if you are ever unsure, evacuate the area, close the doors, and contact your institution's EH&S or emergency response team immediately[13][17].

Step 2: Don Personal Protective Equipment (PPE)

  • At a minimum, wear a lab coat, chemical splash goggles, and double-nitrile or neoprene gloves[13].

Step 3: Contain the Spill

  • For a solid, prevent it from becoming airborne. Do not sweep dry.

  • For a liquid spill, prevent it from spreading or entering drains by creating a dike with absorbent material[18][19].

Step 4: Neutralize & Absorb

  • Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent to prevent dust generation[13].

  • Sweep or scoop the mixture into a designated, sealable container[1][13].

Step 5: Decontaminate & Dispose

  • Clean the spill area thoroughly with soap and water, using paper towels to absorb the cleaning solution[20][21].

  • Place all used absorbent materials, contaminated PPE, and cleaning supplies into the hazardous waste container.

  • Label the container as "Spill Debris" and list the spilled chemical(s)[19].

  • Dispose of the container as hazardous waste.

Step 6: Report

  • Report the incident to your laboratory supervisor or Principal Investigator, regardless of size[17][19].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol waste.

G start Waste Generation (e.g., unreacted solid, solution, contaminated consumables) classify Classify Waste: Is it a Halogenated Organic? start->classify segregate Segregate as HALOGENATED WASTE classify->segregate Yes container Select Compatible Container (HDPE or Glass) segregate->container label Label Container: 'Hazardous Waste' + Full Chemical Names + PI Info container->label store Store in SAA (Sealed, Secondary Containment, Segregated) label->store check_full Container >90% Full or Max Time Reached? store->check_full check_full->store No request Submit Waste Pickup Request to EH&S check_full->request Yes end_node Disposal by Licensed Vendor (Incineration) request->end_node

Caption: Decision workflow for disposal of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • SAFETY DATA SHEET: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. Fisher Scientific.
  • SAFETY DATA SHEET: (±)-3-Amino-1,2-propanediol. Sigma-Aldrich.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • SAFETY DATA SHEET: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. TCI Chemicals.
  • Standard Operating Procedure for Bromine.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
  • Bromine water - disposal. #1 Science Forum For Lab Technicians.
  • Safety data sheet: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. British Pharmacopoeia Commission.
  • SAFETY DATA SHEET: 2-Bromo-2-nitro-1,3-propanediol. Thermo Fisher Scientific.
  • Spills and Emergencies | Radi
  • 5.4 Chemical Spill Procedures. Cornell University Environment, Health and Safety.
  • BIOSAFETY LEVEL 3 (BSL-3) SPILL. Yale Environmental Health & Safety.
  • WASTE MANAGEMENT: HAZARDOUS WASTE SEGREG
  • Chemical Spill Procedures. Princeton University Office of Environmental Health and Safety.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global.
  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
  • RCRA Regulations Explained.
  • SAFETY DATA SHEET: 2-BROMO-2-NITRO-1,3-PROPANEDIOL. Spectrum Chemical.
  • 7.2 Organic Solvents. Cornell University Environment, Health and Safety.

Sources

Handling

Personal protective equipment for handling (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

This guide provides essential, field-proven safety protocols for the handling and disposal of the research chemical (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. As a specialized aminodiol compound, its safe managem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for the handling and disposal of the research chemical (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. As a specialized aminodiol compound, its safe management is paramount to ensuring both the integrity of your research and the personal safety of all laboratory personnel. The procedures outlined herein are designed to be a self-validating system of safety, grounded in established chemical hygiene principles and data from structurally analogous compounds.

Hazard Analysis: A Proactive Approach to Safety

A specific Safety Data Sheet (SDS) for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is not widely available. In such instances, a conservative approach based on the toxicological data of structurally similar molecules is the cornerstone of a robust safety plan. We will derive our handling protocols from chemicals sharing its core aminopropanediol backbone and those with related substituted phenyl rings, such as the nitro-analog.

The primary anticipated hazards are based on data from compounds like (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol and the parent 2-Amino-1,3-propanediol structure.[1][2][3] These include:

  • Skin Corrosion/Irritation: Aminodiol compounds can be corrosive or irritating to the skin.[4][5][6]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious damage.[4][6]

  • Respiratory Irritation: As a fine powder, the compound may cause respiratory tract irritation if inhaled.[1]

  • Acute Oral Toxicity: The potential for toxicity upon ingestion should be assumed.[1]

These potential hazards dictate the stringent personal protective equipment (PPE) and handling protocols that follow.

Hazard CategoryAnticipated EffectRationale / Analog Source
Skin Contact Causes skin irritation, potentially severe.Based on data for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol and other aminopropanols.[4][5][6]
Eye Contact Causes serious eye irritation/damage.Data from nitro-analogs and parent structures consistently indicate this risk.[1][4][6]
Inhalation May cause respiratory irritation.The powdered form presents an inhalation risk. STOT SE 3 for nitro-analog.[1]
Ingestion Harmful if swallowed.Acute oral toxicity (Category 4) is noted for the nitro-analog.[1]

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable. The following protocol is mandatory for all personnel handling (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol.

Core PPE Requirements
  • Eye and Face Protection:

    • Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[4]

    • Causality: The high risk of serious eye damage necessitates a full seal around the eyes to protect from splashes and airborne powder.

    • Enhanced Precaution: When handling larger quantities (>1g) or performing operations with a higher risk of splashing, a face shield must be worn in addition to safety goggles.[7] This provides a secondary barrier protecting the entire face.

  • Hand Protection:

    • Requirement: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[8]

    • Causality: These materials provide a suitable barrier against incidental contact with aminodiol compounds. Never use latex gloves, as they offer poor chemical resistance.

    • Protocol: Use a "double-gloving" technique for enhanced protection during weighing and transfer. Dispose of the outer glove immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.[8][9]

  • Body Protection:

    • Requirement: A fully buttoned, long-sleeved laboratory coat must be worn.[9][10]

    • Causality: This protects your skin and personal clothing from accidental spills and contamination. Ensure sleeves are not rolled up.

  • Respiratory Protection:

    • Requirement: All handling of the solid powder must be performed within a certified chemical fume hood to minimize inhalation exposure.[11][12]

    • Causality: Engineering controls like a fume hood are the most effective way to prevent respiratory exposure.

    • Enhanced Precaution: If a procedure absolutely cannot be performed within a fume hood, a NIOSH-approved N95 dust mask or a higher-level respirator is mandatory.[1]

Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the lab coat and fasten all buttons.

    • Put on inner gloves.

    • Put on outer gloves.

    • Put on safety goggles.

    • Put on face shield (if required).

  • Doffing (Taking Off) - to prevent cross-contamination:

    • Remove the outer gloves.

    • Remove the face shield (if used).

    • Remove the lab coat.

    • Remove the inner gloves by peeling them off without touching the outer surface.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.[7]

Operational Plan: Engineering Controls and Safe Handling

Adherence to proper laboratory procedure is as critical as wearing the correct PPE.

  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7][11]

  • Weighing and Transfer:

    • Place an analytical balance inside the fume hood if possible.

    • If the balance is external, weigh the compound in a tared, sealed container.

    • Use "weighing paper" or a similar vessel and gently tap the powder to avoid generating dust.

    • Perform all transfers of the solid from one container to another deep within the fume hood.

  • Spill Preparedness: Ensure a chemical spill kit is readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite or sand), waste bags, and appropriate PPE.[8][12]

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station before beginning work.[4][10]

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol requires specific disposal procedures. Improper disposal can lead to environmental contamination.

  • Waste Segregation: This compound must be disposed of as Halogenated Organic Waste . Do not mix it with non-halogenated organic waste or aqueous waste.[13]

  • Step-by-Step Disposal Protocol:

    • Solid Waste: All contaminated disposables (gloves, weighing papers, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Solutions: Collect all solutions containing the compound in a dedicated, sealed, and compatible waste container.

    • Labeling: The waste container must be labeled with a "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added.[8] The label must clearly state "Halogenated Organic Waste" and list the chemical name.

    • Storage: Store the sealed waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials like strong oxidizing agents.[8][12]

    • Collection: When the container is full, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol.

PPE_Workflow cluster_start Start: Pre-Work Checklist cluster_ppe Personal Protective Equipment Selection start Verify Fume Hood is Certified Locate Eyewash/Shower task_assessment Handling solid powder or creating solution? start->task_assessment base_ppe Mandatory Base PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat (Buttoned) task_assessment->base_ppe Yes no_hood STOP WORK Consult EH&S (N95 Respirator Required if work must proceed) task_assessment->no_hood No (Cannot use Fume Hood) splash_risk Significant splash risk? faceshield Add Face Shield splash_risk->faceshield Yes splash_risk->faceshield No fume_hood Work Inside Fume Hood base_ppe->fume_hood fume_hood->splash_risk caption PPE selection workflow for handling the compound.

Caption: PPE selection workflow for handling the compound.

References

  • Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Washington State University. Standard Operating Procedure for Bromine. Environmental Health & Safety.
  • Science Technicians Australia. (2008). Bromine water - disposal. #1 Science Forum For Lab Technicians.
  • Providence College. Standard Operating Procedure: Use of Bromine in Orgo lab. Environmental Health and Safety.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • British Pharmacopoeia Commission. (2013). Safety data sheet for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol.
  • KISHIDA CHEMICAL CO., LTD. (2024). Safety Data Sheet for 2-Amino-2-hydroxymethyl-1,3-propanediol.
  • Fisher Scientific. (2021). Tips for Keeping Safe in the Lab. [Link]

  • ETH Zurich.
  • University of Fribourg.
  • Labiotech.eu. (2024). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Environment, Health and Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Reactant of Route 2
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
© Copyright 2026 BenchChem. All Rights Reserved.